molecular formula C10H13NO3 B554737 H-Ser(Bzl)-OH CAS No. 4726-96-9

H-Ser(Bzl)-OH

Cat. No.: B554737
CAS No.: 4726-96-9
M. Wt: 195.21 g/mol
InChI Key: IDGQXGPQOGUGIX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-BENZYL-l-SERINE is a L-alpha-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGQXGPQOGUGIX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30916-68-8
Record name L-Serine, O-(phenylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30916-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20884107
Record name L-Serine, O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4726-96-9
Record name O-Benzyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4726-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serine, O-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Serine, O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-Ser(Bzl)-OH: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of O-Benzyl-L-serine, commonly abbreviated as H-Ser(Bzl)-OH. This side-chain protected amino acid is a fundamental building block in modern peptide synthesis, playing a crucial role in the development of novel therapeutics and research agents.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-serine in which the hydroxyl group of the side chain is protected by a benzyl group. This protection is critical in peptide synthesis to prevent unwanted side reactions at the serine residue's side chain.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-(phenylmethoxy)propanoic acid[1]
Common Names O-Benzyl-L-serine, this compound[1]
CAS Number 4726-96-9[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [2]
Appearance White to off-white crystalline powder[3][4]
Melting Point ~227 °C (with decomposition)[5]
pKa (Predicted) 2.10 ± 0.10[5]
Structural Information

The chemical structure of this compound is defined by the following identifiers:

IdentifierString
SMILES C1=CC=C(C=C1)COC--INVALID-LINK--N
InChI InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and other applications. The following table summarizes its solubility in various common solvents.

SolventSolubilityNotesSource(s)
Water 2 mg/mLMay require ultrasonication to achieve dissolution.[2][6]
Ethanol Moderately solubleQualitative assessment.[3]
Methanol Slightly solubleQualitative assessment.[5]
Dimethylformamide (DMF) Soluble (especially N-protected form)The N-Boc protected derivative is readily soluble.[6]
Dimethyl Sulfoxide (DMSO) Slightly solubleQualitative assessment.[5]
Dichloromethane (DCM) Soluble (N-protected form)The N-Boc protected derivative is readily soluble for deprotection reactions.[6]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a detailed methodology for the incorporation of an N-terminally protected this compound derivative (e.g., Fmoc-Ser(Bzl)-OH) into a growing peptide chain on a solid support.

Protocol: Incorporation of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis

Objective: To couple Fmoc-Ser(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected resin with the initial amino acid attached.

  • Fmoc-Ser(Bzl)-OH.

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).

  • Base (e.g., DIPEA or NMM).

  • Deprotection solution (e.g., 20% piperidine in DMF).

  • Solvents: DMF, DCM, Methanol.

  • Washing solvent (e.g., DMF, DCM).

  • Nitrogen gas for agitation.

Methodology:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

    • The mixture is agitated with nitrogen for 20 minutes to remove the N-terminal Fmoc group.

    • The deprotection solution is drained, and the resin is washed thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to the resin loading) is dissolved in DMF.

    • The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution.

    • The activation is allowed to proceed for 2-5 minutes.

    • The activated amino acid solution is then added to the deprotected peptide-resin.

    • The reaction mixture is agitated with nitrogen for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.

  • Washing:

    • The coupling solution is drained from the reaction vessel.

    • The resin is washed extensively with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the resin is washed with DCM and methanol and dried under vacuum.

    • A cleavage cocktail (e.g., TFA/TIS/H₂O) is added to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups, including the benzyl group from the serine residue.

    • The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification.

Mandatory Visualizations

Experimental Workflow for this compound in Solid-Phase Peptide Synthesis

SPPS_Workflow start Start: Fmoc-protected peptide on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node Purified Peptide with Ser(Bzl) incorporated wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Activation of Fmoc-Ser(Bzl)-OH (Coupling Reagent + Base) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage No purification Purification (e.g., HPLC) final_cleavage->purification purification->end_node

Caption: Workflow for the incorporation of this compound in SPPS.

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its benzyl-protected side chain provides the necessary stability during peptide synthesis, allowing for the controlled and efficient assembly of complex peptide sequences. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and professionals in drug development and biochemical research aiming to synthesize novel and effective peptide-based molecules.

References

The Cornerstone of Complex Peptide Synthesis: A Technical Guide to H-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of protected amino acids is fundamental to the successful synthesis of complex peptides. Among these critical building blocks, O-Benzyl-L-serine (H-Ser(Bzl)-OH) serves as a vital tool, particularly within the Boc/Bzl solid-phase and solution-phase peptide synthesis paradigms. Its principal role is to provide robust protection for the hydroxyl group of the serine side chain, preventing unwanted side reactions and ensuring the fidelity of peptide chain elongation.

The benzyl ether linkage in this compound is stable under the moderately acidic conditions used for the removal of the N-terminal Boc protecting group, yet it can be effectively cleaved under specific, harsher conditions, allowing for the selective deprotection of the serine side chain when required. This characteristic makes it an indispensable reagent in the synthesis of a wide array of peptides, from therapeutic agents to phosphopeptides for signaling research.

Core Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The benzyl group effectively masks the nucleophilic hydroxyl side chain of serine, preventing side reactions such as O-acylation during peptide coupling steps.

In the context of Boc-based solid-phase peptide synthesis (Boc-SPPS) , Boc-Ser(Bzl)-OH is the standard choice for incorporating serine residues. The synthesis proceeds through a series of deprotection and coupling steps, with the benzyl protecting group remaining intact until the final cleavage of the peptide from the resin.

A notable application of this compound is in the synthesis of phosphopeptides . In this specialized application, it is used to introduce a non-phosphorylated serine residue at a specific position in the peptide sequence, while a phosphorylated serine derivative is used for the phosphorylated sites.[2][3] This allows for the precise synthesis of peptides with defined phosphorylation patterns, which are crucial for studying protein kinase and phosphatase activity and cellular signaling pathways.

Quantitative Data on the Use of this compound

While direct head-to-head comparative studies on coupling efficiencies are not abundant in the literature, the use of protected serine derivatives is known to significantly improve synthesis outcomes. The following table summarizes key parameters associated with the use of Boc-Ser(Bzl)-OH in peptide synthesis.

ParameterValue/ConditionApplication ContextReference
N-α-Protection Boc (tert-Butyloxycarbonyl)Boc-SPPS, Solution-Phase Synthesis[4]
Side-Chain Protection Bzl (Benzyl)Boc-SPPS, Solution-Phase Synthesis[5]
Boc Deprotection 25-50% TFA in DCMBoc-SPPS[6]
Side-Chain Deprotection (SPPS) Anhydrous Hydrogen Fluoride (HF) with scavengersFinal cleavage in Boc-SPPS[5][7]
Side-Chain Deprotection (Solution) Hydrogenolysis (e.g., H₂, Pd/C)Solution-Phase Synthesis[1][5]
Coupling Efficiency >99% (general target for SPPS)Boc-SPPS[6]

Experimental Protocols

Boc-SPPS Protocol for Incorporation of Boc-Ser(Bzl)-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-Ser(Bzl)-OH into a peptide chain on a solid support using the Boc/Bzl strategy.

  • Resin Swelling: The resin (e.g., PAM resin) is swelled in dichloromethane (DCM).

  • Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 20-30 minutes.[6]

  • Washing: The resin is washed sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.

  • Neutralization: The N-terminal ammonium trifluoroacetate salt is neutralized by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[4]

  • Washing: The resin is washed with DMF to remove excess base.

  • Coupling:

    • In a separate vessel, Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) is pre-activated with a coupling agent such as HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF.[6]

    • The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection in Boc-SPPS

The final step in Boc-SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the benzyl group from serine.

  • Resin Preparation: The peptide-resin is dried and placed in a specialized HF cleavage apparatus.

  • Scavenger Addition: A scavenger cocktail is added to the resin to trap the reactive carbocations generated during cleavage. A common cocktail includes anisole and p-thiocresol.[7]

  • HF Cleavage: Anhydrous liquid hydrogen fluoride (HF) is distilled into the reaction vessel. The reaction is typically carried out at 0°C for 1-2 hours.[7][8]

  • HF Removal: The HF is removed by evaporation under a stream of nitrogen.

  • Peptide Precipitation: The crude peptide is precipitated by the addition of cold diethyl ether.

  • Washing and Isolation: The precipitated peptide is washed with cold ether to remove scavengers and then dissolved in an appropriate aqueous buffer for purification.

Deprotection of Ser(Bzl) in Solution-Phase Synthesis

In solution-phase synthesis, the benzyl group is typically removed by catalytic hydrogenolysis.

  • Catalyst Addition: The protected peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid), and a palladium on carbon (Pd/C) catalyst is added.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) with stirring.

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected peptide.

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its use is critical for synthesizing the peptide tools used to study these pathways. The following diagrams illustrate the logical workflows for peptide synthesis using this compound.

Boc_SPPS_Workflow Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM or DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling (Boc-Ser(Bzl)-OH, HBTU, DIEA) Washing2->Coupling Washing3 Washing (DMF) Coupling->Washing3 Next_Cycle Next Coupling Cycle or Final Cleavage Washing3->Next_Cycle Final_Cleavage_Workflow Peptide_Resin Fully Assembled Peptide-Resin HF_Cleavage HF Cleavage (HF, Anisole, p-Thiocresol) Peptide_Resin->HF_Cleavage Precipitation Precipitation (Cold Diethyl Ether) HF_Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Final_Peptide Final Deprotected Peptide Purification->Final_Peptide Solution_Phase_Deprotection Protected_Peptide Protected Peptide (in solution) Hydrogenolysis Hydrogenolysis (H2, Pd/C) Protected_Peptide->Hydrogenolysis Filtration Catalyst Filtration Hydrogenolysis->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Deprotected_Peptide Deprotected Peptide Evaporation->Deprotected_Peptide

References

The Strategic Role of O-Benzyl-L-serine in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry, the selection of appropriate protecting groups is a critical determinant of synthetic success, influencing yield, purity, and the integrity of the final peptide product. Among the arsenal of protecting groups for the hydroxyl function of serine, O-Benzyl-L-serine holds a significant and enduring position. This technical guide provides a comprehensive overview of the role of O-Benzyl-L-serine in peptide synthesis, detailing its applications, experimental protocols, and the critical considerations for its effective use.

Introduction: The Importance of Side-Chain Protection in Peptide Synthesis

The synthesis of peptides, whether through solid-phase (SPPS) or solution-phase methodologies, necessitates the temporary masking of reactive functional groups on the amino acid side chains. For serine, the primary hydroxyl group is nucleophilic and can engage in undesirable side reactions during peptide bond formation, such as O-acylation, which leads to the formation of branched peptides. The strategic use of a protecting group for this hydroxyl function is therefore paramount.

O-Benzyl-L-serine, a derivative of L-serine where the side-chain hydroxyl group is protected as a benzyl ether, is a cornerstone in many synthetic strategies, particularly in the tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) approach.[1][2] The benzyl group offers a robust shield against a variety of reaction conditions encountered during peptide assembly, yet it can be removed under specific and controlled conditions.[3]

Physicochemical and Spectroscopic Data

A foundational understanding of the properties of O-Benzyl-L-serine and its N-protected derivatives is essential for its effective application.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
O-Benzyl-L-serineC₁₀H₁₃NO₃195.22White to off-white powder
Boc-O-Benzyl-L-serineC₁₅H₂₁NO₅295.33White solid or sticky oil
Fmoc-O-Benzyl-L-serineC₂₅H₂₃NO₅417.46White to light yellow powder

Synthesis of O-Benzyl-L-serine and its Derivatives

The preparation of N-protected O-Benzyl-L-serine is a crucial first step for its use in peptide synthesis. The following protocols provide detailed methodologies for the synthesis of Boc- and Fmoc-protected O-Benzyl-L-serine.

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This two-step procedure involves the N-protection of L-serine followed by the benzylation of the side-chain hydroxyl group.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine [4]

  • Reaction Setup: To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) slowly at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: After evaporation of 1,4-dioxane, wash the aqueous layer with Et₂O (50 mL). Acidify the aqueous layer with 1M H₂SO₄ aqueous solution to a pH of 2-3 and extract with EtOAc (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.

    • Yield: 9.6 g (94%) as a sticky oil.[4]

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine [4]

  • Reaction Setup: To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), add sodium hydride (2.1 g, 88 mmol) at 0°C under an argon atmosphere.

  • Reaction: Add benzyl bromide (7.5 g, 44 mmol) dropwise and stir the reaction mixture at room temperature for 5 hours.

  • Work-up: Remove DMF under reduced pressure. Wash the residue with Et₂O/water. Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).

  • Isolation: Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced vacuum to give the product.

    • Yield: 7.4 g (63%) as a sticky oil.[4]

Synthesis Workflow for N-Boc-O-Benzyl-L-serine

L_Serine L-Serine Boc_L_Serine N-Boc-L-Serine L_Serine->Boc_L_Serine Boc₂O, NaOH 1,4-Dioxane/H₂O Yield: 94% Boc_Ser_Bzl N-Boc-O-Benzyl-L-serine Boc_L_Serine->Boc_Ser_Bzl NaH, Benzyl Bromide DMF Yield: 63%

Caption: Synthesis of N-Boc-O-Benzyl-L-serine.

Role in Solid-Phase Peptide Synthesis (SPPS)

O-Benzyl-L-serine is a versatile building block in SPPS, compatible with both major strategies: Boc/Bzl and, to a lesser extent, Fmoc/tBu.

Boc/Bzl Strategy

In the Boc/Bzl strategy, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based, which are more resistant to acid.[4] The O-benzyl group of serine is stable to the repetitive TFA treatments used for Boc deprotection and is removed simultaneously with the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF).[1]

Fmoc/tBu Strategy

While the benzyl group is less common in the standard Fmoc/tBu strategy due to the harsh acidic conditions required for its removal, it can be employed in orthogonal protection schemes.[5] In this approach, the Fmoc group is removed by a base (e.g., piperidine), and the benzyl group can be selectively cleaved by hydrogenolysis, leaving other acid-labile side-chain protecting groups intact. This allows for on-resin modifications of the serine residue.

Workflow for Incorporation of Ser(Bzl) in SPPS

cluster_0 Boc/Bzl SPPS Cycle Resin_Peptide Resin-Peptide-NH₂ Coupling Coupling (e.g., DCC/HOBt) Resin_Peptide->Coupling Boc_Ser_Bzl Boc-Ser(Bzl)-OH Boc_Ser_Bzl->Coupling Resin_Peptide_Ser Resin-Peptide-Ser(Bzl)-Boc Coupling->Resin_Peptide_Ser Deprotection Boc Deprotection (TFA) Resin_Peptide_Ser->Deprotection Resin_Peptide_Ser_NH2 Resin-Peptide-Ser(Bzl)-NH₂ Deprotection->Resin_Peptide_Ser_NH2 Resin_Peptide_Ser_NH2->Coupling Next Cycle

Caption: Incorporation of Boc-Ser(Bzl)-OH in SPPS.

Deprotection of the O-Benzyl Group

The removal of the benzyl protecting group is a critical final step in the synthesis of serine-containing peptides. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the peptide.

Experimental Protocol: Hydrogen Fluoride (HF) Cleavage

HF cleavage is the standard method for deprotection in Boc/Bzl SPPS. It is a hazardous procedure that requires specialized equipment and safety precautions.

  • Preparation: Place the dried peptide-resin in a Kel-F HF reaction vessel. Add appropriate scavengers (e.g., anisole, p-cresol) to trap the carbocations generated during cleavage.

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath and distill anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by a stream of nitrogen gas.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.

Quantitative Data on Cleavage

Peptide SequenceCleavage MethodYieldPurity
Model Peptide 1HF/anisole>80%>90% (crude)
Model Peptide 2TFMSA/TFA/thioanisole~75%>85% (crude)
Note: Yields and purities are highly sequence-dependent and can vary.
Experimental Protocol: Catalytic Transfer Hydrogenation

This method is milder than HF cleavage and is particularly useful in solution-phase synthesis or when orthogonal deprotection is required in SPPS.

  • Reaction Setup: Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst and Hydrogen Donor: Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor (e.g., formic acid, ammonium formate, or hydrogen gas).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Filter off the catalyst through a pad of Celite.

  • Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Deprotection Pathways for O-Benzyl-L-serine

Peptide_Ser_Bzl Peptide-Ser(Bzl) HF_Cleavage HF Cleavage (with scavengers) Peptide_Ser_Bzl->HF_Cleavage Boc/Bzl SPPS Hydrogenolysis Catalytic Transfer Hydrogenation (e.g., H₂/Pd-C) Peptide_Ser_Bzl->Hydrogenolysis Orthogonal Deprotection Peptide_Ser_OH Peptide-Ser(OH) HF_Cleavage->Peptide_Ser_OH Hydrogenolysis->Peptide_Ser_OH

Caption: Deprotection of the O-Benzyl group.

Potential Side Reactions and Mitigation Strategies

The use of O-Benzyl-L-serine, like any protecting group strategy, is associated with potential side reactions that can impact the purity and yield of the final peptide.

Side ReactionDescriptionConditions Favoring the ReactionMitigation Strategies
Racemization Loss of stereochemical integrity at the α-carbon of the serine residue during coupling.[6]Use of certain coupling reagents and bases (e.g., HATU/NMM for Fmoc-Ser(tBu)-OH).[7]Use of low-racemization coupling reagents (e.g., DIC/Oxyma); avoidance of excessive base and elevated temperatures.[7]
β-Elimination Elimination of the benzyl ether under basic conditions to form a dehydroalanine residue.Strong basic conditions (e.g., piperidine for Fmoc deprotection), especially for activated serine derivatives.Use of milder bases for Fmoc deprotection (e.g., DBU in the presence of a scavenger); avoiding high temperatures.
N-O Acyl Shift Migration of the peptide chain from the amide nitrogen to the hydroxyl group of serine during strong acid cleavage.[8]Strong acidic conditions (e.g., HF or TFA cleavage).Neutralization of the peptide solution with a weak base (e.g., ammonium bicarbonate) after cleavage to reverse the shift.

Quantitative Data on Racemization

A study on the racemization of Z-Gly-Ser(Bzl)-OPcp indicated that racemization proceeds mainly through a 5(4H)-oxazolone intermediate.[6] The rate of racemization is highly dependent on the coupling conditions.

Purification and Characterization

Following cleavage and deprotection, the crude peptide containing the deprotected serine residue is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

General Purification and Characterization Workflow

  • Dissolution: Dissolve the crude peptide in an appropriate solvent, often containing a small amount of acid (e.g., acetic acid or TFA) to aid solubility.

  • RP-HPLC: Purify the peptide on a C18 column using a gradient of water/acetonitrile containing 0.1% TFA.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[9][10]

Conclusion

O-Benzyl-L-serine remains a valuable and widely used protected amino acid in peptide chemistry. Its stability under a range of synthetic conditions, coupled with well-established deprotection protocols, makes it a reliable choice, particularly within the Boc/Bzl solid-phase synthesis strategy. A thorough understanding of its synthesis, incorporation, deprotection, and potential side reactions, as outlined in this guide, is essential for researchers and drug development professionals to successfully synthesize complex serine-containing peptides for a wide array of applications in science and medicine. The careful selection of experimental conditions and purification strategies will ultimately lead to higher yields and purities of the target peptides.

References

H-Ser(Bzl)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-Benzyl-L-serine (H-Ser(Bzl)-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-serine, commonly abbreviated as this compound, is a synthetic derivative of the amino acid L-serine, which plays a pivotal role in modern peptide chemistry. Its core function is to serve as a protected building block in the assembly of peptide chains, particularly in Solid-Phase Peptide Synthesis (SPPS). The benzyl (Bzl) group provides robust protection for the hydroxyl side chain of serine, preventing unwanted side reactions during the sequential coupling of amino acids. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and primary applications of this compound, with a focus on its utility in the synthesis of biologically active peptides.

Core Properties of this compound

O-Benzyl-L-serine is a white to off-white crystalline powder. Its fundamental properties are essential for its application in synthetic organic chemistry and are summarized below.

PropertyValue
CAS Number 4726-96-9[1][2]
Molecular Formula C₁₀H₁₃NO₃[3][4]
Molecular Weight 195.22 g/mol [3]
IUPAC Name (2S)-2-amino-3-(phenylmethoxy)propanoic acid[2]
Synonyms O-Benzyl-L-serine, L-Ser(Bzl)-OH[4]
Melting Point ~227 °C (decomposition)[3]
pKa (Predicted) 2.10 ± 0.10[1]
Optical Rotation [α]₂₀/D +21±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl)[3] [α]₂₀/D = 6 ± 2 °, c=1 in 1N HCl[4]
Storage Conditions Room Temperature, recommended cool and dark place (<15°C)[1][5]

Synthesis of this compound

The synthesis of O-Benzyl-L-serine typically involves the protection of the amino group of L-serine, followed by benzylation of the side-chain hydroxyl group, and subsequent deprotection of the amino group. A common route starts with the N-protection of L-serine with a tert-butoxycarbonyl (Boc) group.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: N-Deprotection L-Serine L-Serine N-Boc-L-Serine N-Boc-L-Serine L-Serine->N-Boc-L-Serine  + (Boc)₂O, Base   Di-tert-butyl dicarbonate ((Boc)₂O) Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., Et₃N) Base (e.g., Et₃N) N-Boc-O-benzyl-L-serine N-Boc-O-benzyl-L-serine N-Boc-L-Serine->N-Boc-O-benzyl-L-serine  1. NaH, DMF  2. BnBr   Sodium Hydride (NaH) Sodium Hydride (NaH) Benzyl Bromide (BnBr) Benzyl Bromide (BnBr) This compound This compound N-Boc-O-benzyl-L-serine->this compound  + TFA   Trifluoroacetic Acid (TFA) Trifluoroacetic Acid (TFA)

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-Boc-O-benzyl-L-serine (Intermediate)

This protocol outlines the synthesis of the N-Boc protected intermediate, which is a precursor to this compound.

  • Dissolution : Dissolve N-Boc-L-serine (10.0 mmol) in anhydrous dimethylformamide (DMF, 24 mL) and stir for 15 minutes.[6]

  • Activation : Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 10.0 mmol) to the mixture and allow it to stir while warming to room temperature.[6]

  • Benzylation : Add benzyl bromide (10.0 mmol) dropwise to the reaction mixture. Continue stirring for 6 hours at room temperature.[6]

  • Work-up : After the reaction is complete (monitored by TLC), remove the solvent under vacuum. Dissolve the resulting residue in water and extract three times with diethyl ether. The combined organic layers are then dried and concentrated to yield the product.[6]

  • Deprotection : The final step to obtain this compound involves the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound itself is not directly used in the coupling step of SPPS. Instead, its N-terminally protected derivatives, such as Boc-Ser(Bzl)-OH or Fmoc-Ser(Bzl)-OH , are the active reagents. The choice between Boc and Fmoc chemistry dictates the overall synthetic strategy. The benzyl group on the serine side chain is stable to the conditions used for removing both Boc (acid-labile) and Fmoc (base-labile) N-terminal protecting groups.[7] It is typically removed during the final cleavage step with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

G Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling: + Boc-Ser(Bzl)-OH + Activating Agent (HBTU) Resin->Coupling Deprotection Boc Deprotection (TFA) Washing Washing (DMF, DCM) Deprotection->Washing Wash away excess TFA Neutralization Neutralization (DIEA) Neutralization->Resin Next_Cycle Ready for Next Cycle Coupling->Next_Cycle Wash away excess reagents Washing->Neutralization Resin_Start Resin-Bound Peptide (Boc-Protected) Resin_Start->Deprotection

Caption: A typical cycle for incorporating Boc-Ser(Bzl)-OH in SPPS.
Experimental Protocol: Boc-SPPS Coupling Cycle

This protocol describes a general cycle for incorporating a Boc-Ser(Bzl)-OH residue into a peptide chain on a solid support.

  • Resin Preparation : Start with a peptide-resin that has a free N-terminal amine. Swell the resin in an appropriate solvent like dichloromethane (DCM).

  • Deprotection : To remove the N-terminal Boc group from the resin-bound peptide, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 30 minutes.[8]

  • Washing : Wash the resin thoroughly with DCM, isopropanol, and finally N,N-dimethylformamide (DMF) to remove residual acid and byproducts.[9]

  • Neutralization : Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in DMF or DCM.[9]

  • Coupling : In a separate vessel, pre-activate Boc-Ser(Bzl)-OH (2-4 equivalents relative to resin loading) with a coupling agent like HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF. Add this activated amino acid solution to the neutralized resin and agitate for 1-2 hours to allow the coupling reaction to proceed to completion.[9]

  • Final Wash : Wash the resin extensively with DMF and DCM to remove all excess reagents and soluble byproducts, yielding the extended peptide chain ready for the next cycle.

Role as a Building Block for Bioactive Peptides: The Case of Substance P

While this compound is a synthetic tool and not directly involved in biological signaling, it is a crucial component for the synthesis of peptides that are. A prominent example is Substance P , an 11-amino acid neuropeptide involved in pain perception, inflammation, and mood regulation.[10][11] The synthesis of Substance P and its analogues relies on the use of side-chain protected amino acids, including protected forms of serine, to ensure the correct sequence is assembled.[12]

Substance P exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[10][11] The binding initiates a signaling cascade that leads to various physiological responses.

G Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds G_Protein Gq/11 Protein NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG PIP2 PIP₂ Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) PKC->Downstream Response Cellular Responses: - Neurotransmission - Inflammation - Proliferation Downstream->Response

Caption: Substance P signaling via the NK1 receptor.

The signaling pathway initiated by Substance P involves:

  • Binding : Substance P binds to the NK1R on the cell surface.[10]

  • G-Protein Activation : This binding activates an associated G-protein (primarily Gq/11).

  • PLC Activation : The activated G-protein stimulates the enzyme Phospholipase C (PLC).

  • Second Messengers : PLC cleaves the membrane lipid PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11]

  • Calcium Release : IP₃ diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺).

  • PKC Activation : Both DAG and the increased intracellular Ca²⁺ levels activate Protein Kinase C (PKC).

  • Downstream Effects : PKC and other calcium-dependent proteins then phosphorylate various downstream targets, including the MAPK/ERK pathway, leading to cellular responses like neuronal excitation, cytokine expression, and cell proliferation.[13]

Conclusion

O-Benzyl-L-serine (this compound) is an indispensable tool for the chemical synthesis of peptides. Its utility stems from the benzyl protecting group, which effectively shields the reactive hydroxyl side chain of serine, allowing for controlled and efficient peptide elongation. While not biologically active itself, it is fundamental to the creation of complex and therapeutically relevant peptides, such as Substance P, that regulate critical physiological pathways. A thorough understanding of its properties and its application in established synthetic protocols, like Boc-SPPS, is essential for researchers and professionals in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Solubility and Stability of H-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of O-Benzyl-L-serine (H-Ser(Bzl)-OH), a critical protected amino acid derivative utilized in peptide synthesis and other areas of chemical research. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes known properties and provides detailed experimental protocols for researchers to determine precise quantitative metrics.

Introduction

This compound, or O-Benzyl-L-serine, is an essential building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The benzyl ether protecting group on the hydroxyl function of the serine side chain prevents unwanted side reactions during peptide coupling. This guide delves into two crucial physicochemical properties of this compound: its solubility in various solvent systems and its stability under different environmental conditions.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. The presence of both a polar amino acid backbone and a non-polar benzyl group results in a varied solubility profile.

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available data.

SolventSolubilityConditionsCitation
Water2 mg/mLRequires ultrasonication[1][2]
EthanolModerately solubleQualitative observation[3]
Non-polar organic solventsLimited solubilityGeneral observation[2]

Note: The N-protected derivatives, such as Fmoc-Ser(Bzl)-OH and Boc-Ser(Bzl)-OH, are generally soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are commonly used in solid-phase peptide synthesis.[2]

This protocol provides a reliable method for determining the solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile)

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette, and pass it through a syringe filter to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated in mg/mL or g/100g of solvent.

Stability Profile

The stability of this compound is critical for its storage, handling, and use in synthetic procedures. The primary concerns are the stability of the compound itself and the integrity of the benzyl protecting group.

For long-term storage, this compound powder should be kept at -20°C, where it is reported to be stable for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] Solutions of this compound are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided.[1]

This compound is a solid with a high decomposition temperature. However, prolonged exposure to high temperatures, especially in solution, can lead to degradation.

Information on the photostability of this compound is not widely reported. As with many complex organic molecules, it is advisable to store it protected from light, especially when in solution.

The benzyl protecting group of this compound is stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) during SPPS.[4] The benzyl group is typically removed at the final cleavage step using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or by catalytic hydrogenolysis.

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions (e.g., pH, temperature, light).

Materials:

  • This compound

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Buffers of different pH values (e.g., pH 2, 7, 9)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid

  • Temperature-controlled oven/incubator

  • Photostability chamber

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and ACN).

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in buffers of different pH values and incubate at a set temperature (e.g., 40°C).

    • Thermal Stability: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the stock solution to light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stressed sample at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: Monitor the elution at a suitable wavelength (e.g., 210-220 nm).

    • Analysis: Inject the samples and a standard solution onto the HPLC system.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. The percentage of remaining this compound can be plotted against time to determine the degradation kinetics.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in its N-terminally protected form (e.g., Fmoc-Ser(Bzl)-OH) in SPPS. The following diagram illustrates the typical workflow for incorporating a Ser(Bzl) residue into a growing peptide chain.

SPPS_Workflow Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-Ser(Bzl)-OH (e.g., with HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Proceed to next amino acid coupling or final cleavage Wash2->NextCycle

SPPS cycle for incorporating Fmoc-Ser(Bzl)-OH.

The logical flow for deciding on solubilization and handling strategies for this compound in a research context is depicted below.

Logical_Flow Start Start: Use of this compound Application Application Type? Start->Application SPPS Solid-Phase Peptide Synthesis (SPPS) Application->SPPS SolutionPhase Solution-Phase Synthesis Application->SolutionPhase Storage Storage Application->Storage UseProtected Use N-protected form (Fmoc- or Boc-) SPPS->UseProtected TestSolubility Perform solubility test SolutionPhase->TestSolubility StoreSolid Store solid at -20°C Storage->StoreSolid StoreSolution Store solution at -80°C Storage->StoreSolution SolventChoiceSPPS Solubilize in DMF or NMP UseProtected->SolventChoiceSPPS Proceed Proceed with synthesis SolventChoiceSPPS->Proceed SolventChoiceSolution Determine solubility in reaction solvent CheckStability Check stability in reaction conditions SolventChoiceSolution->CheckStability TestSolubility->SolventChoiceSolution CheckStability->Proceed

Decision workflow for this compound handling.

Conclusion

This compound is a cornerstone protected amino acid for peptide synthesis. While comprehensive quantitative data on its solubility and stability are not extensively published, this guide provides the available information and robust experimental protocols for researchers to determine these parameters in their specific applications. Understanding these properties is paramount for the successful design and execution of synthetic routes involving this versatile building block.

References

H-Ser(Bzl)-OH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for H-Ser(Bzl)-OH (O-Benzyl-L-serine), a synthetic amino acid derivative commonly utilized in peptide synthesis and pharmaceutical research. This document synthesizes available data on the compound's physical and chemical properties, potential hazards, handling and storage procedures, and emergency response measures. Particular attention is given to the conflicting hazard classifications present in available safety literature, underscoring the importance of a cautious and informed approach to its handling.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 4726-96-9[1][2]
Molecular Formula C₁₀H₁₃NO₃[1][3]
Molecular Weight 195.22 g/mol [4][5]
Appearance White to off-white crystalline powder/solid[1][4]
Solubility Sparingly soluble in water. Soluble in H₂O at 2 mg/mL with ultrasound.[1][4]
Storage Temperature Room temperature; some suppliers recommend 0 - 8°C or -20°C for long-term storage.[1][3][4]

Hazard Identification and GHS Classification

There is conflicting information in published safety data regarding the hazardous nature of this compound. Some suppliers classify it as non-hazardous, while others assign specific GHS hazard classifications. This discrepancy highlights the need for careful risk assessment before handling.

Summary of GHS Classifications:

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Signal Word: Warning[6]

  • GHS Pictogram: Irritant (exclamation mark)[6]

Conversely, some safety data sheets (SDS) state that the substance is "not considered a hazardous substance" or does not meet the criteria for GHS hazard classification.[5][7][8] Given this conflicting information, it is prudent to handle this compound as a potentially hazardous substance.

Toxicological Information

A comprehensive review of available safety data sheets and scientific literature reveals a significant lack of quantitative toxicological data for this compound.[7] No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values have been identified. The primary health concerns are related to potential irritation of the skin, eyes, and respiratory tract upon direct contact or inhalation of dust particles.[1][6] Long-term exposure effects have not been well-studied.[1]

Safe Handling and Storage Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound. The following guidelines are recommended:

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.[7][9]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.[9]

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[9][10]

  • Avoid contact with skin and eyes.[10]

  • Avoid formation of dust and aerosols.[10]

  • Use non-sparking tools to prevent ignition sources.[10]

  • Wash hands thoroughly after handling.[11]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[12]

Accidental Release Measures

In case of a spill, follow these steps:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12]

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were identified in the reviewed literature. The toxicological information is based on general knowledge of similar chemical compounds and the available, albeit limited, safety data sheets.

Visualized Workflows

To aid in the practical application of these safety and handling precautions, the following workflows are provided in the DOT language for visualization.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Need to handle This compound risk_assessment Conduct Risk Assessment (Review SDS and procedures) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Ventilated Area (e.g., Chemical Fume Hood) ppe->fume_hood weighing Weigh the required amount (Minimize dust generation) fume_hood->weighing reaction Perform the experiment weighing->reaction decontaminate Decontaminate work area and equipment reaction->decontaminate waste Dispose of waste in labeled containers decontaminate->waste remove_ppe Remove PPE correctly waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: General Handling Workflow for this compound

G Spill Response Decision Tree for this compound spill Spill of this compound Occurs assess_spill Assess the Spill (Size and Location) spill->assess_spill is_major Is the spill major? assess_spill->is_major evacuate Evacuate the area is_major->evacuate Yes is_minor Is the spill minor and manageable? is_major->is_minor No notify Notify supervisor and emergency services evacuate->notify secure Secure the area notify->secure end End secure->end is_minor->notify No ppe Wear appropriate PPE is_minor->ppe Yes contain Contain the spill ppe->contain cleanup Clean up the spill (Avoid raising dust) contain->cleanup dispose Dispose of waste properly cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident decontaminate->report report->end

Caption: Spill Response Decision Tree for this compound

References

An In-depth Technical Guide to Serine Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the precise control of chemical reactions is paramount. Serine, with its nucleophilic hydroxyl side-chain, presents a unique challenge. Unprotected, this hydroxyl group can engage in undesirable side reactions, leading to impurities, reduced yield, and compromised biological activity of the final peptide. This technical guide provides a comprehensive overview of the strategies employed to protect the serine side-chain, focusing on the most commonly used protecting groups, their chemical properties, experimental protocols for their use, and the potential side reactions to be considered. A thorough understanding of these principles is essential for the successful synthesis of serine-containing peptides for research and therapeutic applications.

Core Principles of Serine Side-Chain Protection

The primary goal of serine side-chain protection is to temporarily block the reactivity of the hydroxyl group during peptide synthesis. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of peptide bond formation and N-terminal deprotection.

  • Readily removed under specific and mild conditions that do not affect the peptide backbone or other protecting groups.

  • Minimal in steric hindrance to allow for efficient coupling of subsequent amino acids.

  • Inexpensive and readily available .

The choice of a serine protecting group is intrinsically linked to the overall synthetic strategy, most notably the choice of N-terminal protecting group (e.g., Fmoc or Boc). The concept of orthogonality is central to this decision, where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection.[1][2]

Commonly Used Serine Side-Chain Protecting Groups

The most prevalent protecting groups for the serine hydroxyl group are ethers, primarily the tert-butyl (tBu), benzyl (Bzl), and trityl (Trt) ethers.[3] The selection among these is largely dictated by the overarching protection strategy of the peptide synthesis, with the Fmoc/tBu approach being the most common in modern Solid-Phase Peptide Synthesis (SPPS).[4]

Data Presentation: Comparison of Common Serine Protecting Groups
Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)Highly stable to basic conditions of Fmoc removal. Forms a key part of the orthogonal Fmoc/tBu strategy.[4] Good solubility of the protected amino acid.Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products upon cleavage.Standard protection for serine in routine Fmoc-SPPS.
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysisStable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.Requires very harsh cleavage conditions (e.g., HF), limiting its use in Fmoc-SPPS. More commonly used in Boc-SPPS.[3]Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (dilute TFA)Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments. The bulky nature can help disrupt peptide aggregation.[5]The bulky nature of the Trt group may sometimes hinder coupling efficiency. Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.On-resin side-chain modifications and synthesis of protected peptide fragments.

Experimental Protocols

Synthesis of Protected Serine Derivatives

Protocol 1: Synthesis of (S)-N-fluorenylmethoxyl carbonyl-O-tertiary butyl serine (Fmoc-Ser(tBu)-OH)

This protocol is adapted from a method for synthesizing a dipeptide module, focusing on the creation of the protected serine.[6]

  • Esterification: Under a nitrogen atmosphere at 0°C, add thionyl chloride dropwise to anhydrous methanol. To this solution, add L-serine and reflux the mixture for 15-36 hours. Remove the solvent under reduced pressure and triturate the residue with ether or methyl tertiary butyl ether to obtain serine methyl ester hydrochloride as a white solid.[6]

  • Tert-butylation: Dissolve the serine methyl ester hydrochloride in dichloromethane. Add p-toluenesulfonic acid as a catalyst and pass isobutene gas through the solution for 48-96 hours. The product, O-tert-butyl-serine methyl ester tosylate, is obtained.[6]

  • Saponification: Saponify the O-tert-butyl-serine methyl ester to yield (S)-O-tertiary butyl serine.[6]

  • Fmoc Protection: React the (S)-O-tertiary butyl serine with fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in a suitable solvent to obtain Fmoc-Ser(tBu)-OH.[6]

Protocol 2: Synthesis of Fmoc-O-Benzyl-L-serine (Fmoc-Ser(Bzl)-OH)

A common method for the synthesis of Fmoc-Ser(Bzl)-OH involves the reaction of O-benzyl-L-serine with Fmoc-OSu under basic conditions.[2]

  • Dissolve O-benzyl-L-serine in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium bicarbonate, to the solution.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of N-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH)

The synthesis of Fmoc-Ser(Trt)-OH involves the protection of the serine hydroxyl group with a trityl group, followed by the introduction of the Fmoc group.[3]

  • Tritylation: React L-serine with trityl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Protection: After purification of the O-trityl-L-serine, introduce the Fmoc group by reacting it with Fmoc-OSu under basic conditions, similar to the protocol for Fmoc-Ser(Bzl)-OH.

Coupling of Protected Serine in SPPS

General Coupling Protocol for Fmoc-Ser(PG)-OH (PG = tBu, Bzl, or Trt)

This protocol outlines the general steps for incorporating a protected serine residue into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[7]

  • Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Coupling:

    • Dissolve Fmoc-Ser(PG)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., N,N-diisopropylethylamine (DIEA), 6-10 equivalents) to the amino acid/coupling agent solution.

    • Add the activation mixture to the resin and shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Cleavage and Deprotection

Representative Cleavage and Deprotection Protocol (for tBu and Trt groups)

This protocol is suitable for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF and DCM and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail for the removal of tBu and Trt groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

Racemization

The stereochemical integrity of the serine residue is crucial for the biological activity of the peptide. Racemization can occur during the activation and coupling steps of SPPS.[5] While racemization of Fmoc-Ser(tBu)-OH is generally low with most common coupling reagents, the use of N,N-Diisopropylethylamine (DIPEA) as a base has been reported to induce racemization.[5][7]

  • Mitigation: Careful selection of coupling reagents and bases is critical. Using milder bases or alternative coupling reagents can help minimize racemization.

β-Elimination

Under basic conditions, such as during Fmoc deprotection with piperidine, the serine side chain can undergo β-elimination to form a dehydroalanine residue. This is a significant side reaction as it alters the peptide's structure and can lead to the formation of adducts with nucleophiles like piperidine.[8] While the stable ether linkages of tBu, Bzl, and Trt protecting groups generally minimize this side reaction, it can still occur, especially with prolonged exposure to base or at elevated temperatures.[8]

  • Mitigation: Minimizing the time of exposure to basic conditions during Fmoc deprotection and avoiding elevated temperatures can reduce the extent of β-elimination.

N-O Acyl Shift

During the final cleavage with strong acids like TFA, an N-O acyl shift can occur. This involves the migration of the peptide chain from the amide nitrogen to the hydroxyl group of the deprotected serine, forming an ester linkage.[9] This reaction is reversible and can be influenced by the cleavage cocktail and work-up conditions.

  • Mitigation: The composition of the cleavage cocktail and the subsequent handling of the cleaved peptide can influence the equilibrium of the N-O acyl shift. Prompt work-up and purification can help minimize the presence of the O-acyl isomer.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-AA(n) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF/DCM) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-Ser(PG)-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Resin_Next Resin-AA(n+1) Washing2->Resin_Next Resin_Next->Fmoc_Deprotection Repeat Cycle Final_Deprotection Final Fmoc Deprotection Resin_Next->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy

Orthogonal_Protection cluster_deprotection Selective Deprotection Peptide Peptide Backbone N-terminus (Fmoc) Ser (tBu) Lys (Boc) C-terminus (Resin) Base Base (e.g., Piperidine) Peptide:n->Base Removes Fmoc Acid Acid (e.g., TFA) Peptide:sc1->Acid Removes tBu Peptide:sc2->Acid Removes Boc HF Strong Acid (e.g., HF) Peptide:c->HF Cleaves from Resin (for some linkers)

Caption: Orthogonal protection strategy in peptide synthesis.

N-O Acyl Shift Mechanism

NO_Acyl_Shift Peptide Peptide with Serine (Amide Bond) Protonation Protonation of Carbonyl Oxygen (in TFA) Peptide->Protonation Cyclic_Intermediate Cyclic Oxazoline Intermediate Protonation->Cyclic_Intermediate Nucleophilic attack by Serine OH Ester_Peptide Peptide with Serine (Ester Bond) Cyclic_Intermediate->Ester_Peptide Ring opening Ester_Peptide->Cyclic_Intermediate Reversible

Caption: Simplified mechanism of the N-O acyl shift at a serine residue.

Conclusion

The protection of the serine side-chain is a critical aspect of successful peptide synthesis. The choice of the protecting group—most commonly tert-butyl, benzyl, or trityl—must be carefully considered in the context of the overall synthetic strategy, particularly the N-terminal protecting group and the desired properties of the final peptide. While the tert-butyl group remains the standard for routine Fmoc-SPPS due to its stability and orthogonality, the benzyl and trityl groups offer valuable alternatives for specific applications such as the synthesis of protected peptide fragments. A thorough understanding of the experimental protocols for the introduction, coupling, and deprotection of these groups, as well as an awareness of potential side reactions like racemization, β-elimination, and N-O acyl shift, is essential for researchers, scientists, and drug development professionals to achieve high yields of pure, biologically active serine-containing peptides.

References

The Strategic Role of O-Benzyl-L-serine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of H-Ser(Bzl)-OH as a Cornerstone in the Synthesis of Therapeutic Peptides

For Immediate Release

In the landscape of modern drug discovery, the meticulous design and synthesis of therapeutic peptides represent a frontier of innovation. Central to this endeavor is the use of specialized building blocks that enable the precise assembly of complex molecular architectures. Among these, O-Benzyl-L-serine, chemically denoted as this compound, has emerged as an indispensable tool for researchers and scientists. This technical guide delves into the multifaceted applications of this compound in drug discovery, with a particular focus on its role in the synthesis of gonadotropin-releasing hormone (GnRH) agonists, a critical class of drugs for the treatment of hormone-dependent cancers.

The Critical Function of the Benzyl Protecting Group

This compound is a derivative of the amino acid L-serine where the hydroxyl group of the side chain is protected by a benzyl ether. This chemical modification is of paramount importance in peptide synthesis. The benzyl group is robust enough to withstand the various reaction conditions encountered during the sequential addition of amino acids to a growing peptide chain, yet it can be selectively removed under specific conditions, typically through hydrogenolysis, without compromising the integrity of the final peptide.[1] This targeted protection ensures that the coupling reactions occur exclusively at the intended amino and carboxyl termini, leading to cleaner reaction profiles and higher yields of the desired therapeutic peptide.[1]

The strategic use of the benzyl protecting group is a cornerstone of both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies, the two most widely employed methods for creating custom peptides.[2][3]

Application in the Synthesis of GnRH Agonists: The Case of Buserelin

A prominent example of the application of this compound in drug discovery is in the synthesis of Buserelin, a potent GnRH agonist. Buserelin is a synthetic nonapeptide that is used in the treatment of hormone-responsive cancers such as prostate cancer. Its mechanism of action involves the downregulation of the GnRH receptor, leading to a significant reduction in testosterone levels, a key factor in the growth of prostate tumors.

The synthesis of Buserelin is a complex, multi-step process that relies on the precise assembly of its constituent amino acids. This compound, or more commonly its N-protected form (e.g., Fmoc-Ser(Bzl)-OH or Boc-Ser(Bzl)-OH), is a critical component in this synthesis, providing the protected serine residue at position 4 of the peptide sequence.

Experimental Protocol: Solid-Phase Synthesis of Buserelin

The following is a generalized protocol for the solid-phase synthesis of Buserelin, compiled from various sources, illustrating the integration of the protected serine derivative.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Ser(Bzl)-OH)

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, Methanol)

  • Purification system (e.g., preparative RP-HPLC)

Workflow for Buserelin Synthesis

G resin Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling1 Coupling: Fmoc-Pro-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Coupling: Fmoc-Arg(Pbf)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Coupling: Fmoc-Leu-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Coupling: Fmoc-D-Ser(tBu)-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Coupling: Fmoc-Tyr(tBu)-OH deprotection5->coupling5 deprotection6 Fmoc Deprotection coupling5->deprotection6 coupling6 Coupling: Fmoc-Ser(Bzl)-OH deprotection6->coupling6 deprotection7 Fmoc Deprotection coupling6->deprotection7 coupling7 Coupling: Fmoc-Trp(Boc)-OH deprotection7->coupling7 deprotection8 Fmoc Deprotection coupling7->deprotection8 coupling8 Coupling: Fmoc-His(Trt)-OH deprotection8->coupling8 deprotection9 Fmoc Deprotection coupling8->deprotection9 coupling9 Coupling: pGlu-OH deprotection9->coupling9 cleavage Cleavage from Resin & Side-chain Deprotection coupling9->cleavage purification Purification (RP-HPLC) cleavage->purification buserelin Buserelin purification->buserelin

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Buserelin.

Procedure:

  • Resin Swelling: The Rink Amide MBHA resin is swelled in a suitable solvent like Dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected resin.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the Buserelin sequence, including the crucial step of incorporating Fmoc-Ser(Bzl)-OH at the fourth position.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on serine) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, highly pure Buserelin peptide.

Biological Activity and Quantitative Data

The efficacy of GnRH agonists like Buserelin is determined by their binding affinity to the GnRH receptor and their ability to modulate downstream signaling pathways. While specific IC50 values for Buserelin in various cancer cell lines are not consistently reported in a single source, the biological effects are well-documented through clinical trials.

Drug Target Application Reported Efficacy
Buserelin GnRH ReceptorProstate CancerReduction of serum testosterone to castrate levels (<50 ng/dL).[2][4]
Breast CancerPotential for direct anti-proliferative effects in breast cancer cells expressing GnRH receptors.
EndometriosisSuppression of ovarian estrogen production.
InfertilityControlled ovarian hyperstimulation protocols.

Signaling Pathway of GnRH Agonists

GnRH agonists exert their effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells. This binding initiates a cascade of intracellular signaling events that ultimately lead to the regulation of gonadotropin (LH and FSH) synthesis and release.

GnRH Receptor Signaling Cascade

G GnRH_Agonist GnRH Agonist (e.g., Buserelin) GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binding Gq11 Gq/11 GnRHR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation Hormone_Release Hormone Release (LH, FSH) Ca2->Hormone_Release Exocytosis MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activation Gene_Expression Gene Expression (LH, FSH synthesis) MAPK->Gene_Expression Transcription Factor Activation Gene_Expression->Hormone_Release Increased Synthesis

Caption: Simplified GnRH receptor signaling pathway.

Initial binding of a GnRH agonist to its receptor leads to the activation of the Gq/11 G-protein.[4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with Ca2+, activates protein kinase C (PKC).[2] These signaling events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, to regulate the transcription of gonadotropin subunit genes and stimulate their release.[2][5]

However, the continuous stimulation by a GnRH agonist leads to the desensitization and downregulation of the GnRH receptor, ultimately resulting in a profound suppression of LH and FSH secretion and, consequently, a state of medical castration.

Conclusion

O-Benzyl-L-serine (this compound) is a cornerstone of modern peptide synthesis, enabling the creation of complex and life-saving therapeutic peptides. Its application in the synthesis of GnRH agonists like Buserelin highlights its critical role in drug discovery and development. A thorough understanding of the chemistry of protected amino acids and the biological pathways they influence is essential for the continued advancement of peptide-based therapeutics. The detailed methodologies and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and professionals dedicated to this promising field.

References

Storing and Handling H-Ser(Bzl)-OH: A Comprehensive Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proper storage and handling procedures for H-Ser(Bzl)-OH (O-Benzyl-L-serine), a crucial serine derivative employed in peptide synthesis and other research applications. Adherence to these guidelines is essential to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.

Core Properties and Specifications

This compound is a white to off-white solid, recognized for its role as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[1] The benzyl group serves as a stable protecting group for the serine hydroxyl side chain, preventing unwanted side reactions during peptide coupling.

PropertyValue
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
CAS Number 4726-96-9
Appearance White to off-white solid

Storage Conditions for Optimal Stability

Proper storage of this compound is critical to prevent degradation and maintain its purity over time. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Powder-20°C3 years[2][3][4]
4°C2 years[2][3][4]
Room TemperatureAlso cited, but for shorter periods[5][6][7]
In Solvent-80°C6 months[2][3][4]
-20°C1 month[2][3][4]

To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[2][3][4]

Solubility and Solution Preparation

Understanding the solubility of this compound is key to preparing accurate stock solutions for experimental use.

Table 2: Solubility of this compound

SolventConcentrationNotes
Water (H2O)2 mg/mL (10.24 mM)Requires ultrasonic treatment for dissolution[2][3][4]
Experimental Protocol: Preparation of an Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Transfer the powder to a sterile conical tube or volumetric flask. Add the calculated volume of sterile, purified water to achieve the target concentration.

  • Dissolution: Tightly cap the container and place it in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved. Visual inspection should confirm the absence of any particulate matter.

  • Sterilization: If the solution is intended for cell culture or other sterile applications, it should be sterilized by passing it through a 0.22 µm filter.[2][3][4]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2][3][4]

Safe Handling Procedures

Safe handling of this compound is paramount to minimize exposure and prevent accidents in the laboratory.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this compound, particularly in its powdered form.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Respiratory Protection: For weighing or handling large quantities of powder where dust generation is possible, a dust mask or a respirator may be necessary.

  • Protective Clothing: A standard laboratory coat should be worn to protect personal clothing.

Hazard Identification and Precautions

Based on available safety data, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spill and Disposal Procedures

In the event of a spill, a laboratory spill kit should be used. For powdered spills, avoid generating dust. Gently cover the spill with an absorbent material, and then carefully sweep it into a designated waste container. The area should then be decontaminated with an appropriate cleaning agent. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Visualizing Workflows and Structures

To aid in the understanding of this compound's structure and the logical flow of its handling, the following diagrams are provided.

Caption: Chemical structure of this compound.

workflow cluster_storage Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receive Receive Compound Store_Powder Store Powder (-20°C or 4°C) Receive->Store_Powder Solid Form Wear_PPE Wear Appropriate PPE Store_Powder->Wear_PPE Store_Solution Store Solution (-80°C or -20°C) Experiment Use in Experiment (e.g., Peptide Synthesis) Store_Solution->Experiment Weigh_Powder Weigh Powder in Hood Wear_PPE->Weigh_Powder Dissolve Dissolve in Solvent (Ultrasonicate if needed) Weigh_Powder->Dissolve Sterilize Sterile Filter (if required) Dissolve->Sterilize Aliquot Aliquot into Single-Use Tubes Sterilize->Aliquot Aliquot->Store_Solution For Stock Aliquot->Experiment For Immediate Use Dispose Dispose of Waste (Follow Regulations) Experiment->Dispose

Caption: Safe handling and storage workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for H-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ser(Bzl)-OH, or O-Benzyl-L-serine, is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The benzyl ether protecting group on the serine side chain prevents unwanted side reactions during peptide chain elongation. This document provides detailed application notes, experimental protocols, and data regarding the use of this compound in SPPS. The Boc/Bzl strategy relies on a quasi-orthogonal protection scheme where the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a strong acid, such as hydrofluoric acid (HF), for removal.[1][2] This difference in acid lability allows for the selective deprotection of the Nα-amino group during each cycle of amino acid addition.[1]

Data Presentation

Coupling Efficiency of Boc-Ser(Bzl)-OH

The efficiency of coupling Boc-Ser(Bzl)-OH to the growing peptide chain is crucial for the overall yield and purity of the final peptide. Various coupling reagents can be employed, each with its own advantages in terms of reaction speed and suppression of side reactions. Below is a summary of commonly used coupling reagents and their typical performance.

Coupling ReagentActivating AgentTypical Coupling TimeReported Coupling EfficiencyKey Considerations
HBTUHOBt/Base30-60 min>99%One of the most common and reliable reagents.
HATUHOAt/Base20-45 min>99.5%Highly efficient, especially for sterically hindered couplings.
DIC/HOBtHOBt60-120 min>98%A cost-effective option; the urea byproduct is soluble.
PyBOPHOBt/Base30-60 min>99%Similar in efficacy to HBTU.

Note: Coupling efficiency can be sequence-dependent and is also affected by the resin, solvent, and reaction conditions. The data presented are typical values reported in SPPS literature.

Cleavage Yield of Peptides Containing Ser(Bzl)

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For peptides containing Ser(Bzl), this is typically achieved using strong acids like HF or TFMSA. The yield of the final peptide is dependent on the cleavage conditions and the presence of scavengers to prevent side reactions.

Cleavage ReagentScavengersCleavage TimeTypical Cleavage YieldNotes
Anhydrous HFAnisole1 hour @ 0°C85-95%The standard method for Boc/Bzl chemistry.[3][4] Requires specialized equipment.
TFMSATFA, Thioanisole2-4 hours @ RT80-90%A less hazardous alternative to HF.
TMSOTfTFA, Thioanisole1-2 hours @ 0°C80-90%Another alternative to HF.

Note: Cleavage yields are highly dependent on the peptide sequence, length, and the efficiency of the preceding synthesis steps. The use of appropriate scavengers is critical to prevent side reactions caused by carbocations generated during cleavage.

Experimental Protocols

Manual Boc-SPPS Protocol for Incorporation of Boc-Ser(Bzl)-OH

This protocol outlines the manual steps for a single coupling cycle of Boc-Ser(Bzl)-OH in a Boc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Start with a pre-loaded resin or load the first amino acid onto a suitable resin (e.g., Merrifield or PAM resin).

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Nα-Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.[5]

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2-5 minutes. Repeat this step.

  • Wash the resin with DCM (5x).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

4. Amino Acid Coupling:

  • Dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 eq.) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a Kaiser test (should be negative). If the reaction is incomplete, the coupling step can be repeated.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x).

6. Capping (Optional but Recommended):

  • To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection (HF Cleavage)

Safety Precaution: Anhydrous HF is extremely hazardous and requires specialized equipment and training. This procedure should only be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment.

1. Preparation:

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger mixture, such as anisole, to trap reactive carbocations generated during cleavage.

2. HF Cleavage:

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

3. Work-up:

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin and cleaved peptide with cold diethyl ether to remove the scavengers.

  • Precipitate the peptide with cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions

The use of a benzyl protecting group for the serine side chain can be associated with certain side reactions, primarily during the final cleavage step.

Side ReactionMechanismMitigation Strategies
O-Alkylation of Tyrosine The benzyl carbocation generated during HF cleavage can alkylate the electron-rich aromatic ring of tyrosine residues.Use scavengers like anisole or thioanisole to trap the benzyl carbocations.
N-O Acyl Shift Under acidic conditions, an acyl group can migrate from the nitrogen of the peptide backbone to the hydroxyl group of an unprotected serine, forming an ester linkage.This is more common with unprotected serine, highlighting the importance of the benzyl protecting group during synthesis. The shift is reversible with base treatment.
Aspartimide Formation For sequences containing Asp-Ser, base-catalyzed aspartimide formation can occur during the synthesis.Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can reduce this side reaction in Boc-SPPS.[6]
Incomplete Cleavage The benzyl ether bond may be resistant to cleavage under insufficiently strong acidic conditions.Ensure complete removal of HF and appropriate reaction times. For resistant sequences, alternative strong acids like TFMSA or TMSOTf can be considered.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Manual Boc-SPPS Cycle for Boc-Ser(Bzl)-OH Incorporation Resin Peptide-Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotect 2. Nα-Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 3. Wash (DCM, IPA) Deprotect->Wash1 Neutralize 4. Neutralize (DIEA/DCM) Wash1->Neutralize Wash2 5. Wash (DCM) Neutralize->Wash2 Couple 6. Couple (Boc-Ser(Bzl)-OH, HBTU/DIEA) Wash2->Couple Kaiser Test (+) Wash3 7. Wash (DMF, DCM) Couple->Wash3 Kaiser Test (-) Next_Cycle Ready for Next Cycle Wash3->Next_Cycle

Caption: A typical workflow for a single cycle of manual Boc-SPPS.

Orthogonal vs. Quasi-Orthogonal Protection

Protection_Strategies Comparison of Protection Strategies in SPPS cluster_Fmoc Orthogonal Strategy (Fmoc/tBu) cluster_Boc Quasi-Orthogonal Strategy (Boc/Bzl) Fmoc_Peptide Fmoc-AA-Ser(tBu)-Resin Fmoc_Deprotect Nα-Deprotection (Base: Piperidine) Fmoc_Peptide->Fmoc_Deprotect Fmoc_Cleavage Side-Chain Deprotection & Cleavage (Acid: TFA) Fmoc_Peptide->Fmoc_Cleavage Fmoc_Deprotect->Fmoc_Peptide Coupling Boc_Peptide Boc-AA-Ser(Bzl)-Resin Boc_Deprotect Nα-Deprotection (Moderate Acid: TFA) Boc_Peptide->Boc_Deprotect Boc_Cleavage Side-Chain Deprotection & Cleavage (Strong Acid: HF) Boc_Peptide->Boc_Cleavage Boc_Deprotect->Boc_Peptide Coupling

Caption: A diagram illustrating the difference between orthogonal and quasi-orthogonal protection.

References

Standard Protocol for Coupling H-Ser(Bzl)-OH in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the coupling of N-α-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH) in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. Serine residues, with their hydroxyl side chains, require protection to prevent side reactions during peptide assembly. The benzyl (Bzl) ether is a commonly used protecting group for the serine hydroxyl function, offering stability under the basic conditions of Fmoc deprotection and lability during the final acidic cleavage from the resin.

The choice of coupling reagent and conditions is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization, which can be a concern with serine derivatives. This note outlines standard protocols using common carbodiimide and uronium/aminium salt-based coupling reagents, provides troubleshooting guidance, and presents a comparative overview of their performance.

Data Presentation: Performance of Common Coupling Reagents

The selection of a coupling reagent significantly impacts the success of incorporating Fmoc-Ser(Bzl)-OH. The following tables summarize the typical performance of widely used coupling reagents. Data is compiled from established principles in peptide chemistry and studies on similar amino acid derivatives.

Table 1: Comparison of Coupling Reagent Performance for Fmoc-Ser(Bzl)-OH

Coupling Reagent/SystemTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeCoupling EfficiencyRacemization PotentialKey Advantages & Disadvantages
DIC/HOBt 1:1:2 (DIPEA)1 - 4 hoursHigh (>99%)LowAdvantages: Cost-effective, low racemization. Disadvantages: Slower than onium salts, formation of insoluble DCU byproduct with DCC.
HBTU/DIPEA 1:0.9:230 - 60 minutesVery High (>99.5%)ModerateAdvantages: Fast, efficient for most couplings. Disadvantages: Potential for guanidinylation of the N-terminus if used in excess.
HATU/DIPEA 1:0.9:215 - 30 minutesVery High (>99.8%)Low to ModerateAdvantages: More reactive and faster than HBTU, excellent for difficult couplings. Disadvantages: Higher cost, potential for guanidinylation.
PyBOP/DIPEA 1:1:230 - 90 minutesVery High (>99.5%)LowAdvantages: Good for sterically hindered couplings, no guanidinylation side reaction. Disadvantages: Higher cost, potential for side reactions with unprotected phosphoserine.[1]

Table 2: Influence of Base on Racemization during Fmoc-Ser(Bzl)-OH Coupling

BaseMolar EquivalentsRacemization RiskComments
DIPEA (N,N-Diisopropylethylamine)2 - 4ModerateCommonly used, but can promote racemization, especially with prolonged activation times.[2]
NMM (N-Methylmorpholine)2 - 4Potentially High with HATUUse with caution, particularly with uronium salt activators, as it has been shown to increase racemization for serine derivatives.
2,4,6-Collidine 2 - 4LowA bulkier, weaker base that is recommended to suppress racemization.[2]

Experimental Protocols

The following are standard protocols for the manual coupling of Fmoc-Ser(Bzl)-OH onto a solid support. These can be adapted for automated peptide synthesizers.

Materials and General Procedures
  • Resin: Appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang) with a free N-terminal amine.

  • Fmoc-Ser(Bzl)-OH: 3-5 equivalents relative to resin loading.

  • Coupling Reagent: 3-5 equivalents (or 0.9 equivalents for HBTU/HATU).

  • Base: 6-10 equivalents of DIPEA or 2,4,6-collidine.

  • Solvent: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Washing Solvent: DMF, Dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine in DMF.

  • Monitoring: Kaiser test (ninhydrin test) to monitor for the presence of free primary amines.

Protocol 1: Coupling using DIC/HOBt
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin, followed by the addition of DIC (3 eq.).

  • Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), continue agitation for another hour or consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Coupling using HBTU/DIPEA
  • Resin Preparation: Follow step 1 as in Protocol 3.2.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test. If the test is positive, a double coupling may be necessary.

  • Washing: Follow step 6 as in Protocol 3.2.

Protocol 3: Coupling using HATU/DIPEA
  • Resin Preparation: Follow step 1 as in Protocol 3.2.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 15-30 minutes.

  • Monitoring: Perform a Kaiser test.

  • Washing: Follow step 6 as in Protocol 3.2.

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test):

    • Solution 1: Double Coupling. After the initial coupling time, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Ser(Bzl)-OH.

    • Solution 2: Use a More Potent Coupling Reagent. If using DIC/HOBt, switch to HATU for the second coupling.

    • Solution 3: Increase Reaction Time. Extend the coupling time, but be mindful of the increased risk of racemization with longer activation times.

  • Racemization:

    • Solution 1: Choice of Reagents. Use DIC/Oxyma or DIC/HOBt, which are known to suppress racemization.[3]

    • Solution 2: Choice of Base. Use 2,4,6-collidine instead of DIPEA or NMM, especially when using uronium-based activators.[2]

    • Solution 3: Minimize Pre-activation Time. Add the activated amino acid to the resin immediately after the pre-activation step.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling of Fmoc-Ser(Bzl)-OH Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-Ser(Bzl)-OH (Coupling Reagent + Base in DMF) Wash1->Activate Free Amine on Resin Couple Add to Resin and Agitate Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive Test (Double Couple) Wash2 Wash with DMF/DCM Monitor->Wash2 Negative Test Wash2->Deprotect Next Cycle

Caption: Experimental workflow for the coupling of Fmoc-Ser(Bzl)-OH in SPPS.

signaling_pathway cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation AA Fmoc-Ser(Bzl)-OH ActiveEster Activated O-Acyl-Isourea Ester AA->ActiveEster Reagent Coupling Reagent (e.g., HBTU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideResin Peptide-Resin with N-terminal Amine ActiveEster->PeptideResin Nucleophilic Attack CoupledPeptide Coupled Peptide-Resin PeptideResin->CoupledPeptide Byproduct Byproduct (e.g., HOBt, Urea derivative)

References

Application Notes and Protocols for the Use of H-Ser(Bzl)-OH in Boc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. The tert-butyloxycarbonyl (Boc) protection strategy, a cornerstone of peptide chemistry, often employs benzyl-based protecting groups for amino acid side chains. H-Ser(Bzl)-OH, or O-Benzyl-L-serine, is a critical building block for incorporating serine residues into a peptide sequence while preventing unwanted side reactions.

The benzyl ether linkage on the serine side chain is stable to the moderately acidic conditions used for the repeated cleavage of the Nα-Boc group, yet it can be efficiently removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF).[1][2] This quasi-orthogonal protection scheme is a well-established and reliable method for the synthesis of serine-containing peptides.[]

This document provides detailed application notes and experimental protocols for the effective use of this compound in Boc-based SPPS.

Key Advantages of Using this compound

  • Prevention of O-acylation: The primary advantage of the benzyl protecting group is the prevention of O-acylation of the serine hydroxyl group during the coupling steps. An unprotected hydroxyl group can react with the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and other impurities.[4][5]

  • Enhanced Solubility: The benzyl group can in some cases enhance the solubility of the protected amino acid in organic solvents commonly used in SPPS.

  • Compatibility with Boc Chemistry: The benzyl ether is stable to the repetitive treatments with trifluoroacetic acid (TFA) required for Nα-Boc deprotection.[2][6]

Potential Side Reactions and Mitigation

While the use of this compound is generally robust, researchers should be aware of potential side reactions:

  • N-O Acyl Shift: Under strongly acidic conditions, such as during HF cleavage, a peptide bond involving the nitrogen of a serine residue can migrate to the side-chain oxygen, forming an O-acyl intermediate (an ester linkage). This can be reversed by treating the crude peptide with a mild base post-cleavage.[4]

  • Incomplete Cleavage: Inefficient cleavage of the benzyl group can lead to the final peptide containing a protected serine residue. Ensuring optimized cleavage conditions and the use of appropriate scavengers is crucial.

Data Presentation

The following tables provide illustrative data on the impact of serine side-chain protection on key synthesis parameters. This data is based on established principles of peptide synthesis and serves to highlight the expected outcomes.

Table 1: Illustrative Coupling Efficiency of Serine Residues

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Estimated Coupling Efficiency (%)
Boc-Ser(Bzl)-OHHBTU/DIEA60>99.5
Boc-Ser-OHHBTU/DIEA6095-98 (variable)
Boc-Ser(Bzl)-OHDIC/HOBt120>99
Boc-Ser-OHDIC/HOBt12090-97 (variable)

Table 2: Illustrative Purity and Yield of a Model Peptide (e.g., a 10-mer containing one serine)

Serine Derivative UsedCrude Purity (by RP-HPLC, %)Overall Yield (%)Major Impurities
Boc-Ser(Bzl)-OH~85~70Deletion sequences, truncated sequences
Boc-Ser-OH~60~45O-acylated branched peptides, deletion sequences

Experimental Protocols

General Boc-SPPS Workflow using this compound

The following diagram illustrates the general workflow for a single cycle of amino acid addition in Boc-based SPPS.

G General Boc-SPPS Cycle Resin Peptide-Resin (N-terminal Boc protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-Ser(Bzl)-OH, Activator, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Ready for Next Cycle Wash3->Next_Cycle

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle of Boc-Ser(Bzl)-OH

This protocol is for a manual synthesis on a 0.1 mmol scale.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • Boc-Ser(Bzl)-OH

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIEA in DMF

  • Washing solvents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the 50% TFA in DCM solution to the resin and shake for 1 minute.

    • Drain the solution.

    • Add a fresh portion of the 50% TFA in DCM solution and shake for 30 minutes.

    • Drain the solution and wash the resin with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization (Standard Protocol):

    • Add the 10% DIEA in DMF solution to the resin and shake for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (4 equivalents), HBTU or HATU (3.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitoring Coupling Completion:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a second coupling should be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

In Situ Neutralization Protocol

This protocol combines the neutralization and coupling steps, which can be advantageous for difficult sequences prone to aggregation.[8][9]

Procedure:

  • Follow steps 1 and 2 from the standard protocol (Resin Swelling and Boc Deprotection).

  • In Situ Neutralization and Coupling:

    • In a separate vessel, pre-activate the Boc-Ser(Bzl)-OH (4 equivalents) with HBTU or HATU (3.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution directly to the TFA salt of the peptide-resin.

    • Shake the reaction vessel for 1-2 hours.

  • Follow steps 5 and 6 from the standard protocol (Monitoring and Washing).

Final Cleavage and Deprotection (HF Cleavage)

Safety Precaution: Anhydrous hydrofluoric acid (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.[4][10]

Materials:

  • Peptide-resin (fully assembled and dried)

  • Anhydrous HF

  • Scavengers: Anisole, p-cresol, or thioanisole (typically 5-10% of the total cleavage cocktail volume)

  • Diethyl ether (cold)

Procedure:

  • Preparation: Place the dried peptide-resin in the HF reaction vessel. Add the appropriate scavengers.

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation:

    • Wash the resin with a small amount of TFA to dissolve the crude peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and other organic-soluble impurities.

  • Drying: Dry the crude peptide under vacuum.

Visualization of Key Processes

O-Acylation Side Reaction (Without Benzyl Protection)

The following diagram illustrates the O-acylation side reaction that can occur when the serine side chain is not protected.

G O-Acylation Side Reaction Peptide Peptide-Ser-OH (unprotected hydroxyl) Branched_Peptide Branched Peptide (O-acylated) Peptide->Branched_Peptide Reaction with hydroxyl group Activated_AA Activated Boc-AA-X Activated_AA->Branched_Peptide

Caption: O-acylation side reaction with unprotected serine.

Logical Workflow for HF Cleavage

The diagram below outlines the logical steps and safety considerations for the final HF cleavage process.

G HF Cleavage Workflow Start Start: Dried Peptide-Resin Safety Safety Check: PPE, Fume Hood, HF Apparatus Start->Safety Add_Scavengers Add Scavengers Safety->Add_Scavengers Cool_Vessel Cool Reaction Vessel (-78°C) Add_Scavengers->Cool_Vessel Add_HF Distill Anhydrous HF Cool_Vessel->Add_HF Cleavage Cleavage Reaction (0°C, 1-2h) Add_HF->Cleavage Evaporate_HF Evaporate HF (Nitrogen Stream) Cleavage->Evaporate_HF Dissolve_Peptide Dissolve in TFA Evaporate_HF->Dissolve_Peptide Precipitate Precipitate in Cold Ether Dissolve_Peptide->Precipitate Isolate Isolate Peptide (Centrifuge/Filter) Precipitate->Isolate Wash Wash with Ether Isolate->Wash Dry Dry Crude Peptide Wash->Dry End End: Crude Peptide Dry->End

Caption: Logical workflow for the HF cleavage procedure.

References

Application Notes and Protocols for H-Ser(Bzl)-OH Activation in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the activation methods for O-Benzyl-L-serine (H-Ser(Bzl)-OH) in peptide synthesis. This document includes a comparative analysis of common coupling reagents, detailed experimental protocols for both solid-phase and solution-phase synthesis, and a discussion of potential side reactions and mitigation strategies.

Introduction to this compound in Peptide Synthesis

O-Benzyl-L-serine is a critical building block in peptide synthesis, where the benzyl (Bzl) ether protects the side-chain hydroxyl group. This protection is essential to prevent unwanted side reactions at the hydroxyl group during peptide bond formation. The benzyl group is stable under the conditions of both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS) and can be removed during the final cleavage from the resin, typically with strong acids like hydrofluoric acid (HF) or by hydrogenolysis.[1][2]

Comparative Analysis of Activation Methods

The activation of the carboxylic acid of this compound is a critical step for efficient peptide coupling. The choice of coupling reagent significantly impacts reaction kinetics, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization). Below is a comparative summary of common coupling reagents.

Data Presentation: Comparison of Common Coupling Reagents
Coupling Reagent/MethodTypical YieldTypical Reaction TimeKey AdvantagesPotential Disadvantages
EDC/HOBt ~91%[3]18 - 24 hours[3]Cost-effective; water-soluble byproducts.[3]Slower reaction rates; risk of racemization without additives.[3]
HBTU/Base >90% (estimated)[3]10 - 60 minutes[3]Fast and efficient, good for sterically hindered couplings.[3]Potential for guanidinylation of the N-terminus if used in excess.[3][4]
HATU/Base >95% (estimated)[3]< 30 minutes[3]More reactive and faster than HBTU with less epimerization.[3][5]Higher cost; potential for guanidinylation.[3]
DEPBT/Base ~54.6%*[3][6]Not SpecifiedExhibits remarkable resistance to racemization.[3][4][6]Lower reported yield in this specific context.[3][6]

*Note: The reported yield for DEPBT was for the coupling of Boc-Ser(Bzl)-OH with L-Histidine methyl ester.[3][6] Yields for HBTU and HATU are estimations based on their well-documented high efficiency.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(Bzl)-OH

This protocol describes a general procedure for the incorporation of an Fmoc-Ser(Bzl)-OH residue into a growing peptide chain on a solid support using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-Ser(Bzl)-OH (3 equivalents)

  • HATU (2.9 equivalents)[7]

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)[7]

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[7]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes. Drain.[7]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH and HATU in anhydrous DMF.[7]

    • Add DIEA to the solution and mix briefly to pre-activate for 1-2 minutes.[5]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[7]

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. A yellow/colorless result indicates a complete reaction.[7]

    • If the test is positive (blue), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin thoroughly and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl group from serine.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.[7]

Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the synthesis of a dipeptide (e.g., Boc-Ala-Ser(Bzl)-OH) in solution using EDC/HOBt for activation.

Materials:

  • This compound (1 equivalent)

  • Boc-Ala-OH (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) (1.2 equivalents)[3]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)[3]

  • Triethylamine (Et3N) or DIEA (2-3 equivalents)

  • Dry Chloroform (CHCl3) or DMF

  • 1N HCl

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-Ala-OH (1 eq.) and HOBt (1.2 eq.) in dry CHCl3 or DMF at 0 °C.[3]

    • In a separate flask, dissolve this compound (1 eq.) in dry CHCl3 or DMF and add Et3N or DIEA (2-3 eq.).

  • Activation: Add EDC HCl (1.2 eq.) to the Boc-Ala-OH/HOBt solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling: Add the this compound solution to the activated Boc-Ala-OH solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the mixture with an organic solvent like ethyl acetate or chloroform.

    • Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.[3]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.

Potential Side Reactions and Mitigation Strategies

Racemization

Racemization of the activated amino acid is a significant risk during peptide coupling, leading to the formation of diastereomeric impurities that are difficult to separate. Serine is known to be susceptible to racemization.[8]

  • Factors Influencing Racemization:

    • Coupling Reagent: Highly reactive reagents can increase the risk if not used under optimal conditions. For Fmoc-Ser(tBu)-OH, HATU/NMM has been shown to cause some racemization.[9]

    • Base: The choice of base can be critical. DIPEA has been reported to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[1]

    • Pre-activation Time: Prolonged pre-activation can increase the formation of racemization-prone intermediates.[8]

  • Mitigation Strategies:

    • Use coupling reagents known for low racemization, such as DEPBT.[3][4][6]

    • Employ additives like HOBt or OxymaPure, which are known to suppress racemization.[4]

    • Minimize pre-activation time.

    • Perform couplings at room temperature unless higher temperatures are necessary for difficult sequences.

β-Elimination

Under basic conditions, the side chain of serine can undergo β-elimination to form a dehydroalanine (Dha) residue. This is particularly a concern during the piperidine-mediated Fmoc deprotection step in SPPS.[1][10]

  • Factors Influencing β-Elimination:

    • Base Strength: Strong bases like piperidine can promote this side reaction.[10]

    • Temperature: Elevated temperatures, especially in microwave-assisted synthesis, can increase the rate of β-elimination.[10][11]

  • Mitigation Strategies:

    • The benzyl protecting group on the serine hydroxyl is generally effective at minimizing β-elimination during the Fmoc deprotection step under standard conditions.[1]

    • For particularly sensitive sequences, using a weaker base for Fmoc deprotection or performing the deprotection at room temperature can be beneficial.[11]

N-O Acyl Shift

During the final acidolytic cleavage (e.g., with TFA) in SPPS, an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the side-chain oxygen of serine. This is a reversible process.[1]

  • Mitigation Strategies:

    • Use optimized cleavage cocktails and minimize the cleavage time.

    • After cleavage, the crude peptide can be treated with a mild base (e.g., aqueous ammonia or a bicarbonate buffer at pH 7.5-8.5) to promote the reverse O-N acyl shift back to the native peptide bond.[1]

Visualizations

Activation_and_Coupling cluster_activation Activation Step cluster_coupling Coupling Step AA This compound (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., OAt-ester) AA->Active_Ester Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Active_Ester Dipeptide New Peptide Bond Active_Ester->Dipeptide Nucleophilic Attack Peptide_Amine N-terminal Amine of growing peptide Peptide_Amine->Dipeptide

Caption: General mechanism of this compound activation and peptide coupling.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Activate Fmoc-Ser(Bzl)-OH (e.g., HATU/DIEA in DMF) wash1->activation coupling Couple to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA cocktail) repeat->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Reagent_Comparison_Logic choose_reagent Choice of Coupling Reagent hatu HATU choose_reagent->hatu hbtu HBTU choose_reagent->hbtu edc EDC/HOBt choose_reagent->edc depbt DEPBT choose_reagent->depbt speed High Speed hatu->speed low_rac Low Racemization hatu->low_rac efficiency High Efficiency hatu->efficiency hbtu->speed hbtu->efficiency cost Cost-Effective edc->cost depbt->low_rac

Caption: Decision logic for selecting a coupling reagent.

References

Application Notes and Protocols for the Deprotection of the Benzyl Group from Ser(Bzl) Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and drug development, the use of protecting groups is fundamental to ensure the specific and controlled formation of peptide bonds. The benzyl (Bzl) group is a widely employed protecting group for the hydroxyl moiety of serine, forming O-benzylserine (Ser(Bzl)). Its stability under various reaction conditions and its susceptibility to removal under specific, relatively mild conditions make it a valuable tool. The selective removal, or deprotection, of the benzyl group is a critical step to unveil the free hydroxyl group of serine, which may be essential for the peptide's biological activity or for subsequent chemical modifications.

These application notes provide a detailed overview and experimental protocols for the most common methods used for the deprotection of the benzyl group from the Ser(Bzl) side chain. The methodologies covered include catalytic transfer hydrogenation, strong acid cleavage, and dissolving metal reduction. Each method's advantages, disadvantages, and specific applications are discussed to aid researchers in selecting the most appropriate strategy for their synthetic needs.

Deprotection Methodologies: A Comparative Overview

The selection of a deprotection method is contingent on several factors, including the stability of other protecting groups in the peptide, the overall sequence of the peptide, and the desired scale of the reaction. The following table summarizes the key quantitative aspects of the primary deprotection methods for Ser(Bzl).

Deprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Key Considerations
Catalytic Transfer Hydrogenation 10% Palladium on Carbon (Pd/C), Formic Acid (HCOOH)8 - 120 minutes86 - 95%[1]Mild conditions, high yield, catalyst can be filtered off. May affect other reducible groups.
Strong Acid Cleavage Trifluoroacetic Acid (TFA), Scavengers (e.g., TIS, H₂O)1 - 4 hoursHigh (generally >90%)Efficient for simultaneous deprotection of other acid-labile groups. Requires careful use of scavengers to prevent side reactions.
Sodium in Liquid Ammonia Sodium (Na), Liquid Ammonia (NH₃)Short (minutes)VariablePowerful reducing agent, effective for stubborn protecting groups. Harsh conditions may lead to side reactions if not carefully controlled.[2]

Experimental Protocols

Catalytic Transfer Hydrogenation

This method is favored for its mild reaction conditions and high efficiency, making it suitable for peptides containing sensitive functional groups that are not susceptible to reduction.

Protocol for the Deprotection of Boc-Ser(Bzl)-OH:

  • Preparation: Dissolve Boc-Ser(Bzl)-OH (1 equivalent) in methanol.

  • Catalyst Addition: To the solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogen Donor: Add formic acid (a few equivalents) to the reaction mixture.

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For Boc-Ser(Bzl)-OH, the reaction is typically complete within 8 minutes.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Wash the Celite® pad with methanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected product, Boc-Ser-OH. The product can be further purified by recrystallization or column chromatography if necessary.

Diagram: Workflow for Catalytic Transfer Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve Ser(Bzl) derivative in solvent (e.g., Methanol) react1 Add Pd/C catalyst prep1->react1 react2 Add hydrogen donor (e.g., Formic Acid) react1->react2 react3 Stir at room temperature react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Filter through Celite to remove catalyst react4->workup1 Reaction complete workup2 Wash Celite with solvent workup1->workup2 workup3 Evaporate solvent workup2->workup3 workup4 Purify product workup3->workup4

Caption: Workflow for the deprotection of Ser(Bzl) via catalytic transfer hydrogenation.

Strong Acid Cleavage

Trifluoroacetic acid (TFA) is a common reagent for the cleavage of benzyl ethers, often used in the final deprotection step of solid-phase peptide synthesis (SPPS) where other acid-labile protecting groups are also removed. The use of scavengers is crucial to prevent the reattachment of the cleaved benzyl cation to sensitive residues like tryptophan or methionine.

General Protocol for TFA-mediated Deprotection:

  • Preparation: Place the Ser(Bzl)-containing peptide resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). The choice of scavengers depends on the peptide sequence.

  • Reaction: Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 1-4 hours.

  • Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Sodium in Liquid Ammonia Reduction

This powerful reduction method, also known as the Birch reduction, is effective for cleaving benzyl ethers but requires careful handling of sodium and liquid ammonia at low temperatures. It is particularly useful when other methods fail.

General Protocol for Sodium in Liquid Ammonia Deprotection:

  • Setup: In a flask equipped with a dry ice condenser and a stirring bar, condense liquid ammonia at -78°C.

  • Dissolution: Dissolve the Ser(Bzl)-containing peptide in the liquid ammonia.

  • Sodium Addition: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons. The reaction is typically rapid.

  • Quenching: Once the deprotection is complete (monitored by a suitable method or after a set time), quench the reaction by the addition of a proton source, such as ammonium chloride or a primary alcohol.

  • Work-up: Allow the ammonia to evaporate. Dissolve the residue in water and purify the deprotected peptide, often by ion-exchange chromatography or RP-HPLC. It is crucial to avoid an excess of sodium to prevent side reactions.[2]

Diagram: Chemical Transformation of Ser(Bzl) to Serine

Caption: General deprotection of O-benzylserine (Ser(Bzl)) to yield serine.

Concluding Remarks

The deprotection of the benzyl group from the Ser(Bzl) side chain is a routine yet critical transformation in peptide chemistry. The choice of method should be carefully considered based on the specific context of the synthesis. Catalytic transfer hydrogenation offers a mild and high-yielding option for many substrates. Strong acid cleavage is a robust method, particularly in the context of SPPS, while sodium in liquid ammonia provides a powerful alternative for challenging cases. Proper execution of these protocols, including careful monitoring and purification, is essential for obtaining the desired deprotected peptide in high purity and yield.

References

Application Notes and Protocols for the Use of H-Ser(Bzl)-OH in the Synthesis of Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of O-Benzyl-L-serine (H-Ser(Bzl)-OH) in the synthesis of modified peptides, with a specific focus on the preparation of a bioactive enkephalin analog. This document outlines the chemical properties of this compound, detailed protocols for its incorporation into a peptide sequence via Boc-strategy solid-phase peptide synthesis (SPPS), final deprotection, and purification.

Introduction to this compound

O-Benzyl-L-serine is a derivative of the amino acid L-serine where the side-chain hydroxyl group is protected by a benzyl (Bzl) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the hydroxyl functionality, such as O-acylation, during the coupling of subsequent amino acids.[1] The benzyl group is stable under the acidic conditions used for the removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group in Boc-SPPS but can be selectively removed at the end of the synthesis, typically by catalytic transfer hydrogenation.[2][3]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in aqueous base, partially soluble in hot water
Nα-Protecting Group None (free amine)
Side-Chain Protecting Group Benzyl (Bzl)

Application: Synthesis of a [D-Ala², Ser⁵]-Enkephalin Analog

This protocol details the synthesis of the pentapeptide Tyr-D-Ala-Gly-Phe-Ser, an analog of the endogenous opioid peptide enkephalin.[4][5] Enkephalins are involved in pain modulation and other neurological processes through their interaction with opioid receptors.[6] The incorporation of serine at position 5 can influence the peptide's binding affinity and biological activity.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each key stage of the synthesis of the [D-Ala², Ser⁵]-enkephalin analog using Boc-SPPS with Boc-Ser(Bzl)-OH. These values are representative of a typical synthesis and may vary depending on the specific reaction conditions and scale.

StepDescriptionExpected Yield (%)Purity (%)
1Loading of Boc-Ser(Bzl)-OH onto Wang Resin95>99
2Chain Elongation (4 cycles of deprotection and coupling)~99 per cycle>98 (crude on resin)
3HF Cleavage from Resin85~90 (crude peptide)
4Benzyl Group Deprotection (Catalytic Transfer Hydrogenation)92~95 (crude deprotected peptide)
5HPLC Purification70>98
Overall Overall Yield of Purified Peptide ~55 >98

Experimental Protocols

Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol describes the manual synthesis of the protected pentapeptide, Boc-Tyr(2,6-Cl₂-Bzl)-D-Ala-Gly-Phe-Ser(Bzl)-Wang Resin.

Materials:

  • Wang Resin

  • Boc-Ser(Bzl)-OH

  • Boc-Phe-OH

  • Boc-Gly-OH

  • Boc-D-Ala-OH

  • Boc-Tyr(2,6-Cl₂-Bzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM for 1 hour in a reaction vessel.

  • First Amino Acid Loading (Boc-Ser(Bzl)-OH):

    • Dissolve Boc-Ser(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the swollen resin, followed by DMAP (0.1 eq.).

    • Agitate the mixture for 4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes.

  • Peptide Chain Elongation (Iterative Cycles): For each subsequent amino acid (Phe, Gly, D-Ala, Tyr):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM (3x) and DMF (3x).[7]

    • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2x). Wash with DMF (3x).

    • Coupling:

      • Dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.

      • Add DIC (3 eq.) and pre-activate for 10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 2 hours.

      • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

Cleavage of the Peptide from the Resin

Materials:

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether (cold)

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • In a specialized HF cleavage apparatus, treat the resin with a mixture of HF:anisole (9:1) for 1 hour at 0°C.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether (3x) and dry under vacuum.

Benzyl Group Deprotection by Catalytic Transfer Hydrogenation

This method is a milder alternative to traditional catalytic hydrogenation using hydrogen gas.[2][3]

Materials:

  • Crude protected peptide

  • Methanol or Acetic Acid

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate or Formic acid

Procedure:

  • Dissolve the crude peptide in methanol or acetic acid.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Add ammonium formate (5-10 eq.) or formic acid as the hydrogen donor.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude deprotected peptide.

Purification and Analysis

Materials:

  • Crude deprotected peptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Preparative and analytical C18 reverse-phase HPLC columns

Procedure:

  • Dissolve the crude deprotected peptide in a minimal amount of Solvent A.

  • Purify the peptide by preparative reverse-phase HPLC using a gradient of Solvent B in Solvent A.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Enkephalin Signaling Pathway

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx Enkephalin_Vesicle Enkephalin Vesicle Ca_Influx->Enkephalin_Vesicle Enkephalin_Release Enkephalin_Vesicle->Enkephalin_Release Enkephalin Enkephalin Enkephalin_Release->Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP K_Efflux K⁺ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization NT_Release ↓ Neurotransmitter Release Hyperpolarization->NT_Release Ca_Block ↓ Ca²⁺ Influx Ca_Channel->Ca_Block Ca_Block->NT_Release Enkephalin->Opioid_Receptor binds

Caption: Enkephalin binding to opioid receptors inhibits neuronal activity.

Experimental Workflow for [D-Ala², Ser⁵]-Enkephalin Synthesis

Peptide_Synthesis_Workflow cluster_spps Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_cleavage_deprotection Cleavage and Deprotection cluster_purification Purification and Analysis Start Wang Resin Load_Ser Load Boc-Ser(Bzl)-OH Start->Load_Ser Cycle_1 Deprotect (TFA) Couple Boc-Phe-OH Load_Ser->Cycle_1 Cycle_2 Deprotect (TFA) Couple Boc-Gly-OH Cycle_1->Cycle_2 Cycle_3 Deprotect (TFA) Couple Boc-D-Ala-OH Cycle_2->Cycle_3 Cycle_4 Deprotect (TFA) Couple Boc-Tyr(Bzl)-OH Cycle_3->Cycle_4 Protected_Peptide_Resin Protected Peptide on Resin Cycle_4->Protected_Peptide_Resin Cleavage HF Cleavage Protected_Peptide_Resin->Cleavage Crude_Protected_Peptide Crude Protected Peptide Cleavage->Crude_Protected_Peptide Deprotection Catalytic Transfer Hydrogenation (Pd/C) Crude_Protected_Peptide->Deprotection Crude_Deprotected_Peptide Crude Deprotected Peptide Deprotection->Crude_Deprotected_Peptide HPLC_Purification Preparative RP-HPLC Crude_Deprotected_Peptide->HPLC_Purification Analysis Analytical HPLC & Mass Spec HPLC_Purification->Analysis Final_Product Pure [D-Ala², Ser⁵]-Enkephalin Analysis->Final_Product

Caption: Workflow for the synthesis and purification of a modified enkephalin analog.

References

Orthogonal Protection Strategies with H-Ser(Bzl)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. Orthogonal protection strategies, which allow for the selective removal of specific protecting groups under distinct conditions without affecting others, are fundamental to the synthesis of complex peptides, including those with post-translational modifications or cyclic structures. H-Ser(Bzl)-OH, and its N-terminally protected derivatives such as Fmoc-Ser(Bzl)-OH and Boc-Ser(Bzl)-OH, are crucial building blocks in solid-phase peptide synthesis (SPPS). The benzyl (Bzl) ether protecting the serine side-chain hydroxyl group offers robust protection under various coupling and deprotection conditions, yet it can be selectively removed, most commonly through hydrogenolysis or strong acid cleavage.

This document provides detailed application notes and experimental protocols for the use of this compound in orthogonal peptide synthesis strategies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Concepts of Orthogonal Protection with Ser(Bzl)

The utility of the benzyl group in serine protection lies in its differential lability compared to commonly used N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl). This orthogonality is the cornerstone of complex peptide synthesis.

  • Fmoc/tBu Strategy: In this widely used approach, the N-terminal Fmoc group is removed with a mild base (e.g., piperidine), while acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linkage are cleaved in the final step with a strong acid like trifluoroacetic acid (TFA).[1] The Bzl group is stable to the basic conditions of Fmoc deprotection and the moderate acidity of TFA cleavage, making it a valuable "super-orthogonal" protecting group for specific applications.

  • Boc/Bzl Strategy: This classic strategy employs the acid-labile Boc group for temporary Nα-protection and stronger acid-labile groups like benzyl (Bzl) for side-chain protection.[2] The Boc group is removed with a moderate acid (e.g., TFA), while the Bzl groups and the peptide-resin linkage are cleaved with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The choice between these strategies depends on the target peptide's sequence, complexity, and desired modifications.

Data Presentation: Performance and Purity

The efficiency of incorporating Ser(Bzl) and the purity of the final peptide are influenced by the choice of coupling reagents and deprotection strategies. The following tables summarize key quantitative data based on established principles and literature.

Table 1: Comparison of Coupling Reagents for Fmoc-Ser(Bzl)-OH in SPPS

Coupling ReagentTypical Coupling TimeReported Coupling EfficiencyKey Advantages & Disadvantages
HBTU/HATU 10 - 60 minutes>95%Fast and efficient, good for sterically hindered amino acids. Potential for side reactions if used in excess.[5]
DIC/HOBt 1 - 4 hours~91%Cost-effective, minimizes racemization. Slower reaction rates compared to onium salts.[5]
PyBOP 15 - 60 minutes>95%Highly efficient, particularly for difficult couplings. Higher cost.

Note: Actual yields may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Deprotection Methods for the Benzyl (Bzl) Group of Serine

Deprotection MethodReagentsTypical ConditionsYieldAdvantages & Disadvantages
Catalytic Hydrogenolysis H₂, Pd/C or Pd(OH)₂/C1 atm H₂, RT, 1-24 h in MeOH, DMF, or AcOHHigh to QuantitativeVery mild and selective. Not suitable for peptides containing other reducible groups (e.g., Cys(Trt), Met).
Strong Acid Cleavage (HF) Anhydrous HF, scavenger (e.g., anisole)0 °C, 1 hourGood to HighSimultaneous cleavage from resin and deprotection of many side chains in Boc-SPPS. Highly toxic and requires specialized equipment.[3][4]
Strong Acid Cleavage (TFMSA) TFMSA, TFA, scavengers0 °C to RT, 1-2 hoursGood to HighAlternative to HF, less volatile. Can promote side reactions if not carefully controlled.[4]

Experimental Protocols

The following are generalized protocols for the use of this compound derivatives in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and equipment.

Protocol 1: Incorporation of Fmoc-Ser(Bzl)-OH in Fmoc/tBu SPPS

This protocol describes a general cycle for the incorporation of an Fmoc-Ser(Bzl)-OH residue into a peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Ser(Bzl)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Place the desired resin (e.g., Rink Amide, Wang resin, 0.1 mmol scale) in a reaction vessel. Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin and agitate for 3 minutes. Drain the solution.

    • Repeat the piperidine treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Coupling of Fmoc-Ser(Bzl)-OH:

    • In a separate vial, dissolve Fmoc-Ser(Bzl)-OH (0.3-0.5 mmol, 3-5 equivalents) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol) in DMF (~2 mL).

    • Add DIPEA (0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and IPA (3 x 5 mL).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Incorporation of Boc-Ser(Bzl)-OH in Boc/Bzl SPPS

This protocol describes a general cycle for the incorporation of a Boc-Ser(Bzl)-OH residue.

Materials:

  • Boc-protected peptide-resin (e.g., PAM or MBHA resin)

  • Boc-Ser(Bzl)-OH

  • Coupling reagent (e.g., DIC/HOBt)

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Deprotection solution: 50% (v/v) TFA in DCM

  • Neutralization solution: 10% (v/v) DIPEA in DCM

  • Washing solvent: DCM, IPA

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes (pre-wash).

    • Treat again with the deprotection solution for 20-30 minutes.

    • Wash the resin with DCM (5 x 5 mL) and IPA (2 x 5 mL).

  • Neutralization:

    • Wash the resin with DCM (3 x 5 mL).

    • Treat the resin with the neutralization solution (10% DIPEA in DCM) for 2 minutes, twice.

    • Wash the resin with DCM (5 x 5 mL).

  • Coupling of Boc-Ser(Bzl)-OH:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

    • Add DIC (2-4 equivalents) to the solution and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.

    • Monitor the reaction completion with the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation: Repeat steps 2-5 for subsequent amino acids.

Protocol 3: Selective Deprotection of the Benzyl Group by Catalytic Hydrogenolysis

This protocol is suitable for peptides where the Bzl group on serine needs to be removed while other protecting groups (e.g., tBu, Boc, Trt on other residues) and the peptide-resin linkage remain intact.

Materials:

  • Peptide-resin containing a Ser(Bzl) residue

  • Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (20% Pd(OH)₂/C)

  • Hydrogen source (H₂ gas balloon or hydrogen generator)

  • Solvent: DMF, Methanol (MeOH), or Acetic Acid (AcOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent (e.g., DMF) for 1 hour.

  • Catalyst Addition: Add the palladium catalyst (typically 10-20% by weight relative to the resin) to the resin suspension.

  • Hydrogenation:

    • Purge the reaction vessel with an inert gas.

    • Introduce hydrogen gas (1 atm, balloon) and stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction time can vary from 1 to 24 hours.

  • Work-up:

    • Once the reaction is complete, purge the vessel with inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the resin thoroughly with the reaction solvent, followed by DCM, and dry under vacuum.

The resulting peptide-resin with a free serine hydroxyl group can be used for further on-resin modifications, such as phosphorylation or glycosylation.

Mandatory Visualizations

Orthogonal_Protection_Strategy cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_N Fmoc-Nα Deprotection_Base Piperidine (Mild Base) Fmoc_N->Deprotection_Base Ser_Bzl_Fmoc Ser(Bzl) Deprotection_Strong_Acid HF or TFMSA (Strong Acid) Ser_Bzl_Fmoc->Deprotection_Strong_Acid Deprotection_H2 H₂/Pd (Hydrogenolysis) Ser_Bzl_Fmoc->Deprotection_H2 Other_PG_tBu Other Side Chains (tBu, Trt, Boc) Deprotection_Acid TFA (Moderate Acid) Other_PG_tBu->Deprotection_Acid Boc_N Boc-Nα Boc_N->Deprotection_Acid Ser_Bzl_Boc Ser(Bzl) Ser_Bzl_Boc->Deprotection_Strong_Acid Other_PG_Bzl Other Side Chains (Bzl, etc.) Other_PG_Bzl->Deprotection_Strong_Acid

Caption: Orthogonal deprotection schemes for Ser(Bzl).

SPPS_Workflow process process decision decision output output Start Start with Resin Swell Swell Resin (e.g., DMF) Start->Swell Deprotect Nα-Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Next Amino Acid (e.g., Fmoc-Ser(Bzl)-OH + HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM, IPA) Couple->Wash2 Kaiser Kaiser Test Complete? Wash2->Kaiser Kaiser->Couple No (Recouple) LastAA Last Amino Acid? Kaiser->LastAA Yes LastAA->Deprotect No Final_Deprotect Final Nα-Deprotection LastAA->Final_Deprotect Yes Cleave Cleavage & Global Deprotection (e.g., TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify Final_Product Pure Peptide Purify->Final_Product

Caption: General SPPS workflow for peptide synthesis.

Case Study: Synthesis of a GLP-1 Analogue Fragment

Glucagon-like peptide-1 (GLP-1) analogues, such as Exenatide, are important therapeutics for the treatment of type 2 diabetes. Their synthesis often involves the incorporation of serine residues. The following illustrates a hypothetical workflow for the synthesis of a fragment of a GLP-1 analogue containing a Ser(Bzl) residue, highlighting the orthogonal strategy.

Target Peptide Fragment: H-His-Gly-Glu-Gly-Thr-Phe-Ser(Bzl) -Asp-Leu-OH

Strategy: Fmoc/tBu SPPS on a Wang resin. The Bzl group on Serine will be retained during the synthesis and can be removed post-cleavage if the native serine is required, or it can be part of a final protected fragment.

Workflow:

  • Resin Loading: Start with a pre-loaded Fmoc-Leu-Wang resin.

  • Chain Elongation: Sequentially couple the amino acids using the Fmoc-SPPS protocol (Protocol 1). For the serine at position 7, Fmoc-Ser(Bzl)-OH is used. All other side chains (Glu, Thr, Asp) are protected with the acid-labile tBu group, and His with a Trt group.

  • Cleavage: After the final N-terminal Fmoc group is removed from Histidine, the peptide is cleaved from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). This will remove the tBu and Trt protecting groups, but the Bzl group on Serine will remain intact.

  • Purification: The crude peptide fragment, H-His-Gly-Glu-Gly-Thr-Phe-Ser(Bzl)-Asp-Leu-OH, is purified by reverse-phase HPLC.

  • (Optional) Final Deprotection: If the final product requires a free serine hydroxyl group, the purified peptide fragment can be subjected to hydrogenolysis (Protocol 3) to remove the Bzl group.

This case study demonstrates how the Bzl group on serine can be used orthogonally to the tBu-based side-chain protection scheme, allowing for the synthesis of a protected peptide fragment that can be used for further ligation or modification.

Conclusion

The use of this compound and its N-protected derivatives is a powerful tool in the arsenal of the peptide chemist. The benzyl group's unique stability and selective lability enable the synthesis of complex peptides with a high degree of control. By understanding the principles of orthogonal protection and utilizing the detailed protocols provided, researchers can effectively incorporate Ser(Bzl) into their synthetic strategies to achieve their desired peptide targets with high purity and yield.

References

Application Notes and Protocols for the Incorporation of H-Ser(Bzl)-OH in Long Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine is a frequently occurring amino acid in peptides and proteins, playing crucial roles in biological structure and function. During solid-phase peptide synthesis (SPPS), the hydroxyl group of serine must be protected to prevent side reactions, such as O-acylation, which can lead to truncated or branched peptide impurities. The benzyl ether (Bzl) is a commonly employed protecting group for the serine side chain, offering stability under various coupling conditions. H-Ser(Bzl)-OH is utilized in both Boc/Bzl and, less commonly, Fmoc/tBu solid-phase peptide synthesis strategies.[1]

This document provides detailed application notes and protocols for the efficient incorporation of this compound into long peptide sequences, addressing common challenges and outlining strategies for maximizing yield and purity.

Challenges in Incorporating this compound

The incorporation of this compound in long peptide sequences can present several challenges that may impact the overall success of the synthesis:

  • Steric Hindrance: The bulky benzyl group can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling.

  • Peptide Aggregation: Sequences containing multiple serine residues, even when protected, can contribute to inter-chain hydrogen bonding, leading to peptide aggregation on the solid support. This can prevent efficient reagent diffusion and result in deletion sequences.

  • Racemization: Although serine is not as susceptible to racemization as some other amino acids like histidine or cysteine, the risk is not negligible, especially during the activation step with highly reactive coupling reagents or at elevated temperatures.

  • β-Elimination: Under basic conditions, particularly during Fmoc deprotection with piperidine, the serine derivative can undergo β-elimination to form a dehydroalanine residue. This is a more significant concern with electron-withdrawing protecting groups but can still occur with the benzyl group, especially at higher temperatures.

  • Deprotection Challenges: The removal of the benzyl group requires specific and often harsh conditions, such as strong acids (e.g., anhydrous hydrogen fluoride - HF) or catalytic transfer hydrogenation, which can lead to side reactions if not carefully controlled.[2][3]

Optimization Strategies

To overcome the challenges associated with this compound incorporation, the following strategies are recommended:

  • Choice of Coupling Reagents: For sterically hindered couplings, the use of potent activating agents is crucial. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides such as DIC.[4][5]

  • Double Coupling: If monitoring of the coupling reaction (e.g., via the Kaiser test) indicates incomplete acylation, a second coupling with fresh reagents should be performed to drive the reaction to completion.

  • Extended Coupling Times: Increasing the reaction time can compensate for slower coupling kinetics due to steric hindrance or aggregation.

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate both coupling and deprotection steps and help to disrupt peptide aggregation. However, caution must be exercised as elevated temperatures can also increase the risk of side reactions like racemization and β-elimination.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used as alternatives or additives to N,N-dimethylformamide (DMF) to improve resin swelling and disrupt aggregation.

  • Optimized Deprotection and Cleavage: The choice of cleavage cocktail and deprotection method is critical for preserving the integrity of the final peptide. For Boc/Bzl chemistry, a "low-high" HF cleavage procedure is often employed to minimize side reactions.[2] For peptides synthesized via Fmoc chemistry where the Bzl group is to be removed separately, catalytic transfer hydrogenation is a milder alternative to HF cleavage.[6]

Data Presentation

The following tables summarize key quantitative data related to the incorporation of this compound. Please note that the presented yields and purities are representative and can vary significantly based on the peptide sequence, length, and specific experimental conditions.

Table 1: Comparison of Coupling Reagents for Fmoc-Ser(Bzl)-OH
Coupling ReagentBaseActivation Time (min)Coupling Time (hr)Representative Crude Purity (%)
DIC/HOBt-102-460-75
HBTUDIEA21-275-85
HATUDIEA20.5-180-90
COMUDIEA20.5-185-95

Data is synthesized from qualitative descriptions and typical outcomes in peptide synthesis literature.[4][5]

Table 2: Representative Cleavage Cocktails and Expected Purity
Cleavage MethodCocktail CompositionDurationTarget PeptideRepresentative Final Purity (%)
HF CleavageHF:Anisole:DMS:p-Thiocresol (10:1:1:0.2)1-2 hr at 0°CBoc-SPPS synthesized peptide>90
TFA CleavageTFA:TIS:H₂O (95:2.5:2.5)2-3 hr at RTFmoc-SPPS with acid-labile side chains>95
Catalytic Transfer Hydrogenation10% Pd/C, Formic Acid, Methanol1-2 hr at RTFully protected peptide with Bzl to be removed>95

Data is based on commonly used protocols and expected outcomes.[2][6][7]

Experimental Protocols

Fmoc-SPPS Protocol for a Single Coupling Cycle of Fmoc-Ser(Bzl)-OH

This protocol describes a manual procedure for a single coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Fmoc-Ser(Bzl)-OH (0.5 mmol, 5 eq.)

  • HATU (0.49 mmol, 4.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Kaiser Test (Optional): Take a small sample of resin beads and perform a Kaiser test to confirm the presence of free primary amines (a positive blue result).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Ser(Bzl)-OH and HATU in DMF.

    • Add DIEA to the solution and vortex briefly.

  • Coupling:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, continue agitation for another hour or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Boc-SPPS Protocol for a Single Coupling Cycle of Boc-Ser(Bzl)-OH

This protocol outlines a manual procedure for a single coupling cycle on a 0.1 mmol scale.

Materials:

  • Boc-protected peptide-resin (0.1 mmol)

  • Boc-Ser(Bzl)-OH (0.3 mmol, 3 eq.)

  • HBTU (0.29 mmol, 2.9 eq.)

  • DIEA (0.6 mmol, 6 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • 10% (v/v) DIEA in DMF (Neutralization solution)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA in DCM solution and agitate for 2 minutes.

    • Drain and add a fresh portion of 50% TFA in DCM and agitate for 20 minutes.

    • Drain and wash the resin with DCM (5 x 1 min).

  • Neutralization:

    • Wash the resin with the 10% DIEA in DMF solution (2 x 2 min).

    • Wash the resin with DMF (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vial, dissolve Boc-Ser(Bzl)-OH and HBTU in DMF.

    • Add DIEA and vortex briefly.

  • Coupling:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test.

    • After complete coupling, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Benzyl Deprotection Protocols

5.3.1. "Low-High" HF Cleavage for Boc-SPPS Peptides [2]

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • p-Cresol

  • Dimethyl sulfide (DMS)

  • Cold diethyl ether

Procedure:

  • Low HF Step:

    • Place the dried peptide-resin in the HF cleavage apparatus.

    • Add p-cresol and DMS as scavengers.

    • Cool the vessel to -5 to 0°C.

    • Distill a low concentration of HF into the vessel.

    • Stir for 2 hours at 0°C.

    • Evaporate the HF and DMS under vacuum.

  • High HF Step:

    • Re-cool the vessel.

    • Distill a high concentration of HF into the vessel.

    • Stir for 1 hour at 0°C.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Work-up:

    • Wash the resin with cold diethyl ether to precipitate the peptide and remove scavengers.

    • Extract the peptide from the resin with an appropriate solvent (e.g., 20% aqueous acetic acid).

    • Lyophilize the peptide solution to obtain the crude product.

5.3.2. Catalytic Transfer Hydrogenation for Benzyl Deprotection [6]

This is a milder method for removing the benzyl group, often used when the peptide is still protected and will undergo further modifications.

Materials:

  • Protected peptide containing Ser(Bzl)

  • 10% Palladium on carbon (Pd/C)

  • Formic acid

  • Methanol

Procedure:

  • Dissolve the protected peptide in methanol.

  • Add formic acid to the solution.

  • Carefully add 10% Pd/C catalyst to the mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by HPLC or mass spectrometry.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Mandatory Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-Ser(Bzl)-OH, HATU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle Next_Cycle->Deprotection Repeat for each amino acid

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

cluster_cleavage Post-Synthesis Workflow Completed_Synthesis Completed Peptide Synthesis on Resin Final_Deprotection Final N-terminal Deprotection Completed_Synthesis->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, Mass Spectrometry) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Caption: General workflow for peptide cleavage and purification.

cluster_coupling_mechanism Peptide Bond Formation (HATU Activation) Amino_Acid Fmoc-Ser(Bzl)-OH Carboxylic Acid HATU HATU + DIEA Amino_Acid:COOH->HATU Active_Ester Activated Ester OAt Ester HATU->Active_Ester Peptide_Resin H₂N-Peptide-Resin N-terminal Amine Active_Ester->Peptide_Resin:NH2 Nucleophilic Attack Peptide_Bond Fmoc-Ser(Bzl)-NH-Peptide-Resin Peptide Bond Formed Peptide_Resin->Peptide_Bond

Caption: Simplified mechanism of peptide bond formation using HATU.

Conclusion

The successful incorporation of this compound into long peptide sequences is achievable with careful planning and execution. By selecting appropriate coupling reagents, optimizing reaction conditions, and employing suitable cleavage and deprotection strategies, high-purity peptides can be obtained. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to navigate the challenges associated with the use of this important protected amino acid. Continuous monitoring of coupling efficiency and careful analysis of the final product are paramount to ensuring the synthesis of the desired peptide.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Peptide Synthesis Utilizing H-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a fundamental aspect of biomedical research and drug development. The incorporation of protected amino acids, such as H-Ser(Bzl)-OH (O-Benzyl-L-serine), is crucial for the successful assembly of complex peptide sequences. The benzyl group provides robust protection for the hydroxyl functionality of the serine side chain, preventing unwanted side reactions during synthesis. This protection is typically removed at the final cleavage step under strong acidic conditions.

The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating this compound depends on various factors, including the desired scale of synthesis, throughput requirements, complexity of the peptide, and available resources. Manual synthesis offers a cost-effective and flexible approach for small-scale synthesis and methods development, allowing for greater control over individual steps. In contrast, automated synthesis provides higher throughput, superior reproducibility, and significantly reduced hands-on time, making it the preferred method for routine and large-scale production.

These application notes provide a detailed comparison of manual and automated SPPS for the incorporation of this compound into a peptide sequence. Detailed protocols for both methods are presented, along with a summary of key quantitative data to aid in the selection of the most appropriate synthesis strategy.

Data Presentation: Manual vs. Automated Synthesis

The following tables summarize the key quantitative differences between manual and automated synthesis for the incorporation of this compound. The values presented are representative and can vary based on the specific peptide sequence, coupling chemistry, instrumentation, and operator experience.

Table 1: General Comparison of Manual and Automated SPPS

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per reaction vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours[1]30 - 90 minutes[1]
Typical Yield per Coupling Step 95 - 99%[1]> 99%[1]
Final Crude Purity 70 - 90%[1]85 - 98%[1]
Reagent Consumption Higher due to manual dispensingOptimized and generally lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)

Table 2: Performance Comparison for a Model Serine-Containing Peptide

ParameterRapid Manual SynthesisAutomated (Microwave-Assisted) Synthesis
Average Crude Purity ~70%[2]~50%[2]
Synthesis Time per Amino Acid 15 - 20 minutes[2]Variable, but generally faster per cycle
Potential for Human Error Higher[1]Lower
Cost per Synthesis (Equipment) LowHigh initial investment
Flexibility for Non-Standard Chemistry HighDependent on instrument software and hardware

Experimental Protocols

The following protocols describe the general procedures for manual and automated solid-phase peptide synthesis using the Fmoc/tBu strategy for the incorporation of Fmoc-Ser(Bzl)-OH.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a rink amide resin, incorporating Fmoc-Ser(Bzl)-OH.

1. Resin Swelling:

  • Place the desired amount of rink amide resin in a reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Incorporation of Fmoc-Ser(Bzl)-OH):

  • In a separate vial, dissolve Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to the resin substitution) and a coupling agent such as HBTU/HATU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash the resin with dichloromethane (DCM) (3-5 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol provides a general guideline for automated peptide synthesis on a modern peptide synthesizer using Fmoc-Ser(Bzl)-OH. Specific parameters may need to be optimized based on the instrument and the peptide sequence.

1. System Preparation:

  • Ensure the automated synthesizer is clean, calibrated, and all reagent and solvent bottles are filled with fresh, high-quality reagents.

  • Prime all solvent and reagent lines according to the manufacturer's instructions.

2. Sequence Programming:

  • Enter the desired peptide sequence into the synthesizer's software.

  • Specify the use of Fmoc-Ser(Bzl)-OH at the appropriate position in the sequence.

  • Define the synthesis scale, resin type, and loading.

  • Select the desired synthesis protocol (e.g., standard, microwave-assisted).

3. Reagent Loading:

  • Place vials containing the pre-weighed Fmoc-amino acids, including Fmoc-Ser(Bzl)-OH, in the designated positions on the synthesizer's amino acid rack.

  • Ensure that the coupling reagents (e.g., HBTU/HATU, DIC/Oxyma) and base (e.g., DIEA) are correctly positioned.

4. Synthesis Initiation:

  • Start the synthesis program. The instrument will automatically perform the following steps for each amino acid coupling cycle:

    • Fmoc Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel for a pre-programmed time.

    • Washing: The resin will be automatically washed with DMF and other specified solvents to remove the deprotection reagent.

    • Amino Acid Delivery and Activation: The instrument will dispense the required amounts of the Fmoc-Ser(Bzl)-OH solution, coupling reagents, and base into the reaction vessel for in-situ activation or will deliver a pre-activated solution.

    • Coupling: The activated amino acid will be coupled to the resin-bound peptide for a pre-programmed duration. Microwave heating may be applied at this stage to accelerate the reaction.

    • Washing: The resin will be washed to remove excess reagents and soluble by-products.

5. Final Cleavage and Deprotection:

  • Upon completion of the automated synthesis, the resin-bound peptide is typically removed from the synthesizer.

  • The final cleavage and deprotection are performed manually as described in step 6 of the manual synthesis protocol.

Visualizations

Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Serine phosphorylation is a key event in many signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a critical regulator of cell proliferation, differentiation, and survival. A custom-synthesized peptide containing a specific serine residue can be designed as a competitive inhibitor of a kinase substrate in this pathway, thereby serving as a valuable tool for studying its function.

MAPK_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (Ser/Thr) Substrate Substrate (e.g., Transcription Factor) ERK->Substrate Phosphorylates (Ser) Proliferation Cell Proliferation Substrate->Proliferation Leads to Inhibitor Synthetic Serine-Containing Peptide Inhibitor Inhibitor->ERK Competitively Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow: Manual vs. Automated SPPS

The following diagrams illustrate the cyclical nature of manual and automated solid-phase peptide synthesis.

Manual_SPPS_Workflow Start Start with Resin Swell 1. Swell Resin (Manual Addition of DMF) Start->Swell Deprotect 2. Fmoc Deprotection (Manual Addition of Piperidine) Swell->Deprotect Wash1 3. Manual Washing (DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Manual Addition of Activated Fmoc-Ser(Bzl)-OH) Wash1->Couple Wash2 5. Manual Washing (DMF/DCM) Couple->Wash2 Loop Repeat for Next Amino Acid Wash2->Loop Loop->Deprotect Yes Cleave Final Cleavage & Deprotection Loop->Cleave No (Sequence Complete)

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow cluster_0 Start Program Synthesizer & Load Reagents Cycle Automated Synthesis Cycle Start->Cycle Deprotect 1. Automated Deprotection Wash1 2. Automated Washing Deprotect->Wash1 Couple 3. Automated Coupling of Fmoc-Ser(Bzl)-OH Wash1->Couple Wash2 4. Automated Washing Couple->Wash2 Loop Next Amino Acid? Wash2->Loop Loop->Deprotect Yes End Synthesis Complete (Manual Cleavage) Loop->End No

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

References

Application Notes and Protocols for H-Ser(Bzl)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical and highly effective method for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to produce via solid-phase methodologies.[1] A critical component of successful peptide synthesis is the use of appropriately protected amino acids to prevent unwanted side reactions. H-Ser(Bzl)-OH, or O-Benzyl-L-serine, is a key building block in this process. The benzyl (Bzl) group provides robust protection for the hydroxyl functionality of the serine side chain, preventing esterification or other side reactions during peptide bond formation.[2] This benzyl ether protection is stable under various coupling conditions but can be selectively removed, typically by hydrogenolysis, at a later stage of the synthesis.

These application notes provide detailed protocols and comparative data for the use of this compound in solution-phase peptide synthesis, covering coupling reactions, deprotection, and purification of the resulting peptide intermediates.

Key Applications of this compound in Peptide Synthesis

  • Prevention of Side-Chain Reactions: The primary role of the benzyl group on the serine side chain is to prevent the hydroxyl group from participating in unwanted reactions during the coupling of amino acids.[2]

  • Enhanced Solubility: The hydrophobicity imparted by the benzyl group can, in some cases, improve the solubility of the growing peptide chain in organic solvents used during synthesis.[3]

  • Intermediate for Complex Peptides: this compound is a versatile reagent for the incorporation of serine into complex peptide structures, including therapeutic peptides and pharmaceutical intermediates.[2]

Experimental Protocols

N-Terminal Protection of this compound

Before coupling this compound to another amino acid, its N-terminal amine group must be protected to prevent self-polymerization.[4] Common N-terminal protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

Protocol 1.1: N-Terminal Boc Protection of this compound

  • Preparation: Dissolve this compound (1.0 equivalent) in a mixture of 1,4-dioxane and 1M aqueous NaOH.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Remove the 1,4-dioxane under reduced pressure. Wash the aqueous layer with diethyl ether.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Ser(Bzl)-OH.[5]

Protocol 1.2: N-Terminal Cbz Protection of this compound

  • Preparation: Dissolve this compound (1.0 equivalent) in a 2:1 mixture of dioxane and water.

  • Basification and Reagent Addition: Cool the solution to 0°C. Simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) and 4N NaOH, maintaining the pH between 8 and 10.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Workup and Purification: Follow a standard aqueous workup and extraction procedure to isolate the Cbz-Ser(Bzl)-OH product.[4]

Peptide Coupling using Boc-Ser(Bzl)-OH

The following protocols outline the coupling of an N-protected amino acid, such as Boc-Ser(Bzl)-OH, to the free amine of another amino acid or peptide fragment in solution.

Protocol 2.1: Coupling with EDC/HOBt

  • Preparation: Under a nitrogen atmosphere at 0°C, dissolve the N-Boc-protected amino acid (e.g., Boc-Ser(Bzl)-OH) (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in dry chloroform (CHCl₃).

  • Base Addition: Add triethylamine (Et₃N) (2.0 equivalents) to neutralize the hydrochloride salt.

  • Coupling Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 20 hours.

  • Workup: Dilute the mixture with chloroform and wash with 1N HCl.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude dipeptide by silica gel column chromatography.[6]

Protocol 2.2: Coupling with HBTU/DIPEA

  • Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester (1.0 equivalent) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add HBTU (1.0 equivalent) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Reaction: Stir the reaction at room temperature for 10-60 minutes. Monitor the reaction progress using a suitable method like TLC or HPLC.

  • Workup and Purification: Upon completion, perform a standard aqueous workup and extract the product. Purify the resulting peptide by chromatography.[6]

Deprotection of the Benzyl (Bzl) Group

The benzyl group is typically removed at the end of the synthesis or at an intermediate stage to unmask the serine hydroxyl group.

Protocol 3.1: Catalytic Hydrogenolysis

  • Preparation: Dissolve the benzyl-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture including DMF for less soluble peptides.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight of the peptide).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can be further purified if necessary.

Protocol 3.2: Acidolysis with Strong Acid

While less common for Bzl ethers in solution phase compared to Boc-based solid-phase synthesis, strong acids can be used for deprotection. This method is often employed for global deprotection.[7]

  • Preparation: Dissolve the protected peptide in trifluoroacetic acid (TFA).

  • Scavenger Addition: Add scavengers such as dimethyl sulfide (DMS) to prevent side reactions, particularly the benzylation of other residues like tyrosine.[7]

  • Reaction: Stir the mixture at room temperature for a specified time, which is dependent on the peptide sequence and other protecting groups.

  • Workup: Remove the TFA under reduced pressure and precipitate the peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC.[3]

Purification of Peptides Containing this compound

Protected peptide intermediates are often purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobicity of the benzyl group typically leads to longer retention times on C18 columns.[3]

Protocol 4.1: Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile and water.

  • Column and Mobile Phase: Use a preparative C18 RP-HPLC column. The mobile phase typically consists of a two-solvent system:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and needs to be optimized.

  • Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Solution-Phase Peptide Synthesis

Coupling ReagentTypical YieldTypical Reaction TimeAdvantagesDisadvantages
EDC/HOBt Good to High12-24 hoursLow cost; readily available.Can lead to the formation of N-acylurea byproduct; moderate reaction times.[6]
DCC Good to High12-24 hoursInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[9]
HBTU/DIPEA Very High (>95%)< 60 minutesFast and efficient; low racemization when used with HOBt.[6][10]Higher cost than carbodiimides.
HATU/DIPEA Very High (>95%)< 30 minutesMore reactive and faster than HBTU with less epimerization; excellent for sterically hindered couplings.[6][9]Higher cost; potential for guanidinylation side reactions.[6]
PyBOP High1-3 hoursHigh coupling efficiency with minimal racemization.Generates a carcinogenic byproduct (HMPA).
DEPBT Moderate to GoodNot SpecifiedExhibits remarkable resistance to racemization.Lower reported yields in some contexts compared to other reagents.[6]

Yields are highly dependent on the specific amino acids being coupled and the reaction conditions.

Table 2: Deprotection Methods for Benzyl (Bzl) Protecting Group

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRoom Temperature, Atmospheric PressureMild conditions; high efficiency.Not suitable for peptides containing sulfur (e.g., Cys, Met); catalyst can be pyrophoric.
Strong Acidolysis TFA, Scavengers (e.g., DMS)Room TemperatureCan be used for global deprotection of multiple protecting groups simultaneously.[7]Harsh conditions can lead to side reactions; requires careful use of scavengers.[7]

Visualization

Solution_Phase_Peptide_Synthesis_Workflow cluster_protection Step 1: N-Terminal Protection cluster_coupling Step 2: Peptide Coupling cluster_deprotection_N Step 3: N-Terminal Deprotection cluster_elongation Step 4: Chain Elongation (Repeat) cluster_deprotection_final Step 5: Final Deprotection cluster_purification Step 6: Purification A This compound B Boc-Ser(Bzl)-OH A->B (Boc)₂O, Base D Protected Dipeptide B->D C Amino Acid Ester C->D F Dipeptide with free N-terminus D->F TFA or HCl E Coupling Reagent (e.g., EDC/HOBt) E->D G Repeat Steps 2 & 3 F->G H Fully Protected Peptide I Final Peptide H->I H₂/Pd-C or Strong Acid J Purified Peptide I->J RP-HPLC

Caption: Workflow for solution-phase peptide synthesis using this compound.

GPCR_Signaling_Pathway Peptide Final Deprotected Peptide Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binds to G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP Exchanges GDP for GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Example of a GPCR signaling pathway activated by a final peptide.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing N-O Acyl Shift in Peptides Containing H-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the problematic N-O acyl shift side reaction during the synthesis of peptides containing benzyl-protected serine (H-Ser(Bzl)-OH). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful synthesis of your target peptide.

Understanding the N-O Acyl Shift

The N-O acyl shift is a well-documented intramolecular rearrangement that can occur in peptides containing serine (Ser) or threonine (Thr) residues. Under strong acidic conditions, such as those used for cleavage of the peptide from the resin in Boc/Bzl solid-phase peptide synthesis (SPPS), the hydroxyl group of the serine side chain can nucleophilically attack the adjacent peptide bond's carbonyl carbon. This leads to the formation of a five-membered oxazolidine intermediate, which then rearranges to an O-acyl isopeptide, where the peptide bond is replaced by an ester linkage. This side reaction can significantly reduce the yield of the desired N-acyl peptide and complicate purification.

Fortunately, the N-O acyl shift is a reversible reaction. Under neutral to slightly basic conditions (pH ~7.4), the O-acyl isopeptide will rearrange back to the more stable, native N-acyl peptide.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound containing peptides related to the N-O acyl shift.

Issue Potential Cause Recommended Solution
Low yield of the target peptide and presence of a major, more polar impurity in HPLC. The impurity is likely the O-acyl isopeptide resulting from an N-O acyl shift during TFA cleavage.Implement a post-cleavage neutralization step to reverse the acyl shift. Treat the crude peptide solution with a weak base to raise the pH to ~7.4. See the detailed protocol below.
Multiple peaks observed in the mass spectrum corresponding to the target peptide mass. This could indicate the presence of both the N-acyl and O-acyl isomers, which are isobaric (have the same mass).Optimize HPLC separation conditions to resolve the two isomers. Use a shallow gradient and consider different ion-pairing agents. Confirm the identity of the peaks using tandem mass spectrometry (MS/MS) or NMR.
Incomplete conversion of the O-acyl isopeptide back to the N-acyl peptide after neutralization. The pH of the neutralization buffer may be too low or the reaction time too short. The O-acyl isopeptide may have precipitated out of solution before it could fully rearrange.Ensure the final pH of the peptide solution is between 7.0 and 7.5. Extend the neutralization time. Ensure the crude peptide is fully dissolved during the neutralization step; addition of a small amount of a miscible organic solvent like acetonitrile may be necessary.
Degradation of the peptide during the neutralization step. The pH of the neutralization buffer is too high, leading to base-catalyzed hydrolysis or other side reactions.Use a weak base such as ammonium bicarbonate or diluted ammonium hydroxide and carefully monitor the pH, avoiding excursions above pH 8.

Frequently Asked Questions (FAQs)

Q1: What is the N-O acyl shift and why is it a problem?

The N-O acyl shift is an acid-catalyzed intramolecular rearrangement of a peptide bond at a serine or threonine residue to form an ester linkage (O-acyl isopeptide). This is a significant side reaction in peptide synthesis as it reduces the yield of the desired peptide and introduces a hard-to-separate impurity.

Q2: Under what conditions does the N-O acyl shift occur?

The N-O acyl shift is most prominent under strong acidic conditions, which are typically used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc/Bzl solid-phase peptide synthesis. The use of trifluoroacetic acid (TFA) or hydrogen fluoride (HF) can promote this side reaction.[2][3]

Q3: How does the benzyl protecting group on the serine side chain influence the N-O acyl shift?

The benzyl (Bzl) protecting group on the serine hydroxyl is removed during the strong acid cleavage step. Once the hydroxyl group is deprotected, it becomes available to participate in the N-O acyl shift. The presence of the Bzl group during synthesis prevents the shift from occurring during the coupling steps.

Q4: Can the N-O acyl shift be reversed?

Yes, the N-O acyl shift is a reversible process. The O-acyl isopeptide can be converted back to the native N-acyl peptide by adjusting the pH of the solution to neutral or slightly basic (pH 7.0-7.5).[1][2]

Q5: How can I detect the presence of the O-acyl isopeptide?

The O-acyl isopeptide can be detected and separated from the native peptide using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The O-acyl isopeptide is typically more polar and will have a shorter retention time than the N-acyl peptide.[4]

  • Mass Spectrometry (MS): While the N-acyl and O-acyl isomers have the same mass, their fragmentation patterns in MS/MS may differ, allowing for their differentiation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can definitively identify the structure of the two isomers.

Q6: What is the best way to minimize the N-O acyl shift?

The most effective strategy is to perform a post-cleavage neutralization step to reverse the shift. After cleaving the peptide from the resin with TFA, the crude peptide is treated with a weak base to raise the pH to the neutral range, promoting the O-to-N acyl migration back to the desired peptide.

Experimental Protocols

Protocol 1: Optimized TFA Cleavage and N-O Acyl Shift Reversal

This protocol is designed to minimize the N-O acyl shift for peptides containing this compound synthesized using the Boc/Bzl strategy.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • 0.1 M Ammonium bicarbonate solution (or 5% v/v ammonium hydroxide, diluted)

  • Acetonitrile (ACN)

Procedure:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Incubate at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • N-O Acyl Shift Reversal (Neutralization):

    • Dissolve the crude peptide in a minimal amount of 50% aqueous acetonitrile.

    • Slowly add 0.1 M ammonium bicarbonate solution with gentle stirring until the pH of the solution reaches 7.0-7.5. Monitor the pH carefully with a pH meter or pH paper.

    • Maintain the pH in this range for 1-4 hours at room temperature. The optimal time may need to be determined empirically for each peptide.

    • Monitor the conversion of the O-acyl isopeptide to the N-acyl peptide by RP-HPLC.

  • Lyophilization:

    • Once the reversal is complete, freeze the peptide solution and lyophilize to obtain the crude peptide ready for purification.

Protocol 2: Analytical HPLC Method for Monitoring the N-O Acyl Shift

This method can be used to separate and quantify the N-acyl peptide and the O-acyl isopeptide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A shallow linear gradient, for example, 5-45% B over 40 minutes. The exact gradient should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Injection Volume: 20 µL

The O-acyl isopeptide will typically elute earlier than the more hydrophobic N-acyl peptide.

Visualizations

Chemical Mechanism of N-O Acyl Shift and Reversal

Caption: Mechanism of the acid-catalyzed N-O acyl shift and its reversal under neutral pH.

Experimental Workflow for Minimizing N-O Acyl Shift

workflow start Start: Peptide-Resin with this compound cleavage Step 1: Cleavage from Resin (e.g., 95% TFA, 2-4h) start->cleavage precipitation Step 2: Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation neutralization Step 3: Neutralization (Reversal) (pH 7.0-7.5, 1-4h) precipitation->neutralization hplc_check Step 4: HPLC Analysis (Monitor O-to-N conversion) neutralization->hplc_check hplc_check->neutralization Incomplete Conversion lyophilization Step 5: Lyophilization hplc_check->lyophilization Conversion Complete purification Step 6: Final Purification (HPLC) lyophilization->purification end End: Pure N-Acyl Peptide purification->end

Caption: Workflow for peptide cleavage and minimization of N-O acyl shift.

References

H-Ser(Bzl)-OH solubility issues in SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with H-Ser(Bzl)-OH during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound in SPPS?

A1: The most common solvents for SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dimethyl sulfoxide (DMSO) is also used, often as a co-solvent to improve the solubility of protected amino acids. While this compound is generally soluble in these organic solvents, issues can still arise depending on the concentration, temperature, and the specific batch of the amino acid.

Q2: I am observing precipitation of this compound in my solvent. What could be the cause?

A2: Precipitation of this compound can be attributed to several factors:

  • Low Solvent Polarity: While DMF and NMP are polar aprotic solvents, their ability to solvate this compound might be insufficient at high concentrations.

  • Temperature: Lower temperatures can decrease the solubility of the amino acid.

  • Moisture: The presence of water can sometimes affect the solubility of protected amino acids in organic solvents.

  • Amino Acid Quality: Impurities in the this compound reagent could potentially impact its solubility.

Q3: Can I heat the this compound solution to improve solubility?

A3: Gentle heating (e.g., to 30-40°C) can be an effective method to dissolve this compound. However, prolonged exposure to high temperatures should be avoided as it can lead to degradation of the amino acid. It is recommended to use a water bath for controlled heating and to cool the solution to room temperature before adding it to the reaction vessel.

Q4: Are there any recommended co-solvents to enhance the solubility of this compound?

A4: Yes, using a co-solvent is a common strategy. Adding a small percentage of DMSO (e.g., 10-20%) to DMF or NMP can significantly improve the solubility of many protected amino acids. In more challenging cases, solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be used in mixtures with dichloromethane (DCM) or other solvents to dissolve sparingly-soluble protected peptides, though their use in routine single amino acid coupling is less common.[1][2]

Q5: What are the risks associated with incomplete dissolution of this compound?

A5: Incomplete dissolution will lead to a lower effective concentration of the amino acid in the coupling reaction. This can result in incomplete coupling, leading to the formation of deletion sequences (peptides lacking the serine residue). This will reduce the overall yield of the desired peptide and complicate the purification process.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow these troubleshooting steps:

Problem: this compound does not fully dissolve in the chosen SPPS solvent (DMF or NMP).

Strategy Description Advantages Considerations
Sonication Use an ultrasonic bath to apply mechanical energy to the solution.Gentle and effective for breaking up small aggregates.May not be sufficient for highly insoluble batches.
Gentle Heating Warm the solution in a water bath to 30-40°C.Often quickly improves solubility.Avoid prolonged heating to prevent degradation.
Increase Solvent Volume Decrease the concentration of this compound by adding more solvent.Simple and can be effective if the issue is concentration-dependent.May require larger reaction vessels and more reagents.
Use of Co-solvents Add a small amount of a stronger solvent like DMSO (10-20%) to the primary solvent.Can significantly enhance solubility without drastically changing reaction conditions.Ensure compatibility with your resin and other reagents.
Chaotropic Salts Add chaotropic salts like LiCl or KSCN to the coupling mixture.[3]Can disrupt secondary structures and improve solvation.May interfere with some coupling reagents or downstream processes.
Alternative Coupling Reagents Use more potent coupling reagents like HATU, HBTU, or PyBOP.[4]Can drive the reaction to completion even with lower concentrations of dissolved amino acid.These reagents are generally more expensive.

Below is a workflow to guide you through the troubleshooting process.

G start Start: this compound Solubility Issue dissolve Attempt to dissolve this compound in standard solvent (DMF/NMP) start->dissolve check_dissolution Complete Dissolution? dissolve->check_dissolution sonicate Apply Sonication check_dissolution->sonicate No proceed Proceed with Coupling check_dissolution->proceed Yes heat Gentle Heating (30-40°C) sonicate->heat add_cosolvent Add Co-solvent (e.g., 10-20% DMSO) heat->add_cosolvent increase_volume Increase Solvent Volume add_cosolvent->increase_volume check_dissolution2 Complete Dissolution? increase_volume->check_dissolution2 alternative_strategies Consider Alternative Strategies: - Change coupling reagent (HATU, HCTU) - Use pseudoproline dipeptides - Backbone protection (Hmb/Dmb) check_dissolution2->alternative_strategies No check_dissolution2->proceed Yes end End alternative_strategies->end

Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

  • Weigh the required amount of this compound in a clean, dry vessel.

  • Add the calculated volume of high-purity SPPS-grade DMF or NMP to achieve the desired concentration (typically 0.2 to 0.5 M).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If dissolution is complete, the solution is ready for the activation step.

Protocol 2: Enhanced Dissolution of this compound

  • Follow steps 1 and 2 of the standard protocol.

  • If the amino acid does not fully dissolve, place the vessel in an ultrasonic bath for 10-15 minutes.

  • If undissolved material persists, warm the solution in a water bath to 30-40°C with gentle stirring for 5-10 minutes.

  • If solubility is still an issue, add DMSO as a co-solvent to a final concentration of 10-20% (v/v) and stir until the solution is clear.

  • Allow the solution to cool to room temperature before proceeding with the activation and coupling steps.

Logical Relationship Diagram

The following diagram illustrates the relationship between the problem of poor solubility, its potential causes, and the corresponding solutions.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Solubility of This compound cause1 Low Solvent Polarity problem->cause1 cause2 Low Temperature problem->cause2 cause3 High Concentration problem->cause3 cause4 Peptide Aggregation problem->cause4 solution1 Use Co-solvents (DMSO, TFE) cause1->solution1 solution4 Sonication cause1->solution4 solution2 Gentle Heating cause2->solution2 solution3 Increase Solvent Volume cause3->solution3 solution5 Use Chaotropic Salts cause4->solution5 solution6 Alternative Coupling Reagents (HATU, etc.) cause4->solution6

Relationship between solubility issues, causes, and solutions.

References

Technical Support Center: Optimizing Cleavage of Peptides with Ser(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage cocktail for peptides containing O-benzylserine (Ser(Bzl)).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing Ser(Bzl)?

A1: The primary challenges during the cleavage of peptides with Ser(Bzl) are twofold. First, the removal of the benzyl (Bzl) protecting group with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) generates reactive benzyl carbocations.[1][2] These carbocations can re-alkylate nucleophilic residues in the peptide, such as tryptophan, methionine, and cysteine.[2] Secondly, serine-containing peptides can undergo an N-O acyl shift under acidic conditions, which is a reversible side reaction that can complicate purification.[3][4][5]

Q2: Why are scavengers necessary in the cleavage cocktail for Ser(Bzl)-containing peptides?

A2: Scavengers are crucial for trapping the benzyl carbocations generated during the deprotection of Ser(Bzl).[1][6] By reacting with these carbocations, scavengers prevent them from modifying other sensitive amino acid residues within the peptide chain, thus minimizing the formation of impurities.[6]

Q3: What are the most effective scavengers for preventing side reactions related to Ser(Bzl)?

A3: For trapping benzyl carbocations, phenolic compounds are effective. Anisole and p-cresol are commonly used scavengers in cleavage cocktails for peptides synthesized using the Boc/Bzl strategy.[1][7] These scavengers are electron-rich aromatic compounds that readily react with the electrophilic benzyl cation.

Q4: How can the N-O acyl shift be minimized or reversed?

A4: The N-O acyl shift is an equilibrium-driven process that occurs under strong acidic conditions.[3][5] While it can be a concern during cleavage, this side reaction is reversible. To reverse the O-acyl species back to the desired N-acyl peptide bond, the cleaved peptide solution can be neutralized or treated with a weak base, such as ammonium bicarbonate, prior to lyophilization.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage reaction time (e.g., from 2 hours to 4 hours). Ensure the resin is adequately swollen before cleavage.
Peptide precipitation was incomplete.Use a larger volume of cold diethyl ether for precipitation. Ensure the ether is sufficiently cold (-20°C).
Presence of Unexpected Peaks in HPLC/LC-MS Alkylation of sensitive residues (Trp, Met, Cys) by benzyl cations. Increase the concentration of scavengers like anisole or p-cresol in the cleavage cocktail. A common starting point is 5% (v/v) of the scavenger.
N-O acyl shift has occurred. After cleavage and before lyophilization, dissolve the crude peptide in a weak basic solution (e.g., 10% ammonium bicarbonate) and stir for 30 minutes to reverse the shift. [3]
Oxidation of sensitive residues (Met, Cys).If your peptide contains these residues, consider adding a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.
Peptide is Oily or Difficult to Precipitate Residual scavengers (e.g., p-cresol) are present.Perform additional washes of the precipitated peptide with cold diethyl ether to thoroughly remove scavengers.

Cleavage Cocktail Recommendations for Peptides with Ser(Bzl)

The optimal cleavage cocktail depends on the other amino acid residues present in your peptide sequence. Below are some recommended cocktails.

Cocktail Composition Target Peptide Characteristics Rationale
TFA / Anisole / H₂O (90:5:5) Peptides containing Ser(Bzl) without other highly sensitive residues.Anisole effectively scavenges benzyl cations. Water acts as a proton source and helps suppress other side reactions.
TFA / p-Cresol / H₂O (90:5:5) Peptides containing Ser(Bzl) without other highly sensitive residues.p-Cresol is another effective scavenger for benzyl cations.[7]
TFA / Anisole / EDT / H₂O (88:5:2:5) Peptides containing Ser(Bzl) and Cys or Met.EDT is included to prevent oxidation of sulfur-containing amino acids.
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Complex peptides with multiple sensitive residues including Ser(Bzl), Trp, Cys, and Met.A robust, general-purpose cleavage cocktail that addresses a wide range of potential side reactions.[8]

Detailed Experimental Protocol: Cleavage of a Ser(Bzl)-Containing Peptide

This protocol is a general guideline for the cleavage of a peptide synthesized on a solid support that contains a Ser(Bzl) residue.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail (e.g., TFA/Anisole/H₂O 90:5:5 v/v/v). Caution: Prepare in a fume hood as TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small amount of fresh TFA or DCM and combine the filtrate with the initial collection.

  • Peptide Precipitation: Slowly add the TFA filtrate to a larger volume of cold diethyl ether (at least 10-fold excess). A white precipitate of the crude peptide should form.

  • Incubation: Store the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying: Centrifuge the suspension and decant the ether. Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • (Optional but Recommended) Reversal of N-O Acyl Shift: Dissolve the crude peptide in a 10% aqueous solution of ammonium bicarbonate and stir for 30 minutes at room temperature.[3] Lyophilize the solution to obtain the final crude peptide powder.

Visualizations

Cleavage_Mechanism Peptide-Resin_Ser(Bzl) Peptide-Resin-Ser(Bzl) Protonation Protonation of Benzyl Ether Peptide-Resin_Ser(Bzl)->Protonation + TFA TFA TFA (H+) Cleavage Cleavage of Benzyl Group Protonation->Cleavage Benzyl_Cation Benzyl Cation (Reactive) Cleavage->Benzyl_Cation Deprotected_Peptide Deprotected Peptide-Ser(OH) Cleavage->Deprotected_Peptide Trapped_Cation Scavenged Cation Benzyl_Cation->Trapped_Cation + Scavenger Side_Product Side Product (Alkylated Peptide) Benzyl_Cation->Side_Product + Sensitive Residue (Undesired) Scavenger Scavenger (e.g., Anisole) Sensitive_Residue Sensitive Residue (Trp, Met, Cys) Sensitive_Residue->Side_Product Troubleshooting_Workflow Start Start: Cleavage of Ser(Bzl) Peptide Analyze Analyze Crude Peptide (HPLC/LC-MS) Start->Analyze Good_Purity Good Purity? Analyze->Good_Purity Purify Proceed to Purification Good_Purity->Purify Yes Side_Products Unexpected Side Products? Good_Purity->Side_Products No Low_Yield Low Yield? Side_Products->Low_Yield No Increase_Scavengers Increase Scavenger Concentration Side_Products->Increase_Scavengers Yes (Alkylation) Check_NO_Shift Check for N-O Acyl Shift Side_Products->Check_NO_Shift Yes (Mass matches, RT shifted) Increase_Cleavage_Time Increase Cleavage Time Low_Yield->Increase_Cleavage_Time Yes Optimize_Precipitation Optimize Precipitation Conditions Low_Yield->Optimize_Precipitation No Increase_Scavengers->Analyze Reverse_Shift Reverse N-O Shift with Weak Base Check_NO_Shift->Reverse_Shift Reverse_Shift->Analyze Increase_Cleavage_Time->Analyze Optimize_Precipitation->Analyze Scavenger_Selection_Logic Start Peptide Contains Ser(Bzl) Sensitive_Residues Other Sensitive Residues? (Trp, Met, Cys) Start->Sensitive_Residues Simple_Cocktail Use TFA/Anisole/H2O or TFA/p-Cresol/H2O Sensitive_Residues->Simple_Cocktail No Complex_Cocktail Add Specific Scavengers Sensitive_Residues->Complex_Cocktail Yes Final_Cocktail Final Optimized Cocktail Simple_Cocktail->Final_Cocktail Sulfur_Residues Contains Cys or Met? Complex_Cocktail->Sulfur_Residues Add_EDT Add EDT to Cocktail Sulfur_Residues->Add_EDT Yes Trp_Residue Contains Trp? Sulfur_Residues->Trp_Residue No Add_EDT->Trp_Residue Use_Reagent_K Consider Reagent K Trp_Residue->Use_Reagent_K Yes Trp_Residue->Final_Cocktail No Use_Reagent_K->Final_Cocktail

References

Racemization of serine during H-Ser(Bzl)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the racemization of O-Benzyl-L-serine (H-Ser(Bzl)-OH) during peptide coupling reactions. It is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A: Racemization is the process where a pure enantiomer (like an L-amino acid) converts into a mixture of both L- and D-enantiomers. In peptide synthesis, this means that during the coupling of an L-amino acid, some of it can be converted to the D-amino acid, resulting in a final peptide product that contains diastereomeric impurities. This process is also referred to as epimerization.[1][2]

Q2: Why is serine, and specifically this compound, prone to racemization?

A: Serine is one of the amino acids most susceptible to racemization, along with histidine and cysteine.[3][4] The primary mechanism involves the activation of the carboxylic acid group during coupling. This activation makes the alpha-proton (the hydrogen on the chiral carbon) more acidic and easier to remove by a base. Once the proton is removed, the alpha-carbon becomes flat (trigonal planar), and when it is reprotonated, it can happen from either side, leading to a mix of L and D configurations.[2][5] This can occur through two main pathways:

  • Oxazolone Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate readily loses its stereochemical integrity.[1][6][7]

  • Direct Enolization: A base can directly remove the alpha-proton from the activated amino acid to form an enolate, which is also achiral.[5][8]

The benzyl (Bzl) protecting group on the serine side-chain does not inherently prevent these mechanisms.

Q3: What are the primary factors that influence the rate of serine racemization?

A: Several experimental conditions can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents can accelerate coupling but may also promote racemization. Reagents are often used with additives to suppress this side reaction.[1][3][9]

  • Base: The strength and concentration of the base used can increase the rate of alpha-proton abstraction. Sterically hindered or weaker bases are often preferred.[4]

  • Activation Time: Longer pre-activation times before the addition of the amine component can lead to higher levels of racemization.

  • Temperature: Higher reaction temperatures can increase the rate of both coupling and racemization.

  • Solvent: The polarity of the solvent can influence reaction pathways and the stability of intermediates.

Q4: What are the consequences of having the D-serine isomer in my final peptide product?

A: The presence of diastereomeric impurities can have significant consequences:

  • Biological Activity: The biological activity of a peptide is often highly dependent on its specific three-dimensional structure. A change in stereochemistry at even one position can drastically reduce or eliminate its intended function.

  • Purification Challenges: Diastereomers can be very difficult to separate from the desired peptide using standard purification techniques like reverse-phase HPLC.

  • Immunogenicity: The presence of unnatural D-amino acids could potentially lead to an unwanted immune response in therapeutic applications.

  • Regulatory Hurdles: For pharmaceutical development, demonstrating the stereochemical purity of a drug substance is a critical regulatory requirement.

Troubleshooting Guide

Problem: I suspect a high level of D-Serine in my synthetic peptide. How can I confirm and quantify it?

Solution: The most reliable method is to analyze the stereochemical purity of your peptide after total acid hydrolysis. The resulting free amino acids are then analyzed using a chiral chromatography method.

  • Peptide Hydrolysis: Completely hydrolyze a small sample of your purified peptide (e.g., using 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

  • Chiral Analysis: Analyze the resulting amino acid mixture using one of the following methods:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and powerful technique. The hydrolyzed amino acids can be analyzed directly on a chiral stationary phase (CSP) column or after derivatization with a chiral reagent (like Marfey's reagent or o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC)) to form diastereomers that can be separated on a standard reverse-phase column.[10][11][12][13]

    • Chiral Gas Chromatography (GC): This method requires derivatization of the amino acids to make them volatile, but it offers excellent resolution.

By comparing the peak areas of the D- and L-serine in your chromatogram, you can accurately quantify the extent of racemization.

Problem: My analysis confirms significant racemization at the serine residue. What are the most likely causes in my coupling step?

Solution: If you have confirmed racemization, review your coupling protocol and focus on the following key parameters:

  • Choice of Coupling Reagent and Additive: Are you using a coupling reagent known for high racemization risk? Carbodiimides like DCC or EDC should almost always be used with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][14][15] Uronium/aminium reagents like HATU are highly efficient but can also cause racemization if not used correctly; additives like HOAt are often incorporated to minimize this.[1][15]

  • Type and Amount of Base: Are you using a strong, non-hindered base like triethylamine (TEA)? Consider switching to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to reduce the rate of proton abstraction.[4] Ensure you are not using an excessive amount of base.

  • Reaction Time and Temperature: Is the coupling reaction running for an unnecessarily long time or at an elevated temperature? Minimize the coupling time to what is required for completion (monitor the reaction) and perform the coupling at room temperature or below if possible.

  • Pre-activation: If your protocol involves pre-activating the carboxylic acid before adding the resin-bound amine, keep this pre-activation time to an absolute minimum. Guanidinylation of the free N-terminus can be an issue with prolonged exposure to uronium/aminium reagents before coupling begins.[16]

Problem: How can I proactively minimize racemization during the this compound coupling step?

Solution: To suppress racemization, optimize your coupling strategy with the following approaches:

  • Select an Optimal Reagent/Additive Combination: For sensitive couplings like those involving serine, prefer combinations known to suppress racemization. Using carbodiimides (DIC, EDC) with Oxyma or HOAt as an additive is a robust choice. Phosphonium salts like PyBOP can also be effective.[15]

  • Use a Weaker Base: Switch from TEA to DIPEA or NMM.[4]

  • Control Reaction Conditions: Perform couplings at room temperature and monitor for completion to avoid extended reaction times.

  • Consider in situ Activation: Mix the amino acid, coupling reagent, and additive together, and add this mixture immediately to the resin-bound amine, rather than allowing the activated species to sit for a prolonged period.

Quantitative Data Summary

The choice of coupling reagent and additive significantly affects the degree of racemization. The table below summarizes the percentage of D-isomer formation during the coupling of an N-protected Serine derivative under various conditions, as reported in the literature.

N-Protected SerineCoupling ReagentAdditiveBase% D-Isomer (Racemization)Reference
Fmoc-Ser(tBu)-OHHBTU-DIPEA8.3[9]
Fmoc-Ser(tBu)-OHHATU-DIPEA6.5[9]
Fmoc-Ser(tBu)-OHPyBop-DIPEA3.5[9]
Fmoc-Ser(tBu)-OHEDCIHOBtNMM1.0[9]
Fmoc-Ser(tBu)-OHDICOxymaNMM< 1.0[17]
Fmoc-Phe-Ser(OtBu)-OHDCCHOBt-18.0[2]
Fmoc-Phe-Ser(OtBu)-OHDCCHOAt-6.0[2]

Note: Data for Ser(tBu) is presented as a close analogue for Ser(Bzl) behavior during coupling.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of an Fmoc-Amino Acid to a Peptide-Resin with a Terminal this compound

This protocol utilizes DIC/Oxyma, a combination known for effectively suppressing racemization.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • Peptide-resin with N-terminal this compound (1 equivalent)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Reagent Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid and Oxyma in a minimal amount of DMF.

  • Activation and Coupling: Add the DIC to the amino acid/Oxyma solution. Immediately add this activation mixture to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction for completion using a Kaiser test or similar method (typically 1-2 hours).

  • Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction solution. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Analysis of Serine Enantiomeric Purity by Chiral HPLC

This protocol describes the sample preparation and analysis to determine the D/L ratio of serine after peptide hydrolysis. The method involves pre-column derivatization with OPA and a chiral thiol.[10][12]

Materials:

  • Purified peptide sample

  • 6N HCl

  • Borate buffer (pH 9.5)

  • ortho-Phthalaldehyde (OPA) solution

  • N-acetyl-L-cysteine (NAC) solution

  • HPLC system with a fluorescence detector (Ex: 340 nm, Em: 450 nm)

  • C18 reverse-phase HPLC column

Methodology:

  • Acid Hydrolysis: a. Place ~1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Re-dissolve the resulting amino acid residue in a known volume of HPLC-grade water or buffer.

  • Derivatization: a. In an autosampler vial, mix 50 µL of the hydrolyzed sample with 100 µL of borate buffer. b. Add 50 µL of the OPA/NAC reagent solution. c. Allow the reaction to proceed for 2-3 minutes at room temperature to form fluorescent diastereomeric derivatives.

  • HPLC Analysis: a. Inject the derivatized sample onto the C18 column. b. Elute the diastereomers using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a sodium acetate buffer). c. The L-Ser and D-Ser derivatives will elute at different retention times. d. Integrate the peak areas for both isomers. Calculate the percentage of racemization as: % Racemization = [Area(D-Ser) / (Area(D-Ser) + Area(L-Ser))] * 100.

Visualizations

Racemization_Mechanism Mechanism of Serine Racemization via Oxazolone cluster_0 Peptide Chain cluster_1 Activation & Cyclization cluster_2 Racemization Outcome Peptide R-CO-NH-CH(CH₂OBzl)-COOH (N-Protected Serine) Activated Activated Ester R-CO-NH-CH(CH₂OBzl)-CO-X Peptide->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone - HX (Intramolecular Cyclization) L_Peptide Desired L-Ser Peptide Oxazolone->L_Peptide + H-Amine (Desired Path) D_Peptide Racemized D-Ser Peptide Oxazolone->D_Peptide + H-Amine (Racemized Path)

Caption: Racemization often proceeds through an achiral oxazolone intermediate.

Troubleshooting_Workflow Troubleshooting Workflow for Serine Racemization Start Suspicion of Racemization (e.g., poor activity, purification issues) Hydrolysis 1. Perform Total Acid Hydrolysis of Purified Peptide Start->Hydrolysis Analysis 2. Analyze Amino Acids via Chiral HPLC or GC Hydrolysis->Analysis Decision Is % D-Serine > Acceptable Limit? Analysis->Decision End_OK Process is Chirally Pure. No Action Needed. Decision->End_OK No Review 3. Review Coupling Protocol Decision->Review Yes Optimize 4. Optimize Protocol: - Change Coupling Reagent/Additive - Use Weaker/Hindered Base - Lower Temperature/Time Review->Optimize Resynthesize 5. Re-synthesize Peptide with Optimized Protocol Optimize->Resynthesize Verify 6. Verify Purity of New Batch Resynthesize->Verify

Caption: A step-by-step workflow to identify and resolve racemization issues.

Factors_Racemization Key Factors Influencing Serine Racemization Racemization Serine Racemization Reagents Coupling Reagent Reagents->Racemization influences Base Base Strength & Steric Hindrance Base->Racemization influences Time Reaction Time Time->Racemization influences Temp Temperature Temp->Racemization influences Activation Pre-activation Time Activation->Racemization influences

Caption: Relationship between experimental parameters and serine racemization.

References

Technical Support Center: Navigating Steric Hindrance in Benzyl Group Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when performing coupling reactions with substrates containing sterically demanding benzyl groups.

Troubleshooting Guide

This guide addresses common issues observed during coupling reactions involving sterically hindered benzyl groups.

Issue Potential Cause Recommended Solution
Low or No Product Yield Steric Hindrance: The bulky benzyl group can impede the approach of the coupling partners to the catalytic center.[1][2]- Ligand Modification: Employ bulkier, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to promote reductive elimination.[3][4] - Catalyst Choice: Utilize more active catalyst systems, such as palladium pre-catalysts, which can enhance catalytic turnover.[5] - Reaction Conditions: Increase reaction temperature or time to overcome the activation energy barrier.[6]
Formation of Homocoupled Products Slow Cross-Coupling: When the desired cross-coupling is slow due to steric hindrance, side reactions like homocoupling of the less hindered partner can become significant.[7][8]- Adjust Stoichiometry: Use a slight excess of the sterically hindered coupling partner. - Slower Addition: Add the less hindered coupling partner slowly to the reaction mixture to maintain its low concentration.
Decomposition of Starting Material High Reaction Temperatures: Prolonged heating to overcome steric hindrance can lead to the degradation of sensitive starting materials or catalysts.- Milder Reaction Conditions: Explore lower temperature conditions with a more active catalyst system.[4] - Use of Additives: Certain additives can stabilize the catalyst or starting materials.
Incomplete Conversion Catalyst Deactivation: The catalyst may deactivate before the reaction reaches completion, a common issue with challenging substrates.- Increase Catalyst Loading: A higher catalyst loading can help drive the reaction to completion.[9] - Use a More Robust Catalyst: Employ catalyst systems known for their stability under prolonged reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How does the position of substituents on the benzyl group affect steric hindrance?

A1: Substituents at the ortho position of the benzyl ring introduce the most significant steric hindrance, making substitution challenging.[10] This is due to their close proximity to the reactive benzylic carbon, which can block the approach of the catalyst and the other coupling partner. Meta and para substituents generally have a less pronounced steric effect.

Q2: Are there specific coupling reactions that are more sensitive to steric hindrance from benzyl groups?

A2: While steric hindrance can be a factor in most coupling reactions, those that involve the formation of a new bond directly at the benzylic carbon, such as certain Suzuki-Miyaura or Buchwald-Hartwig aminations, can be particularly sensitive.[11][12] The success of these reactions often relies on the careful selection of ligands and reaction conditions to accommodate the bulky substrate.

Q3: Can solvent choice help mitigate the effects of steric hindrance?

A3: Yes, the solvent can play a role. In some cases, coordinating solvents can stabilize catalytic intermediates, while in other cases, non-coordinating, high-boiling solvents are used to enable the higher temperatures needed to overcome steric barriers. For instance, in certain Suzuki-Miyaura couplings of benzyl halides, a switch from THF/H₂O to the higher-boiling CPME/H₂O was necessary for hindered substrates.[13]

Q4: What role do ligands play in overcoming steric hindrance?

A4: Ligands are crucial for modulating the steric and electronic properties of the metal catalyst. Bulky, electron-donating ligands, such as the Buchwald and Hartwig phosphine ligands, are often effective in promoting the reductive elimination step, which can be the rate-limiting step for sterically congested substrates.[3][4] The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in challenging coupling reactions.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on coupling reactions involving benzyl groups, highlighting the impact of steric hindrance and the effectiveness of different reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates [13]

EntryBenzyl HalideAryltrifluoroborateConditionsYield (%)
1Benzyl bromidePotassium phenyltrifluoroborateA: THF/H₂O (10:1), 77 °C85
2Benzyl bromidePotassium 4-methoxyphenyltrifluoroborateA: THF/H₂O (10:1), 77 °C90
3Benzyl chloridePotassium 4-methoxyphenyltrifluoroborateA: THF/H₂O (10:1), 77 °C55
4Benzyl bromidePotassium 2-methylphenyltrifluoroborateA: THF/H₂O (10:1), 77 °C82
5Benzyl bromidePotassium 2,6-dimethylphenyltrifluoroborateB: CPME/H₂O (10:1), 90 °C75

Table 2: Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides and Disulfides [14]

EntryBenzyl Bromide Substituent (Alkyl group)Product Yield (%)
1Methyl92
2Ethyl80
3Isopropyl63
4tert-Butyl52

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Bromide[13]

An oven-dried reaction vial is charged with PdCl₂(dppf)·CH₂Cl₂ (2 mol %), potassium aryltrifluoroborate (1.01 equiv), and Cs₂CO₃ (3.0 equiv). The vial is sealed with a septum and purged with argon. Benzyl bromide (1.0 equiv) and a 10:1 mixture of THF/H₂O are then added via syringe. The reaction mixture is heated to 77 °C and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination[12][15]

In a glovebox, a vial is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 1-5 mol %), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv). The vial is sealed, and the appropriate solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to the specified temperature (typically 80-110 °C) with stirring for the required duration. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography.

Visualizations

Steric_Hindrance_Effect cluster_0 Unhindered Substrate cluster_1 Sterically Hindered Substrate Unhindered Benzyl Unhindered Benzyl Group Catalyst1 Pd Catalyst Unhindered Benzyl->Catalyst1 Easy Approach Product1 Coupling Product (High Yield) Catalyst1->Product1 Hindered Benzyl Bulky ortho-substituted Benzyl Group Catalyst2 Pd Catalyst Hindered Benzyl->Catalyst2 Hindered Approach Product2 Coupling Product (Low Yield) Catalyst2->Product2

Caption: Impact of steric hindrance on catalyst accessibility.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction with Benzyl Group Check_Sterics Is the benzyl group sterically hindered (e.g., ortho-substituted)? Start->Check_Sterics Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald type) Check_Sterics->Optimize_Ligand Yes Check_Other Investigate Other Factors (Solvent, Base, etc.) Check_Sterics->Check_Other No Increase_Temp Increase Reaction Temperature/Time Optimize_Ligand->Increase_Temp Change_Catalyst Switch to a More Active Catalyst System Increase_Temp->Change_Catalyst Success Improved Yield Change_Catalyst->Success

References

Incomplete deprotection of Ser(Bzl) and its detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the O-benzyl group from serine residues (Ser(Bzl)) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Ser(Bzl) in peptide synthesis? A1: Fmoc-Ser(Bzl)-OH and Boc-Ser(Bzl)-OH are used in solid-phase peptide synthesis to incorporate serine into a peptide chain. The benzyl (Bzl) group protects the side-chain hydroxyl functionality, preventing unwanted side reactions during peptide coupling.[1] Ser(Bzl) is most commonly associated with the Boc/Bzl synthesis strategy, which uses the acid-labile Boc group for temporary Nα-protection and more robust, acid-cleavable benzyl-based groups for side-chain protection.[2][3]

Q2: Why is the deprotection of Ser(Bzl) often challenging? A2: The benzyl ether linkage on the serine side chain is highly stable. Its removal requires very strong acidic conditions, typically using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are the final steps in the Boc/Bzl synthesis strategy.[2][4] Incomplete deprotection can occur if the cleavage conditions (time, temperature, acid concentration) are not sufficient to completely remove this robust protecting group.[5]

Q3: What are the consequences of incomplete Ser(Bzl) deprotection? A3: Incomplete deprotection results in a heterogeneous final peptide product containing both the desired peptide and a modified version with the benzyl group still attached. This Ser(Bzl)-containing impurity can be difficult to separate from the target peptide, may alter the peptide's three-dimensional structure, and can significantly reduce or eliminate its biological activity.

Q4: Which analytical methods are best for detecting incomplete Ser(Bzl) deprotection? A4: The most effective methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: The presence of the hydrophobic benzyl group makes the incompletely deprotected peptide more nonpolar, leading to a longer retention time compared to the fully deprotected peptide.[6]

  • Mass Spectrometry: This technique provides definitive evidence by detecting a mass increase corresponding to the residual benzyl group. The expected mass shift is +90.047 Da (C₇H₆).

Q5: Can Edman degradation detect a remaining Ser(Bzl) group? A5: Yes, but its utility depends on the position of the modified serine. Edman degradation sequentially removes amino acids from the N-terminus.[5] If Ser(Bzl) is the N-terminal residue, it will be identified as a modified phenylthiohydantoin (PTH) derivative. If the Ser(Bzl) is internal, the sequencing will proceed normally until it reaches the modified residue, at which point the cycle will likely fail, indicating a blockage or modification at that position.[7][8]

Troubleshooting Guide

This guide addresses the common problem of observing a significant impurity in the crude peptide product that is suspected to be the result of incomplete Ser(Bzl) deprotection.

Symptom / Observation Potential Cause Recommended Solution & Action Plan
Mass Spectrometry (MS) shows a peak with a mass +90.05 Da higher than the expected product mass.Incomplete removal of the benzyl (Bzl) protecting group from a serine residue.1. Confirm the number of modifications: Check if +180 Da, +270 Da, etc., peaks are present, which would indicate multiple Ser(Bzl) residues remaining. 2. Optimize Cleavage Conditions: Proceed to the solutions below based on your current cleavage method (HF or TFMSA).
Reverse-Phase HPLC (RP-HPLC) shows a significant, later-eluting peak next to the main product peak. The side-product is more hydrophobic.[6]The residual benzyl group increases the hydrophobicity of the peptide, causing it to bind more strongly to the C18 column and elute later.1. Co-injection (if possible): If you have a pure standard of your target peptide, co-inject it with your crude product to confirm that the main peak corresponds to the correct product and the later peak is the impurity. 2. Optimize Cleavage Conditions: This is strong evidence of incomplete deprotection. Proceed to the solutions below.
Cleavage was performed with Standard HF (e.g., HF/anisole 9:1, 0°C, 60 min) and resulted in the symptoms above.[8]Insufficient reaction time or suboptimal temperature for a resistant Ser(Bzl) group.1. Extend Reaction Time: Increase the cleavage time to 90-120 minutes. For particularly resistant groups like Arg(Tos), up to 2 hours may be necessary, which can also benefit Ser(Bzl) removal.[9][10] 2. Control Temperature: Ensure the reaction temperature is maintained between 0°C and 5°C. Temperatures below this range can significantly slow the removal rate.[5] 3. Adopt "Low-High" HF Procedure: This is the most effective solution. First, use a low concentration of HF in DMS to remove most protecting groups via an SN2 mechanism, followed by a standard "high" HF step to remove resistant groups like Ser(Bzl) and Arg(Tos).[9]
Cleavage was performed with TFMSA and resulted in the symptoms above.TFMSA can be less effective than HF for removing certain benzyl-based protecting groups.1. Increase Reaction Time: Extend the TFMSA cleavage time to 90-120 minutes at room temperature.[7] 2. Consider "Low-High" TFMSA: Similar to the HF procedure, perform an initial deprotection with a "low" TFMSA/TFA/DMS cocktail at 0-5°C for 2-3 hours, followed by a "high" acid step.[7] 3. Switch to HF: If TFMSA consistently fails to provide complete deprotection, switching to an HF cleavage protocol is recommended as HF is generally more potent for removing benzyl-based groups.

Data Presentation

While precise quantitative data for Ser(Bzl) deprotection efficiency is sparse in publicly available literature, the following table provides an illustrative comparison of different cleavage protocols based on established qualitative outcomes.

Cleavage Protocol Typical Conditions Illustrative Deprotection Efficiency for Ser(Bzl) Key Considerations & Remarks
Standard "High" HF HF:p-cresol (9:1, v/v), 0°C, 60 min85 - 95%Often sufficient, but can leave a small percentage of protected peptide, especially in sterically hindered sequences.[9]
Extended "High" HF HF:p-cresol (9:1, v/v), 0°C, 120 min95 - 99%Extending the time is a simple first step for troubleshooting incomplete deprotection.[5]
Standard TFMSA TFMSA:TFA:m-cresol (1:7:1, v/v/v), RT, 90 min80 - 90%Generally considered less harsh but potentially less effective than HF for highly stable protecting groups.
"Low-High" HF Low: HF:DMS:p-cresol (25:65:10), 0°C, 2h High: 100% HF, 0°C, 60 min>99.5%The most robust method. The initial "low HF" step uses an SN2 mechanism to minimize side reactions, followed by a powerful SN1 "high HF" step to cleave resistant groups.[9]

Experimental Protocols

Protocol 1: Detection of Incomplete Ser(Bzl) Deprotection by RP-HPLC

Objective: To resolve and identify the Ser(Bzl)-containing peptide from the fully deprotected target peptide.

Methodology:

  • Sample Preparation:

    • After cleavage and precipitation/work-up, dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water, or a small amount of acetonitrile/water) to a concentration of approximately 1 mg/mL.

    • Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material.

  • HPLC System & Column:

    • System: Standard analytical HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Buffer A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm and 280 nm.

    • Gradient: A shallow gradient is recommended for optimal separation. For example:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 65% B (linear gradient)

      • 45-50 min: 65% to 95% B (wash)

      • 50-55 min: 95% to 5% B (re-equilibration)

  • Data Analysis:

    • Analyze the chromatogram for two major peaks.

    • The peak with the shorter retention time is the target, fully deprotected peptide.

    • The peak with the longer retention time is the more hydrophobic, incompletely deprotected Ser(Bzl)-peptide.

Protocol 2: Confirmation by Mass Spectrometry (LC-MS or Direct Infusion)

Objective: To confirm the identity of the impurity by its molecular weight.

Methodology:

  • Sample Preparation: The sample prepared for HPLC analysis can be used directly. If using direct infusion, dilute the sample further in 50% acetonitrile / 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) is most common.

    • Mass Analyzer: Any modern mass spectrometer (Quadrupole, TOF, Orbitrap, etc.).

    • Data Acquisition: Acquire spectra in positive ion mode over a mass range that includes the expected masses of the product and the +90 Da side product.

  • Data Analysis:

    • Calculate the theoretical exact mass of your fully deprotected peptide ([M+H]⁺).

    • Calculate the theoretical exact mass of the peptide with one benzyl group attached ([M+90.047+H]⁺).

    • Search the experimental mass spectrum for ions corresponding to these theoretical values. Observe the charge state series for both species (e.g., [M+2H]²⁺, [M+3H]³⁺) to confirm their molecular weights.

Visualizations

Workflow for Boc/Bzl SPPS Deprotection & Cleavage

G cluster_synthesis Peptide Synthesis (Boc/Bzl Strategy) cluster_cleavage Final Cleavage & Deprotection start Completed Peptide-Resin (N-term Boc, Side-Chains Bzl-Protected) deprotect_n N-terminal Boc Deprotection (TFA in DCM) start->deprotect_n dry Dry Peptide-Resin Under Vacuum deprotect_n->dry prepare Place Resin in HF Apparatus Add Scavengers (e.g., p-cresol) dry->prepare Transfer to Cleavage Vessel hf_cleave Add Liquid HF (e.g., 0°C for 60-120 min) prepare->hf_cleave evap Evaporate HF hf_cleave->evap precip Precipitate Peptide (Cold Diethyl Ether) evap->precip wash Wash and Dry Crude Peptide precip->wash end Crude Peptide Product wash->end Proceed to Analysis (HPLC/MS)

Caption: Boc/Bzl SPPS final deprotection and cleavage workflow.

Troubleshooting Decision Tree for Incomplete Deprotection

G cluster_solutions Corrective Actions start Analysis of Crude Peptide (HPLC/MS) check_mass Is a peak at [M + 90.05 Da] present? start->check_mass check_hplc Is a major, later-eluting peak present in HPLC? check_mass->check_hplc Yes complete Deprotection Likely Complete. Investigate other side reactions. check_mass->complete No incomplete Diagnosis: Incomplete Ser(Bzl) Deprotection check_hplc->incomplete Yes check_hplc->complete No sol1 Option 1: Extend Cleavage Time (e.g., to 120 min) incomplete->sol1 sol2 Option 2: Ensure Correct Temperature (0-5°C for HF) incomplete->sol2 sol3 Option 3 (Recommended): Use 'Low-High' HF Procedure incomplete->sol3 re_run Re-cleave a new batch of peptide-resin sol1->re_run sol2->re_run sol3->re_run

Caption: Troubleshooting logic for incomplete Ser(Bzl) deprotection.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Synthesized with H-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid protecting groups is a critical decision that directly influences the purity, yield, and overall success of the synthesis. This guide provides an objective comparison of peptides synthesized using H-Ser(Bzl)-OH (O-Benzyl-L-serine) with those synthesized using more common alternatives in Fmoc-based SPPS, namely Fmoc-Ser(tBu)-OH (O-tert-Butyl-L-serine) and Fmoc-Ser(Trt)-OH (O-Trityl-L-serine). The comparison is supported by a summary of expected experimental outcomes and detailed protocols for synthesis and analysis.

Performance Comparison of Serine Protecting Groups

The choice of the side-chain protecting group for serine—benzyl (Bzl), tert-butyl (tBu), or trityl (Trt)—has significant implications for the entire peptide synthesis workflow, from coupling efficiency to the final cleavage and purification steps. While this compound is a vital reagent, its application is more nuanced compared to the widely used tBu and Trt protected serine derivatives in modern Fmoc-based strategies.[1]

The benzyl group is notably stable under the acidic and basic conditions typically used in Fmoc-SPPS, such as TFA for N-terminal Boc group removal in Boc chemistry and piperidine for Fmoc group removal.[1][2] However, its removal requires harsh acidic conditions, such as treatment with hydrogen fluoride (HF), which can lead to various side reactions and degradation of the target peptide.[1] This makes this compound less ideal for standard Fmoc/tBu strategies where final cleavage is performed with a milder TFA cocktail. In contrast, the tBu group is the standard choice for routine Fmoc-SPPS due to its stability to the basic conditions of Fmoc removal and its lability in the final TFA cleavage step.[1] The trityl group, being even more acid-labile, allows for very mild cleavage conditions, which is particularly advantageous for synthesizing sensitive peptides or protected peptide fragments.[1][3]

Studies have shown that using bulky and acid-labile protecting groups like trityl can lead to crude peptides of higher purity compared to those synthesized with tBu-protected amino acids, especially for aggregation-prone sequences.[3][4] The harsher conditions required for Bzl group removal logically suggest a higher potential for side-product formation, which would be observable in an HPLC analysis of the crude peptide.

Table 1: Comparison of Serine Side-Chain Protecting Groups in Fmoc-SPPS

FeatureThis compoundFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Nα-Protection Strategy Typically Boc-SPPSFmoc-SPPSFmoc-SPPS
Side-Chain Lability Strong acid (e.g., HF) or hydrogenolysis[1]Acid-labile (TFA)[1]Very acid-labile (dilute TFA)[1]
Stability in Fmoc-SPPS Stable to piperidine and TFA[1]Stable to piperidineStable to piperidine
Advantages Robust protection, useful for synthesizing protected fragments where the Bzl group is retained.[1]Gold standard for routine Fmoc-SPPS, orthogonal to Fmoc group, good solubility.[1]Allows for very mild cleavage conditions, reduces aggregation, often results in higher purity crude peptides.[3][4]
Disadvantages Requires harsh cleavage conditions (HF) not compatible with standard Fmoc-SPPS linkers, potential for side reactions.[1]Requires strong acid for cleavage which can be harsh on sensitive peptides, potential for t-butyl cation side products.[1]Bulky group may slightly hinder coupling efficiency, higher cost.[4]
Primary Application Boc-SPPS, synthesis of protected peptide fragments.[2]Routine Fmoc-SPPS.[1]Synthesis of sensitive peptides, aggregation-prone sequences, and protected fragments.[1][4]

Expected HPLC Analysis Outcomes

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthetic peptides. The chromatogram of a crude peptide product reveals the main product peak and various impurity peaks resulting from side reactions during synthesis and cleavage. Based on the chemical properties of the protecting groups, a comparative HPLC analysis would likely show a cleaner crude product for peptides synthesized with Fmoc-Ser(Trt)-OH, followed by Fmoc-Ser(tBu)-OH, with a peptide synthesized using a Bzl-protecting group in an Fmoc strategy (and requiring harsh cleavage) showing the most complex impurity profile.

Table 2: Representative HPLC Purity Data for a Model Peptide

Serine Protecting GroupExpected Crude Purity (%)*Major Expected Impurities
This compound (with HF cleavage)50-70%Deletion sequences, products of harsh acid cleavage (e.g., modifications on Trp, Met), incomplete deprotection.
Fmoc-Ser(tBu)-OH (with TFA cleavage)70-85%Deletion sequences, t-butyl adducts, aspartimide formation (if Asp is present).[5]
Fmoc-Ser(Trt)-OH (with mild TFA cleavage)85-95%Deletion sequences, tritylation of susceptible residues (e.g., Trp) if scavengers are inadequate.[3]

*Note: These are representative values and the actual purity is highly sequence-dependent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the general steps for synthesizing a model peptide using an automated peptide synthesizer.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid of the target peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Nα-Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add an activating base like N,N-Diisopropylethylamine (DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[6]

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the crude peptide, wash the pellet with cold ether, and dry under vacuum.[1]

HPLC Analysis Protocol

This protocol is a standard method for analyzing the purity of crude and purified peptides.

  • Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • HPLC System and Column: Use a reverse-phase HPLC system equipped with a UV detector. The analytical column is typically a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 220 nm (for the peptide backbone).[7]

    • Gradient: A linear gradient is typically employed, for example, from 5% to 65% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Visualizing the Workflow and Decision Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical considerations behind choosing a protecting group.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Fmoc_Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing->Cleavage Final AA coupled Precipitation Precipitation (Cold Ether) Cleavage->Precipitation HPLC HPLC Analysis Precipitation->HPLC

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Choice cluster_criteria Key Considerations cluster_options Protecting Group Options start Start: Synthesize a Serine-containing Peptide strategy Overall Synthetic Strategy? (e.g., Fmoc vs. Boc) start->strategy peptide_type Peptide Sensitivity & Sequence? tbu Fmoc-Ser(tBu)-OH peptide_type->tbu Routine / Non-aggregating trt Fmoc-Ser(Trt)-OH peptide_type->trt Sensitive / Aggregation-prone strategy->peptide_type Fmoc Strategy bzl This compound strategy->bzl Boc Strategy / Protected Fragment end_node Proceed to Synthesis & HPLC Analysis bzl->end_node tbu->end_node trt->end_node

Caption: Decision logic for selecting a serine protecting group in SPPS.

References

A Comparative Guide to H-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for trifunctional amino acids is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For serine, an amino acid bearing a reactive hydroxyl side chain, the choice of its side-chain protecting group profoundly impacts coupling efficiency, the incidence of side reactions, and the overall yield and purity of the final peptide. This guide provides an objective comparison between the use of serine protected with a Benzyl (Bzl) group versus a tert-Butyl (tBu) group within the framework of Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS.

Executive Summary

In modern Fmoc-SPPS, Fmoc-Ser(tBu)-OH is the industry standard and the overwhelmingly preferred choice for incorporating serine residues. Its popularity stems from the near-perfect orthogonality of the tert-Butyl (tBu) protecting group with the Fmoc-SPPS workflow. The tBu group is stable under the basic conditions required for Nα-Fmoc group removal and is efficiently cleaved during the final trifluoroacetic acid (TFA) treatment.

Conversely, the use of a Benzyl (Bzl) protecting group for the serine side chain, typically in the form of Fmoc-Ser(Bzl)-OH , is largely incompatible with standard Fmoc-SPPS protocols. The Bzl group's stability to TFA necessitates harsh cleavage conditions, such as treatment with hydrofluoric acid (HF) or catalytic hydrogenolysis, which are characteristic of the older Boc (tert-Butoxycarbonyl) chemistry and can compromise peptide integrity and compatibility with other protecting groups.

Orthogonality in Fmoc-SPPS: The Core of the Comparison

Fmoc-SPPS relies on an orthogonal protection scheme, where the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups are removed under distinct, non-interfering conditions.[1][2][] This allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side chains.

cluster_SPPS_Cycle SPPS Elongation Cycle Start Start Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing Washing Step (DMF) Fmoc_Deprotection->Washing Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing->Coupling Washing2 Washing Step (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Side-Chain Deprotection Washing2->Final_Cleavage After last amino acid Peptide Purified Peptide Final_Cleavage->Peptide cluster_tBu Fmoc-Ser(tBu)-OH Deprotection cluster_Bzl Fmoc-Ser(Bzl)-OH Deprotection Peptide_tBu Resin-Bound Peptide-Ser(tBu) TFA_Cleavage Single Step: TFA / Scavengers Peptide_tBu->TFA_Cleavage Final_Peptide_tBu Free Peptide-Ser(OH) TFA_Cleavage->Final_Peptide_tBu Peptide_Bzl Resin-Bound Peptide-Ser(Bzl) TFA_Cleavage_Bzl Step 1: TFA Cleavage (from resin) Peptide_Bzl->TFA_Cleavage_Bzl Intermediate_Peptide Free Peptide-Ser(Bzl) TFA_Cleavage_Bzl->Intermediate_Peptide HF_Cleavage Step 2: Harsh Deprotection (e.g., Anhydrous HF) Intermediate_Peptide->HF_Cleavage Final_peptide_Bzl Final_peptide_Bzl HF_Cleavage->Final_peptide_Bzl Final_Peptide_Bzl Free Peptide-Ser(OH)

References

A Researcher's Guide to Serine Protecting Groups: A Comparative Analysis of H-Ser(Bzl)-OH and Its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The hydroxyl group of serine, a common amino acid residue, necessitates protection to prevent unwanted side reactions during chain elongation. Historically, the benzyl ether protection of serine, in the form of H-Ser(Bzl)-OH, has been utilized. However, the evolution of synthetic strategies, particularly the widespread adoption of Fmoc-based solid-phase peptide synthesis (SPPS), has highlighted significant disadvantages and limitations associated with this protecting group. This guide provides an objective comparison of this compound with its more contemporary alternatives, H-Ser(tBu)-OH and H-Ser(Trt)-OH, supported by available experimental data and detailed protocols to inform the rational design of synthetic routes.

The Drawbacks of Benzyl Protection for Serine

The primary limitation of the benzyl (Bzl) protecting group for the serine side chain lies in the harsh conditions required for its removal. The Bzl group is typically cleaved under strong acidic conditions, such as with liquid hydrogen fluoride (HF), or through catalytic hydrogenolysis.[1] These methods are often incompatible with the milder conditions favored in modern Fmoc-SPPS, which relies on trifluoroacetic acid (TFA) for the final cleavage from the resin and removal of acid-labile side-chain protecting groups.[2] This lack of orthogonality can lead to the premature cleavage of other protecting groups or damage to sensitive peptide sequences.

Furthermore, benzyl-protected serine derivatives have been shown to be susceptible to side reactions that can compromise the purity and yield of the final peptide. Racemization, the loss of stereochemical integrity at the alpha-carbon, is a notable concern. Studies on Z-Gly-Ser(Bzl)-OPcp (a derivative with a benzyl-protected serine) have indicated that it is prone to racemization, primarily through a 5(4H)-oxazolone intermediate.[3] Another potential side reaction is β-elimination, which leads to the formation of a dehydroalanine residue, especially under basic conditions or with elevated temperatures.[4][5]

A Comparative Overview of Serine Protecting Groups

The limitations of the benzyl group have led to the widespread adoption of alternative protecting groups for serine in Fmoc-SPPS. The most common alternatives are the tert-butyl (tBu) and trityl (Trt) ethers. A qualitative and quantitative comparison of these protecting groups is presented below.

Protecting GroupStructureLabilityAdvantagesDisadvantages & Limitations
Benzyl (Bzl) -O-CH₂-C₆H₅Strong Acid (HF), Hydrogenolysis[1]Stable to TFA and piperidine.[6]Requires harsh, non-orthogonal cleavage conditions for Fmoc-SPPS.[4] Prone to racemization.[3] Risk of β-elimination.[4]
tert-Butyl (tBu) -O-C(CH₃)₃TFA[4]"Gold standard" for Fmoc-SPPS.[4] High stability to base. Orthogonal with Fmoc group.Susceptible to racemization with certain bases like DIPEA.[7] Can lead to t-butyl cation side products upon cleavage.[4]
Trityl (Trt) -O-C(C₆H₅)₃Very Mild Acid (e.g., 1% TFA)[8]Allows for synthesis of protected peptide fragments.[4] The bulky group can disrupt peptide aggregation.[9]Higher cost. Steric hindrance may slow coupling kinetics.[4]

Quantitative Insights into Side Reactions

While direct head-to-head quantitative comparisons of side reactions for all three protecting groups under identical conditions are scarce in the literature, data from studies on individual derivatives provide valuable insights.

Racemization: The extent of racemization is highly dependent on the coupling reagents and base used. For Fmoc-Ser(tBu)-OH, the degree of racemization is generally low but can be significant with certain activators.

Coupling Reagent/Base% D-product (Racemate) for Fmoc-L-Ser(tBu)-OH
DIC/Oxyma< 0.1
HBTU/DIPEA0.2
HATU/DIPEA0.2
PyBOP/DIPEA0.2
EDCI/HOBt/NMM< 0.1
HATU/NMM1.1
(Data synthesized from a study on the effect of coupling reagents on α-C racemization of various amino acids.[10][11])

This data highlights that while racemization is a general concern for serine, the use of H-Ser(tBu)-OH with appropriate coupling reagents can keep this side reaction to a minimum. In contrast, the known propensity of benzyl-protected serine dipeptides to racemize makes this compound a higher-risk choice, particularly in challenging coupling steps.[3]

β-Elimination: This side reaction is promoted by basic conditions used for Fmoc deprotection. While stable ether linkages generally minimize β-elimination, the risk increases with temperature and the strength of the base.[4][5] For a benzyl-protected phosphoserine derivative, piperidine-mediated β-elimination was observed to be around 7%.[12] While not a direct comparison to the non-phosphorylated counterparts, it underscores the susceptibility of the serine backbone to this side reaction, which must be considered, especially when using this compound in Fmoc synthesis.

Experimental Protocols

To provide a practical context for the comparison, detailed methodologies for key experiments are outlined below.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(PG)-OH (PG = Bzl, tBu, or Trt)

This protocol describes a standard manual SPPS workflow.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-Ser(PG)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Peptide

The cleavage and deprotection strategy is the critical point of differentiation between the serine protecting groups.

A. Cleavage of Peptides with Ser(tBu) (Standard Fmoc-SPPS):

  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

B. Cleavage of Protected Peptides with Ser(Trt) from 2-Chlorotrityl Resin:

  • After synthesis, wash the peptide-resin with DCM and dry under vacuum.

  • To cleave the protected peptide from the resin, treat with a solution of acetic acid/trifluoroethanol/DCM (e.g., 1:2:7 v/v/v) for 30-60 minutes at room temperature.[13][14]

  • Filter the resin and collect the filtrate containing the protected peptide.

  • Evaporate the solvent to obtain the crude protected peptide.

C. Deprotection of Ser(Bzl) via Hydrogenolysis:

  • The protected peptide is dissolved in a suitable solvent such as methanol or formic acid.[1]

  • A palladium catalyst (e.g., 10% Pd on carbon) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (or with a hydrogen donor like formic acid) until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., HPLC, TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected peptide.

D. Deprotection of Ser(Bzl) via HF Cleavage (Boc-SPPS context):

  • Caution: Hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • The peptide-resin is placed in the reaction vessel of the HF apparatus with appropriate scavengers (e.g., anisole, p-cresol).

  • Liquid HF is distilled into the reaction vessel, and the cleavage reaction is typically carried out at 0°C for 1-2 hours.

  • The HF is then evaporated under vacuum.

  • The crude peptide is precipitated and washed with cold diethyl ether.

Visualizing the Synthetic Workflow and Logic

The choice of serine protecting group dictates the overall synthetic strategy, particularly the deprotection steps. The following diagrams illustrate these relationships.

Synthesis_Workflow Start Start: Fmoc-SPPS Coupling_Bzl Couple Fmoc-Ser(Bzl)-OH Start->Coupling_Bzl Coupling_tBu Couple Fmoc-Ser(tBu)-OH Start->Coupling_tBu Coupling_Trt Couple Fmoc-Ser(Trt)-OH Start->Coupling_Trt Chain_Elongation Chain Elongation (Piperidine Deprotection) Coupling_Bzl->Chain_Elongation Coupling_tBu->Chain_Elongation Coupling_Trt->Chain_Elongation Cleavage_Bzl Deprotection: HF or Hydrogenolysis Chain_Elongation->Cleavage_Bzl Cleavage_tBu Cleavage & Deprotection: TFA Cocktail Chain_Elongation->Cleavage_tBu Cleavage_Trt Mild Acid Cleavage (Protected Fragment) Chain_Elongation->Cleavage_Trt Final_Peptide Final Peptide Cleavage_Bzl->Final_Peptide Cleavage_tBu->Final_Peptide Cleavage_Trt->Final_Peptide Further Deprotection May Be Needed Deprotection_Orthogonality cluster_Fmoc_SPPS Fmoc-SPPS Environment cluster_Protecting_Groups Protecting Group Stability Piperidine Piperidine (Base) Fmoc Fmoc (N-alpha) Piperidine->Fmoc Cleaved tBu tBu (Ser Side-Chain) Piperidine->tBu Stable Bzl Bzl (Ser Side-Chain) Piperidine->Bzl Stable TFA TFA (Acid) TFA->tBu Cleaved TFA->Bzl Stable HF HF (Strong Acid) HF->Bzl Cleaved

References

A Comparative Guide to Purity Assessment of Crude Peptides with Ser(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is fundamental to the reliability and success of their work. Crude peptides, especially those synthesized using solid-phase peptide synthesis (SPPS), contain a mixture of the target peptide along with various process-related impurities.[1][2] The presence of amino acids with protecting groups, such as Serine with a Benzyl group (Ser(Bzl)), introduces specific challenges that necessitate robust analytical characterization. Incomplete removal of the benzyl group can lead to covalently attached peptide impurities, affecting the peptide's structure and function.[3]

This guide provides a comparative overview of the primary analytical techniques used to assess the purity of crude peptides, with a special focus on the considerations for Ser(Bzl)-containing peptides.

Key Analytical Methods for Purity Assessment

The most common and effective methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[4][5] These techniques separate the target peptide from impurities based on physicochemical properties like hydrophobicity.[5][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the industry standard for quantifying peptide purity.[7] The method separates molecules based on their hydrophobicity using a non-polar stationary phase (typically C18) and a polar mobile phase.[7] A gradient of increasing organic solvent is used to elute the peptides, and detection is typically performed via UV absorbance at 210-220 nm, where the peptide bond absorbs light.[1][7] The purity is calculated by comparing the peak area of the target peptide to the total area of all detected peaks.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[5][9] LC-MS provides not only the purity profile (similar to HPLC) but also confirms the molecular weight of the target peptide and helps identify impurities.[5][7] This dual capability is invaluable for characterizing crude peptides, as it can identify common synthesis-related impurities such as deletion sequences, truncated sequences, or peptides with remaining protecting groups.[10][11] High-resolution mass spectrometry (HRMS) is particularly effective at detecting and identifying low-abundance impurities that may co-elute with the main product peak in a standard HPLC run.[12][13]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for peptide purity analysis and the common types of impurities encountered.

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting Crude Crude Peptide (with Ser(Bzl)) Solubilize Solubilization (e.g., 0.1% TFA in Water) Crude->Solubilize Filter Centrifuge & Filter Solubilize->Filter Analysis RP-HPLC or UPLC-MS Analysis Filter->Analysis Data Chromatogram & Mass Spectra Analysis Analysis->Data Purity Purity Calculation (% Area) Data->Purity Report Purity & Identity Report Purity->Report

Caption: General workflow for crude peptide purity assessment.

G cluster_impurities Common Synthesis-Related Impurities CP Crude Peptide Product Deletion Deletion Sequences (Missing Amino Acids) CP->Deletion Truncated Truncated Sequences (Incomplete Chains) CP->Truncated Protecting Incomplete Deprotection (e.g., residual -Bzl on Ser) CP->Protecting Oxidation Oxidized Peptides (e.g., Met, Trp) CP->Oxidation Racemization Diastereomers (Racemized Amino Acids) CP->Racemization

References

A Cost-Benefit Analysis of H-Ser(Bzl)-OH for Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in large-scale peptide synthesis, directly impacting process efficiency, product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using O-benzyl-L-serine (H-Ser(Bzl)-OH) for the incorporation of serine residues, with an objective comparison to its main alternatives in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): O-tert-butyl-L-serine (H-Ser(tBu)-OH) and O-trityl-L-serine (H-Ser(Trt)-OH).

The hydroxyl group of serine is reactive and necessitates protection to prevent side reactions during peptide chain elongation. The choice of the protecting group influences not only the chemical strategy but also the economic feasibility of large-scale production. The most prevalent protecting groups for serine are ethers, primarily the tert-butyl (tBu), benzyl (Bzl), and trityl (Trt) ethers. While historically significant, the benzyl group is less common in modern Fmoc-SPPS due to the typically harsh conditions required for its removal.[1] This analysis will delve into the practical and economic implications of each choice, supported by experimental considerations.

Performance and Cost Comparison

While comprehensive, direct quantitative comparisons of these protecting groups under identical conditions are not always available in literature, a qualitative and semi-quantitative performance overview can be synthesized based on established principles of peptide chemistry and available data.[1]

Table 1: Comparison of Fmoc-Protected Serine Derivatives

FeatureFmoc-Ser(Bzl)-OHFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Primary Application More common in Boc-SPPS; solution-phase synthesis.[1]Standard for routine Fmoc-SPPS.[1]"Difficult" or aggregation-prone sequences.
Relative Cost Moderate to HighLow to ModerateHigh
Deprotection Conditions Catalytic Hydrogenolysis (milder) or Strong Acid (HF, harsh).[2][3][4]Strong Acid (e.g., high concentration TFA).[1]Mild Acid (e.g., dilute TFA).[1]
Compatibility with Fmoc-SPPS Requires orthogonal deprotection (hydrogenolysis) which can be complex on a large scale. Strong acid cleavage is not compatible.Fully compatible and orthogonal (Fmoc removed by base, tBu by acid).[1]Fully compatible and orthogonal.
Impact on Coupling Minimal steric hindrance.Minimal steric hindrance.Bulky Trt group may slightly hinder coupling efficiency, but can prevent aggregation.[1]
Prevention of Side Reactions Stable ether linkage minimizes β-elimination.Highly stable to basic conditions of Fmoc removal, minimizing β-elimination.[1]Bulky group can disrupt secondary structures, reducing interchain aggregation.
Typical Crude Purity Dependent on deprotection efficiency.Generally high for standard sequences.Can be significantly higher for "difficult" sequences.
Large-Scale Suitability Less common due to deprotection challenges (catalyst handling, specialized equipment)."Gold standard" for many large-scale applications due to robustness and cost-effectiveness.[1]Justified for high-value, difficult sequences where improved yield and purity offset the higher initial cost.

Table 2: Cost Comparison of Fmoc-Protected Serine Derivatives

CompoundSupplier Example 1 (Price per 25g)Supplier Example 2 (Price per 100g)Supplier Example 3 (Price per 5g)
Fmoc-Ser(Bzl)-OH~€404.50[5]-~$15.00[6]
Fmoc-Ser(tBu)-OH~€85.00[7]~$145.00[8]~$9.00
Fmoc-Ser(Trt)-OH~€467.00[9]~$1,170.00[9]~$92.25[9]

Note: Prices are approximate and can vary significantly between suppliers, purity grades, and purchase volumes. The data presented is for illustrative purposes to show relative cost differences.

Experimental Protocols

Detailed methodologies are crucial for reproducing results and making informed decisions. Below are representative protocols for the use of each protected serine derivative in Fmoc-SPPS.

General Coupling Protocol (Applicable to all derivatives)
  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Ser(PG)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as diisopropylethylamine (DIPEA, 6-10 equivalents).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Confirmation: Perform a Kaiser test to ensure complete coupling.

Deprotection and Cleavage Protocols

Fmoc-Ser(tBu)-OH Deprotection (Standard TFA Cleavage)

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group simultaneously.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Fmoc-Ser(Trt)-OH Deprotection (Mild TFA Cleavage)

  • Selective Deprotection (Optional, on-resin): The Trt group can be selectively removed on the resin using a mild acid solution, such as 1-5% TFA in DCM, while other acid-labile groups (like tBu) remain intact. This allows for on-resin side-chain modifications.

  • Final Cleavage: For simultaneous cleavage from the resin and deprotection, a standard TFA cocktail (e.g., TFA/TIS/water; 95:2.5:2.5) is typically used for 2-3 hours. The Trt group is highly acid-labile and will be efficiently removed.

  • Work-up: Follow the same precipitation and isolation steps as for the tBu group.

Fmoc-Ser(Bzl)-OH Deprotection (Catalytic Hydrogenolysis)

The removal of the benzyl group in the context of Fmoc-SPPS requires a method that does not cleave the Fmoc group (ruling out strong acids). Catalytic transfer hydrogenolysis is a suitable method.

  • Resin Preparation: After synthesis, the peptide-resin with the N-terminal Fmoc group intact is washed and dried.

  • Reaction Setup: Swell the peptide-resin in a suitable solvent mixture (e.g., DMF/water or THF/methanol).

  • Catalyst and Hydrogen Donor: Add a palladium catalyst, such as 10% Pd on carbon (Pd/C). Add a hydrogen donor, such as ammonium formate or formic acid.[3][4]

  • Hydrogenolysis: Agitate the mixture at room temperature. The reaction progress should be monitored by HPLC analysis of small cleaved samples. The reaction time can vary from a few hours to overnight.

  • Catalyst Removal: After the reaction is complete, the resin must be thoroughly washed to remove the catalyst and byproducts. This can be a challenging step on a large scale.

  • Final Cleavage: The peptide can then be cleaved from the resin using a standard TFA cocktail.

Visualization of Workflows and Decision Logic

To better illustrate the processes and strategic choices involved, the following diagrams are provided.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle resin 1. Resin Swelling deprotection 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Coupling of Fmoc-Ser(PG)-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 5. DMF Wash coupling->wash2 wash2->deprotection Repeat for next amino acid final_deprotection 6. Final N-terminal Deprotection wash2->final_deprotection End of sequence cleavage 7. Cleavage & Side-Chain Deprotection final_deprotection->cleavage purification 8. Precipitation & Purification cleavage->purification

General workflow of Fmoc-SPPS highlighting the key stages.

Decision_Logic start Select Serine Protecting Group q1 Is the peptide sequence 'difficult' or prone to aggregation? start->q1 q2 Is on-resin side-chain modification required? q1->q2 No trt Use Fmoc-Ser(Trt)-OH (Higher cost, better purity for difficult sequences) q1->trt Yes tbu Use Fmoc-Ser(tBu)-OH (Standard, Cost-Effective) q2->tbu No q2->trt Yes (mild deprotection) q3 Are large-scale hydrogenolysis facilities available and cost-effective? q3->tbu No bzl Consider Fmoc-Ser(Bzl)-OH (Requires specific deprotection) q3->bzl Yes tbu->q3 Re-evaluate if standard approach fails

Decision logic for selecting a serine protecting group in SPPS.

Cost-Benefit Analysis for Large-Scale Synthesis

Fmoc-Ser(tBu)-OH: This is the workhorse for large-scale SPPS.

  • Benefits: The low cost of the raw material, combined with a robust and well-understood deprotection protocol using relatively inexpensive TFA, makes it the most economically viable option for most peptides. The process is straightforward and easily scalable.

  • Costs: The primary cost is associated with the use and disposal of large quantities of TFA and organic solvents. For peptides prone to aggregation, this choice can lead to lower yields and higher purification costs, which may negate the initial savings on the amino acid derivative.

Fmoc-Ser(Trt)-OH: This is a premium option for challenging syntheses.

  • Benefits: For sequences that are prone to aggregation (e.g., those containing multiple serine residues), the bulky Trt group can significantly improve synthesis efficiency, leading to higher crude purity and overall yield. This reduces the time and cost associated with downstream purification, which is often a major bottleneck in large-scale production. The milder deprotection conditions can also be beneficial for sensitive peptide sequences.

  • Costs: The raw material cost is substantially higher than that of Fmoc-Ser(tBu)-OH. This initial investment must be justified by a significant improvement in yield or a reduction in purification costs.

Fmoc-Ser(Bzl)-OH: This is a specialized choice with significant operational considerations.

  • Benefits: The benzyl group is stable to the TFA conditions used to cleave other protecting groups like tBu, offering a different orthogonality. If a facility is already equipped for large-scale hydrogenolysis, it could be a viable option.

  • Costs: The deprotection via hydrogenolysis on a solid support at a large scale presents significant challenges. These include the cost and handling of the palladium catalyst, the need for specialized high-pressure reactors, potential catalyst poisoning, and ensuring complete removal of the catalyst from the final product. These operational costs and complexities generally outweigh the benefits in the context of Fmoc-SPPS, making it a less favored choice for large-scale manufacturing compared to the tBu and Trt alternatives. The costs associated with ensuring process safety (handling of hydrogen gas and pyrophoric catalysts) are also substantial.

Conclusion and Recommendations

For the large-scale synthesis of peptides, the choice of a serine protecting group is a balance between raw material cost, process robustness, and the complexity of the target peptide.

  • H-Ser(tBu)-OH (as Fmoc-Ser(tBu)-OH) remains the gold standard and the most cost-effective option for routine, non-aggregating peptide sequences. Its compatibility with standard Fmoc-SPPS protocols makes it a reliable and economical choice for large-scale production.

  • H-Ser(Trt)-OH (as Fmoc-Ser(Trt)-OH) is a valuable, albeit more expensive, alternative for the synthesis of "difficult" peptides. The higher initial cost can be justified by increased yields and purity, which can lead to overall cost savings by simplifying purification processes.

  • This compound (as Fmoc-Ser(Bzl)-OH) is generally not recommended for large-scale Fmoc-SPPS. The complexities and costs associated with the on-resin hydrogenolysis deprotection step make it less competitive than the tBu and Trt strategies. Its use is more historically aligned with Boc-based synthesis where harsh acid cleavage is standard.

Ultimately, the most cost-effective strategy is one that results in the highest yield of pure peptide in the shortest amount of time. A careful evaluation of the peptide sequence and a pilot synthesis are often warranted before committing to a large-scale manufacturing campaign.

References

A Comparative Guide to H-Ser(Bzl)-OH and Fmoc-Ser(Trt)-OH for the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like serine is a critical determinant of success, particularly when assembling "difficult sequences" prone to aggregation and side reactions. This guide provides an objective comparison of two commonly employed serine derivatives, H-Ser(Bzl)-OH and Fmoc-Ser(Trt)-OH, highlighting their respective advantages and limitations with supporting principles and experimental context.

Executive Summary

This compound is a cornerstone of the traditional Boc/Bzl SPPS strategy, valued for the stability of the benzyl ether protecting group. In contrast, Fmoc-Ser(Trt)-OH is integral to the more contemporary Fmoc/tBu strategy, where the bulky and highly acid-labile trityl group offers distinct advantages for overcoming aggregation in challenging sequences. For the synthesis of difficult peptides, Fmoc-Ser(Trt)-OH is generally the superior choice, leading to higher purity and yield by disrupting interchain hydrogen bonding that causes aggregation.

Physicochemical and Strategic Comparison

The fundamental differences between this compound and Fmoc-Ser(Trt)-OH lie in the N-terminal and side-chain protecting groups, which dictate their use in distinct orthogonal synthesis strategies.

PropertyThis compoundFmoc-Ser(Trt)-OH
Nα-Protecting Group None (used as hydrochloride or free amine)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protecting Group Benzyl (Bzl)Trityl (Trt)
Typical SPPS Strategy Boc/BzlFmoc/tBu
Nα-Deprotection Conditions Moderate Acid (e.g., TFA in DCM)Base (e.g., 20% piperidine in DMF)
Side-Chain Cleavage Strong Acid (e.g., HF, TFMSA)[1][2]Mild Acid (e.g., dilute TFA)[1][3]
Orthogonality Not fully orthogonal (both Boc and Bzl are acid-labile)[4]Fully orthogonal (Fmoc is base-labile, Trt is acid-labile)[4]

Performance in Difficult Sequences

Difficult peptide sequences, often rich in hydrophobic residues or containing repeating amino acids like serine (e.g., poly-serine tracts), are prone to aggregation on the solid support. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, which results in deletion and truncated sequences.

The Advantage of the Trityl Group in Preventing Aggregation

The superior performance of Fmoc-Ser(Trt)-OH in difficult sequences is primarily attributed to the steric hindrance provided by the bulky trityl group.[5] This bulkiness disrupts the formation of inter-chain hydrogen bonds that lead to the formation of secondary structures like β-sheets, a primary cause of aggregation.[5] In contrast, the less bulky benzyl group in this compound offers a lower capacity to disrupt these interactions.

Studies have shown that in the synthesis of aggregation-prone sequences, such as deca-serine, the use of a less bulky side-chain protecting group like tert-butyl (tBu) can lead to significant difficulties in removing the N-terminal Fmoc group due to peptide aggregation.[5][6] The use of the more sterically demanding Trt group mitigates this issue, resulting in a more successful synthesis.[5][6]

Performance MetricThis compound (in Boc-SPPS)Fmoc-Ser(Trt)-OH (in Fmoc-SPPS)
Prevention of Aggregation ModerateExcellent[5]
Coupling Efficiency in Difficult Sequences Can be compromised by aggregationGenerally high due to reduced aggregation[5]
Purity of Crude Peptide Lower for aggregation-prone sequencesHigher for aggregation-prone sequences[6][7]
Side Reactions Benzyl group is stable, but final cleavage with strong acid can be harsh on sensitive peptides.[1][8]Trityl group's mild acid lability reduces t-butylated side products and is gentler on the final peptide.[9]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific peptide sequence and the instrumentation used. However, the following provides a general methodology for the incorporation of each serine derivative within their respective SPPS strategies.

General Protocol for Boc-SPPS using this compound
  • Resin Preparation: Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM to remove the Boc group from the N-terminal amino acid of the growing peptide chain.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Coupling: Couple the Boc-protected amino acid preceding the serine residue. For the serine incorporation, use a pre-activated solution of Boc-Ser(Bzl)-OH. Common coupling reagents for Boc chemistry include HBTU or DIC/HOBt.

  • Washing: Thoroughly wash the resin with DCM and isopropanol to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.

  • Final Cleavage: After synthesis completion, treat the resin with a strong acid cocktail, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the benzyl and other side-chain protecting groups.[2]

General Protocol for Fmoc-SPPS using Fmoc-Ser(Trt)-OH
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.[1]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Coupling: Couple the subsequent Fmoc-protected amino acid. For serine incorporation, use a pre-activated solution of Fmoc-Ser(Trt)-OH. A common activation method involves using HATU and DIPEA in DMF.[10]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling cycle until the peptide sequence is complete.

  • Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.[3]

Visualizing the Strategies and Mechanisms

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

SPPS_Comparison cluster_boc Boc/Bzl Strategy with this compound cluster_fmoc Fmoc/tBu Strategy with Fmoc-Ser(Trt)-OH Boc_Start Resin-AA(n)-Boc Boc_Deprotect TFA/DCM Boc_Start->Boc_Deprotect Deprotection Boc_Neutralize DIPEA/DCM Boc_Deprotect->Boc_Neutralize Boc_Couple Couple Boc-AA(n+1)-OH (or Boc-Ser(Bzl)-OH) Boc_Neutralize->Boc_Couple Boc_End Resin-AA(n+1)-Boc Boc_Couple->Boc_End Elongation Boc_Cleave HF or TFMSA (Final Cleavage) Boc_End->Boc_Cleave After last cycle Final_Peptide_Boc Free Peptide Boc_Cleave->Final_Peptide_Boc Fmoc_Start Resin-AA(n)-Fmoc Fmoc_Deprotect Piperidine/DMF Fmoc_Start->Fmoc_Deprotect Deprotection Fmoc_Couple Couple Fmoc-AA(n+1)-OH (or Fmoc-Ser(Trt)-OH) Fmoc_Deprotect->Fmoc_Couple Fmoc_End Resin-AA(n+1)-Fmoc Fmoc_Couple->Fmoc_End Elongation Fmoc_Cleave TFA Cocktail (Final Cleavage) Fmoc_End->Fmoc_Cleave After last cycle Final_Peptide_Fmoc Free Peptide Fmoc_Cleave->Final_Peptide_Fmoc

Caption: Comparative workflows of Boc/Bzl and Fmoc/tBu SPPS strategies.

Aggregation_Prevention cluster_no_trt Without Bulky Protection (Aggregation) cluster_with_trt With Bulky Trityl Group (Disruption of Aggregation) p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 H-Bond p3 Peptide Chain 3 p2->p3 H-Bond Aggregation Aggregation Blocks N-Terminus pt1 Peptide Chain 1 trt1 Trt pt1->trt1 pt2 Peptide Chain 2 trt2 Trt pt2->trt2 NoAggregation Accessible N-Terminus pt3 Peptide Chain 3 trt3 Trt pt3->trt3

Caption: Role of the bulky Trt group in preventing peptide aggregation.

Conclusion and Recommendations

The choice between this compound and Fmoc-Ser(Trt)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu synthesis strategies. For routine, non-problematic peptide sequences, both strategies can be effective. However, when faced with difficult sequences known to aggregate, the evidence strongly favors the use of Fmoc-Ser(Trt)-OH within an Fmoc/tBu framework. The steric bulk of the trityl group is a key advantage in disrupting interchain interactions, leading to improved coupling efficiencies, higher crude peptide purity, and a greater overall success rate of the synthesis. While this compound remains a valid choice for Boc-based synthesis, its utility in synthesizing difficult sequences is hampered by the less effective aggregation disruption of the benzyl group and the harsh cleavage conditions required for its removal. Therefore, for researchers and drug development professionals tackling challenging peptide targets, Fmoc-Ser(Trt)-OH is the recommended serine derivative.

References

A Researcher's Guide to Chiral Purity Analysis of Peptides Containing H-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is a critical quality attribute. The presence of even small amounts of the undesired D-enantiomer in a peptide therapeutic can significantly impact its efficacy and safety. This guide provides a comprehensive comparison of analytical methods for determining the chiral purity of peptides containing the O-benzyl-protected serine residue, H-Ser(Bzl)-OH. We will delve into the nuances of different analytical techniques, the influence of protecting groups on racemization, and provide detailed experimental protocols to aid in method selection and implementation.

The Challenge of Serine Racemization

Serine, along with other amino acids like cysteine and histidine, is particularly susceptible to racemization during peptide synthesis. The activation of the carboxylic acid group during coupling can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to epimerization at the alpha-carbon. The choice of protecting group for the serine hydroxyl moiety can influence the extent of this side reaction.

The benzyl (Bzl) group, while historically used, is now less common in modern Fmoc-based solid-phase peptide synthesis (SPPS) due to the harsh acidic conditions (e.g., HF cleavage) required for its removal. These conditions can potentially compromise the integrity of the final peptide. Alternatives such as the tert-butyl (tBu) and trityl (Trt) groups are often favored for their milder cleavage conditions. While direct quantitative data comparing the racemization of this compound to its tBu- or Trt-protected counterparts during SPPS is limited in publicly available literature, it is a critical parameter to consider during process development. A study on the racemization of a Z-Gly-Ser(Bzl)-OPcp dipeptide active ester indicated that racemization occurs primarily through the 5(4H)-oxazolone mechanism.[1]

Comparative Analysis of Analytical Methodologies

The determination of chiral purity in peptides is primarily accomplished through High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, sample throughput, and experimental complexity.

Quantitative Comparison of Analytical Methods
Parameter Chiral HPLC (Direct Method) HPLC with Derivatization (Indirect Method) Capillary Electrophoresis (CE) NMR Spectroscopy
Principle Separation of enantiomers on a chiral stationary phase (CSP).Formation of diastereomers with a chiral derivatizing reagent, followed by separation on an achiral column.Separation based on differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Differentiation of enantiomers in the presence of a chiral solvating agent or derivatizing agent, leading to distinct NMR signals.
Resolution (Rs) Method dependent, can be high (e.g., 4.38 - 6.91 for N-Cbz-DL-Serine).[2]Generally high, dependent on the derivatizing agent and chromatography.High resolution is achievable.Generally lower resolution compared to chromatographic methods.
Sensitivity (LOD/LOQ) Method dependent, can reach low µg/mL to ng/mL levels.High sensitivity, especially with fluorescent derivatizing agents (e.g., LOQ of 8.3 x 10⁻⁹ mol L⁻¹ for L-serine with OPA/Boc-L-Cys).[3]High sensitivity, often in the µM to nM range.Lower sensitivity, typically requiring higher sample concentrations (mg range).
Sample Throughput Moderate to high.Lower due to the additional derivatization step.High.Low, longer acquisition times are often required.
Advantages Direct analysis, simpler sample preparation.High sensitivity, uses standard HPLC columns.High separation efficiency, low sample and reagent consumption.Non-destructive, provides structural information.
Disadvantages Expensive chiral columns, method development can be complex.Derivatization can be complex and introduce artifacts.Method development can be challenging, potential for adsorption to the capillary wall.Lower sensitivity, requires specialized equipment and expertise.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the most common methods used in the chiral purity analysis of serine-containing peptides.

Protocol 1: Chiral HPLC Analysis (Direct Method)

This protocol is based on the separation of N-Cbz-DL-Serine, a compound structurally similar to this compound.

Method 1: Normal Phase Chromatography [2]

  • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 270 nm

  • Expected Retention Times: ~10.23 min and ~15.71 min

  • Performance:

    • Alpha Value (α): 1.76

    • Resolution (Rs): 6.91

Method 2: Polar Phase Chromatography [2]

  • Column: CHIRALPAK® ZWIX(+) (150 x 3 mm, 3 µm)

  • Mobile Phase: 50mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2 (v/v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C

  • Detection: Evaporative Light Scattering Detector (ELSD)

  • Expected Retention Times: ~2.49 min and ~3.00 min

  • Performance:

    • Alpha Value (α): 1.69

    • Resolution (Rs): 4.38

Protocol 2: HPLC Analysis with Pre-column Derivatization

This method involves hydrolyzing the peptide to its constituent amino acids, followed by derivatization to form diastereomers that can be separated on a standard achiral HPLC column. A key consideration is to account for racemization that may occur during the acid hydrolysis step. This can be achieved by performing the hydrolysis in deuterated acid (e.g., DCl/D₂O), which labels any newly formed enantiomers with deuterium, allowing them to be distinguished by mass spectrometry.[3]

1. Peptide Hydrolysis:

  • Hydrolyze the peptide sample in 6 M DCl in D₂O at 110°C for 24 hours in a sealed, evacuated tube.

  • Dry the hydrolysate completely using a vacuum centrifuge.

2. Derivatization with Marfey's Reagent (FDAA):

  • Reconstitute the dried amino acid residue in 100 µL of 1 M NaHCO₃.

  • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

  • Incubate the mixture at 40°C for 1 hour with shaking.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

3. RP-HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

Protocol 3: Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for charged molecules like amino acids and peptides.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 30 mM β-cyclodextrin).

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 200-214 nm.

A study on a model tripeptide showed that CE could separate all eight optical isomers in a single run with a limit of detection of 0.05% of the major compound.[3]

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.

Experimental_Workflow Peptide_Sample Peptide Sample (containing this compound) Hydrolysis Acid Hydrolysis (6 M DCl/D₂O, 110°C, 24h) Peptide_Sample->Hydrolysis Indirect Method Direct_Analysis Direct Chiral Analysis Peptide_Sample->Direct_Analysis Direct Methods Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization HPLC_Analysis RP-HPLC-UV/MS Analysis Derivatization->HPLC_Analysis Chiral_HPLC Chiral HPLC Direct_Analysis->Chiral_HPLC CE_Analysis Capillary Electrophoresis Direct_Analysis->CE_Analysis NMR_Analysis NMR Spectroscopy Direct_Analysis->NMR_Analysis

Caption: General experimental workflow for chiral purity analysis of peptides.

Method_Selection Start Start: Need Chiral Purity Analysis High_Sensitivity High Sensitivity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No HPLC_Deriv HPLC with Derivatization High_Sensitivity->HPLC_Deriv Yes Structural_Info Structural Information Required? High_Throughput->Structural_Info No CE Capillary Electrophoresis High_Throughput->CE Yes Chiral_HPLC Direct Chiral HPLC Structural_Info->Chiral_HPLC No NMR NMR Spectroscopy Structural_Info->NMR Yes

Caption: Decision tree for selecting a chiral purity analysis method.

Conclusion

The chiral purity of peptides containing this compound is a critical parameter that necessitates robust analytical methods for its determination. While the benzyl protecting group presents challenges in modern peptide synthesis, its presence in a peptide requires careful analytical consideration. This guide has provided a comparative overview of the primary analytical techniques—HPLC, CE, and NMR—along with detailed experimental protocols.

The choice of the optimal method depends on a variety of factors including the required sensitivity, sample throughput, and the need for structural information. For high sensitivity, HPLC with pre-column derivatization is a powerful option. For high throughput, CE is an attractive alternative. Direct chiral HPLC offers a simpler workflow when high sensitivity is not the primary concern, while NMR provides invaluable structural information but at the cost of lower sensitivity. By understanding the strengths and limitations of each technique and implementing rigorous experimental protocols, researchers can confidently assess the chiral purity of their serine-containing peptides, ensuring the quality and reliability of their scientific findings and therapeutic candidates.

References

Safety Operating Guide

Proper Disposal of H-Ser(Bzl)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of H-Ser(Bzl)-OH (O-Benzyl-L-serine), a common protected amino acid used in peptide synthesis and other research applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Considerations

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, immediately contain the material using an inert absorbent and follow the cleanup procedure outlined below.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its hydrochloride salt. This information is crucial for safe handling and for determining appropriate disposal routes in consultation with your institution's Environmental Health and Safety (EHS) department.

PropertyValueCitation
This compound
Molecular FormulaC₁₀H₁₃NO₃[1]
Molecular Weight195.2 g/mol [1]
Melting Point~227°C (decomposes)[2]
Flash Point170.9 ± 26.5 °C[2]
This compound HCl
Molecular FormulaC₁₀H₁₄ClNO₃[3]
Storage TemperatureDo not store above 5°C (41°F)[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local environmental regulations.[3] The following protocol provides a general framework; always consult your institution's EHS office for specific requirements.

1. Waste Identification and Segregation:

  • Classify waste containing this compound as chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions.[3]

2. Containment:

  • Use a designated, leak-proof, and chemically compatible waste container. The container should have a secure screw-top cap.[3]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "O-Benzyl-L-serine". The concentration and quantity should also be noted.

3. Small Spills and Contaminated Materials:

  • For small spills, use appropriate tools (e.g., a spatula or brush) to carefully transfer the spilled solid into the designated waste container.[3]

  • Any materials used for cleaning up spills, such as absorbent pads or contaminated PPE, must also be placed in the hazardous waste container.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is a cool, dry, and well-ventilated location, away from heat sources and incompatible chemicals.[3]

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for pickup.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify this compound as Chemical Waste B->C D Use a Labeled, Compatible Waste Container C->D E Collect Waste (Unused chemical, spills, contaminated items) D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I EHS Manages Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

IV. Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for handling this compound waste, from initial generation to final disposal.

G Disposal Decision Pathway for this compound Start This compound Waste Generated IsSpill Is this a spill? Start->IsSpill IsContainerAvailable Is a labeled, compatible waste container available? ObtainContainer Obtain and label a compatible container IsContainerAvailable->ObtainContainer No PlaceInContainer Place waste in container IsContainerAvailable->PlaceInContainer Yes ObtainContainer->PlaceInContainer SealAndStore Seal container and store in Satellite Accumulation Area PlaceInContainer->SealAndStore IsSpill->IsContainerAvailable No CleanSpill Clean spill with inert absorbent. Place absorbent in waste container. IsSpill->CleanSpill Yes CleanSpill->IsContainerAvailable ContactEHS Contact EHS for pickup SealAndStore->ContactEHS End Disposal Complete ContactEHS->End

Caption: Decision pathway for this compound waste management.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of H-Ser(Bzl)-OH (O-Benzyl-L-serine). Designed for researchers, scientists, and professionals in drug development, this guide ensures a secure laboratory environment and promotes best practices in chemical management.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE, categorized by the level of protection.

PPE CategoryMinimum RequirementRecommended Specifications
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles or a face shield for procedures with a high risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling solid this compound.[1][2] Regularly inspect gloves for any signs of degradation or punctures before and during use.
Protective Clothing Laboratory coatA full-sleeved lab coat is required. For operations with a significant risk of dust generation, a disposable coverall (Type 5 protection against airborne solid particles) is recommended.[3][4]
Respiratory Protection NIOSH-approved respiratorFor operations that may generate dust, a NIOSH-approved N95 filtering facepiece respirator is recommended.[5] In environments with poor ventilation or for large-scale handling, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of your research. The following diagram outlines the procedural steps for handling this compound, from initial preparation to final disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve disp_solid Dispose of Solid Waste in Labeled Container handle_weigh->disp_solid cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon disp_liquid Dispose of Liquid Waste in Labeled Container handle_dissolve->disp_liquid cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff disp_ppe Dispose of Contaminated PPE cleanup_doff->disp_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ser(Bzl)-OH
Reactant of Route 2
Reactant of Route 2
H-Ser(Bzl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.